(S)-4-Aminovaleric acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-aminopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(6)2-3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSTXSZPGHDTAF-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311352 | |
| Record name | (4S)-4-Aminopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1558-59-4 | |
| Record name | (4S)-4-Aminopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1558-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminovaleric acid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001558594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4S)-4-Aminopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINOVALERIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G98ZJ0KD1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-4-Aminovaleric Acid: A Technical Guide to Synthesis and Characterization
Audience: Researchers, scientists, and drug development professionals.
Version: 1.0
Introduction
(S)-4-aminovaleric acid, also known as (S)-4-aminopentanoic acid, is a chiral non-proteinogenic γ-amino acid.[1] Its enantiomerically pure form is a valuable building block in medicinal chemistry and drug development, serving as a precursor for various pharmaceuticals and agrochemicals.[1] Notably, its structural similarity to γ-aminobutyric acid (GABA) makes it a compound of interest in neuroscience research. The presence of a chiral center at the fourth carbon necessitates stereoselective synthesis methods to produce the desired (S)-enantiomer with high purity.[1]
This technical guide provides an in-depth overview of modern synthetic routes to this compound, with a focus on sustainable, enzyme-catalyzed methods. It also details the essential analytical techniques for its comprehensive characterization and enantiomeric purity determination.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁NO₂ | [2][3][4] |
| Molecular Weight | 117.15 g/mol | [3][4] |
| IUPAC Name | (4S)-4-aminopentanoic acid | [5] |
| CAS Number | 1558-59-4 | [5] |
| Canonical SMILES | C--INVALID-LINK--N | [3][5] |
| InChIKey | ABSTXSZPGHDTAF-BYPYZUCNSA-N | [3][5] |
| Predicted Density | 1.067±0.06 g/cm³ | [4] |
Enantioselective Synthesis
The asymmetric synthesis of this compound is critical for its application in chiral drug development. Biocatalytic methods are preferred for their high enantioselectivity, mild reaction conditions, and environmental sustainability.
Biocatalytic Synthesis from Levulinic Acid
A prominent and sustainable approach utilizes the bio-based platform chemical levulinic acid (LA) as the starting material.[6][7] The key transformation is a stereoselective reductive amination, which can be efficiently catalyzed by specific enzymes like transaminases or engineered dehydrogenases.[6][8][9]
3.1.1 Transaminase-Mediated Synthesis
Omega-transaminases (ω-TAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from keto acids.[6] In this pathway, the keto group of levulinic acid is converted to an amino group, creating the chiral center with high fidelity. The reaction requires an amino donor, such as isopropylamine (IPA) or (S)-α-methylbenzylamine ((S)-α-MBA), and the cofactor pyridoxal 5'-phosphate (PLP).[7]
References
- 1. 4-Aminovaleric acid | 13880-74-5 | Benchchem [benchchem.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. chembk.com [chembk.com]
- 5. (4S)-4-Aminopentanoic acid | C5H11NO2 | CID 5312968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase [frontiersin.org]
- 9. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of (S)-4-Aminovaleric Acid in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-4-Aminovaleric acid, a chiral gamma-amino acid, presents a compelling yet underexplored profile within the central nervous system (CNS). While direct research on this specific enantiomer is limited, evidence from closely related analogs and its structural similarity to the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), strongly suggests its interaction with GABAergic systems. This technical guide synthesizes the current understanding of this compound's potential biological roles, focusing on its likely interactions with GABA receptors, the consequent signaling pathways, and the methodologies employed to elucidate such functions. The available data, primarily from studies on delta-aminovaleric acid and (S)-4-aminopentanoic acid, point towards a modulatory role, particularly as a competitive antagonist at GABAB receptors and a mixed agonist/antagonist at GABAA receptor subtypes. This document aims to provide a comprehensive resource for researchers investigating novel modulators of the GABAergic system and for drug development professionals exploring new therapeutic avenues for neurological and psychiatric disorders.
Introduction
The delicate balance between excitatory and inhibitory neurotransmission is fundamental to the proper functioning of the central nervous system. The GABAergic system, being the primary inhibitory network in the brain, plays a crucial role in maintaining this equilibrium. Consequently, pharmacological agents that modulate GABA receptors are mainstays in the treatment of anxiety, epilepsy, and sleep disorders. This compound, as a structural analog of GABA, is poised to interact with this system. Understanding its specific biological role is therefore of significant interest for the development of novel CNS-active therapeutics with potentially more refined pharmacological profiles. This guide will delve into the available evidence to construct a detailed picture of its likely mechanisms of action.
Quantitative Data on Receptor Interactions
Table 1: Receptor Binding and Activity of Aminovaleric Acid Analogs
| Compound | Receptor | Assay Type | Species | Preparation | Measured Value | Reference |
| delta-Aminovaleric acid | GABAB | [3H]-(-)-baclofen binding | Rat | Cortical membranes | IC50 = 11.7 µM | [1] |
| (S)-4-Aminopentanoic acid | GABAA (α4β3δ) | Electrophysiology | Mouse | Recombinant | Weak Agonist | [2] |
| (S)-4-Aminopentanoic acid | GABAA (α5β2γ2) | Electrophysiology | Mouse | Recombinant | Weak Agonist | [2] |
| (S)-4-Aminopentanoic acid | GABAA (α6β2γ2) | Electrophysiology | Mouse | Recombinant | Weak Antagonist | [2] |
| (S)-4-Aminopentanoic acid | GABAB (B1/B2) | Electrophysiology | Mouse | Recombinant | Weak Agonist | [2] |
Note: The stereochemistry of delta-aminovaleric acid was not specified in the cited study.
Signaling Pathways
Based on its likely interaction with GABAB and GABAA receptors, this compound is predicted to modulate key intracellular signaling cascades.
GABAB Receptor Signaling Cascade (Antagonism)
As a competitive antagonist at GABAB receptors, this compound would block the downstream signaling initiated by endogenous GABA. GABAB receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. By preventing GABA binding, this compound would disinhibit these pathways.
Figure 1: Proposed GABAB receptor antagonist signaling pathway for this compound.
GABAA Receptor Signaling Cascade (Mixed Agonist/Antagonist)
The interaction of this compound with GABAA receptors is likely more complex, with subtype-dependent effects. GABAA receptors are ligand-gated ion channels that are permeable to chloride ions (Cl-). In mature neurons, the opening of these channels typically leads to Cl- influx and hyperpolarization (inhibition). As a weak agonist, this compound would weakly open the channel, while as an antagonist, it would block GABA-mediated channel opening.
Figure 2: Potential mixed agonist/antagonist action of this compound at GABAA receptor subtypes.
Experimental Protocols
The characterization of the interaction of this compound with GABA receptors involves standard pharmacological assays.
GABAB Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the GABAB receptor.
Objective: To determine the inhibitory constant (Ki) of this compound at the GABAB receptor.
Materials:
-
Rat cortical membranes
-
[3H]-(-)-baclofen (radioligand)
-
This compound (test compound)
-
Baclofen (unlabeled competitor for non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2)
-
Scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Workflow:
Figure 3: General workflow for a GABAB receptor binding assay.
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and prepare a crude membrane fraction by centrifugation.
-
Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of [3H]-(-)-baclofen and varying concentrations of this compound. Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled baclofen).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
GABAA Receptor Binding Assay
A similar protocol can be used for GABAA receptors, typically using [3H]-muscimol or [3H]-SR95531 as the radioligand.
Conclusion and Future Directions
The available evidence, though indirect, strongly implicates this compound as a modulator of the GABAergic system in the CNS. Its likely profile as a GABAB receptor antagonist and a subtype-selective GABAA receptor modulator makes it an intriguing candidate for further investigation. Future research should prioritize the following:
-
Direct Receptor Binding Studies: A comprehensive receptor screening of this compound against a panel of CNS receptors is essential to confirm its primary targets and selectivity.
-
Electrophysiological Characterization: Patch-clamp studies on neuronal cultures or brain slices are needed to elucidate the functional consequences of its interaction with GABA receptors, including its effects on synaptic transmission and neuronal excitability.
-
In Vivo Studies: Animal models of neurological and psychiatric disorders could be employed to assess the therapeutic potential of this compound. Behavioral pharmacology studies would be crucial to understand its effects on anxiety, cognition, and motor function.
A thorough investigation of this compound holds the promise of not only deepening our understanding of GABAergic modulation but also potentially yielding novel therapeutic agents for a range of CNS disorders.
References
Enantioselective Synthesis of (S)-4-Aminovaleric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-4-Aminovaleric acid is a valuable chiral building block in the synthesis of various pharmaceuticals and bioactive molecules. Its enantiomerically pure form is often a critical requirement for ensuring the desired therapeutic efficacy and minimizing off-target effects. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of this compound, with a focus on both biocatalytic and chemical catalytic approaches. Detailed experimental protocols, quantitative data for comparison, and workflow visualizations are presented to aid researchers in the selection and implementation of the most suitable synthetic strategy.
Biocatalytic Synthesis from Levulinic Acid
The biocatalytic production of this compound from levulinic acid, a readily available biomass-derived platform chemical, represents a sustainable and highly selective approach. This transformation is primarily achieved through the use of stereoselective enzymes such as ω-transaminases and amine dehydrogenases.
Synthesis using ω-Transaminases
ω-Transaminases (ω-TAs) catalyze the transfer of an amino group from an amino donor to a ketone substrate. For the synthesis of this compound, an (S)-selective ω-TA is employed to aminate levulinic acid.
This protocol utilizes a coupled-enzyme system to drive the reaction equilibrium towards the product by recycling the ketone byproduct of the primary transamination.
Materials:
-
Levulinic acid
-
(S)-α-Methylbenzylamine ((S)-α-MBA)
-
Isopropylamine (IPA)
-
Pyridoxal-5'-phosphate (PLP)
-
Dual-function transaminase enzyme system (co-expressing two suitable transaminases)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Deionized water
Procedure: [1]
-
Prepare a 100 mL reaction mixture in a suitable vessel.
-
To the vessel, add the following components to the final concentrations listed:
-
Levulinic acid: 10 mM
-
(S)-α-MBA: 25 mM
-
Isopropylamine (IPA): 100 mM
-
PLP: 0.1 mM
-
Dual-function transaminase enzyme: 0.5 mg/mL
-
Tris-HCl buffer: 100 mM (pH 8.0)
-
-
Adjust the final volume to 100 mL with deionized water.
-
Incubate the reaction mixture at 37°C for 24 hours with gentle agitation.
-
Monitor the reaction progress by HPLC or GC to confirm the consumption of levulinic acid.
-
Upon completion, the this compound can be isolated and purified using standard techniques such as ion-exchange chromatography.
Quantitative Data:
This method has been reported to achieve >99% conversion of levulinic acid with an isolated yield of 62% for this compound.[1]
Synthesis using Amine Dehydrogenases
Amine dehydrogenases (AmDHs) catalyze the direct reductive amination of a ketone using ammonia as the amino donor and a nicotinamide cofactor (NADH or NADPH) as the reductant.
A wild-type amine dehydrogenase from the thermophilic bacterium Petrotoga mobilis (AmDH4) has been shown to be effective in the synthesis of this compound from levulinic acid.[2][3] This reaction resulted in an 88% yield and an enantiomeric excess of ≥99.5%.[2][3]
A key aspect of using amine dehydrogenases is the regeneration of the expensive nicotinamide cofactor. This is typically achieved by using a coupled enzyme system, such as formate dehydrogenase (FDH) which oxidizes formate to carbon dioxide while reducing NAD(P)+ to NAD(P)H.
Synthesis using Phenylalanine Dehydrogenase
Phenylalanine dehydrogenase (PDH) can also be utilized for the reductive amination of keto acids. While its primary substrate is phenylpyruvate, some engineered or wild-type PDHs may accept other keto acids like levulinic acid.
-
E. coli BL21(DE3) cells carrying the pET-Duet1 plasmid with the His-tagged PDH gene from Thermoactinomyces intermedius.
-
Luria-Bertani (LB) medium with 100 µg/mL ampicillin.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Ni-NTA chromatography column and buffers.
-
Inoculate 4 mL of LB medium containing 100 µg/mL ampicillin with a single colony of the recombinant E. coli and incubate overnight at 37°C with shaking.
-
Inoculate 100 mL of LB medium with 0.5 mL of the overnight culture and grow at 37°C with shaking (220 rpm) until the OD600 reaches 0.5.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue incubation for 12 hours.
-
Harvest the cells by centrifugation and resuspend them in a suitable lysis buffer.
-
Lyse the cells by sonication and clarify the lysate by centrifugation.
-
Purify the His-tagged PDH from the supernatant using a Ni-NTA chromatography column according to the manufacturer's instructions.
Chemical Catalytic Synthesis
Chemical catalytic methods, particularly asymmetric hydrogenation, offer a powerful alternative for the enantioselective synthesis of this compound and its precursors.
Asymmetric Hydrogenation
Asymmetric hydrogenation of a suitable prochiral precursor, such as a β-amino-α,β-unsaturated ester or a β-enamido ester, can provide access to the chiral γ-amino acid core. Rhodium complexes with chiral phosphine ligands, such as BINAP, are commonly employed for such transformations. This approach has been successfully used for the synthesis of chiral γ-amino alcohols from β-amino ketones, demonstrating the feasibility of creating the desired stereocenter.[5]
References
- 1. Frontiers | Dual-function transaminases with hybrid nanoflower for the production of value-added chemicals from biobased levulinic acid [frontiersin.org]
- 2. 10.1039/C6CY01625A | Asymmetric reductive amination by a wild-type amine dehydrogenase from the thermophilic bacteria Petrotoga mobilis†‡ | Kuujia.com [kuujia.com]
- 3. Asymmetric reductive amination by a wild-type amine dehydrogenase from the thermophilic bacteria Petrotoga mobilis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Camphorsultam - Wikipedia [en.wikipedia.org]
- 5. Iridium-catalyzed enantioselective synthesis of chiral γ-amino alcohols and intermediates of (S)-duloxetine, (R)-fluoxetine, and (R)-atomoxetine - PMC [pmc.ncbi.nlm.nih.gov]
(S)-4-Aminovaleric Acid: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-4-Aminovaleric acid, a chiral non-proteinogenic amino acid, is a valuable building block for the synthesis of various pharmaceuticals and fine chemicals. This technical guide provides an in-depth overview of the natural occurrence and biosynthetic pathways of this compound. It summarizes quantitative data on its presence in natural sources, details the enzymatic routes for its synthesis, and provides comprehensive experimental protocols for key analytical and biochemical procedures. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery, development, and production of molecules derived from this versatile chiral synthon.
Natural Sources of this compound
This compound, also known as (S)-4-aminopentanoic acid, is found in various biological systems, including bacteria and plants. While its presence is often at low concentrations, these natural sources provide important insights into its metabolic roles and potential for bio-based production.
Bacterial Sources
Certain species of anaerobic bacteria, particularly within the genus Clostridium, are known to produce 5-aminovaleric acid as a metabolic byproduct. For instance, Clostridium bifermentans has been identified as a producer of this amino acid[1]. The production in these organisms is often linked to the Stickland reaction, a process of coupled amino acid fermentation. In this reaction, one amino acid is oxidized while another is reduced. Proline can be reduced to 5-aminovaleric acid by proline reductase[2]. Additionally, arginine and ornithine metabolism in Clostridia can also lead to the formation of 5-aminovaleric acid[2].
Plant Sources
Metabolomic studies have revealed the presence of 5-aminovaleric acid in plants. Notably, its concentration can be influenced by biotic interactions. For example, a study on rice seedlings (Oryza sativa) showed a significant 2.70-fold increase in the level of 5-aminovaleric acid in seedlings infected with an endophytic fungus compared to uninfected controls[3]. This suggests a potential role for this amino acid in plant-microbe interactions or as a response to biotic stress.
Table 1: Quantitative Data on the Natural Occurrence of 5-Aminovaleric Acid
| Organism/Source | Condition | Analyte | Fold Change/Concentration | Reference |
| Rice Seedlings (Oryza sativa) | Endophyte-infected vs. Control | 5-Aminovaleric Acid | 2.70-fold increase | [3] |
| Clostridium bifermentans | Culture | 5-Aminovaleric Acid | Detected | [1] |
Note: Specific concentrations of this compound in these natural sources are not extensively reported in the literature. The data presented reflects the available information on the presence and relative changes of 5-aminovaleric acid.
Biosynthesis of this compound
The biosynthesis of this compound can occur through natural metabolic pathways within organisms or be achieved synthetically using biocatalytic methods.
Natural Biosynthetic Pathway: Lysine Degradation
A primary natural route for the formation of 5-aminovalerate in bacteria is through the degradation of L-lysine[4][5]. This pathway involves a series of enzymatic reactions that convert lysine into intermediates that can enter central metabolism.
The key steps in this pathway leading to 5-aminovalerate are:
-
Lysine Decarboxylation: L-lysine is first decarboxylated to cadaverine by the enzyme lysine decarboxylase.
-
Oxidative Deamination: Cadaverine is then oxidatively deaminated to 5-aminopentanal.
-
Dehydrogenation: Finally, 5-aminopentanal is oxidized to 5-aminovalerate by a dehydrogenase.
The promiscuous aminotransferase GabT and dehydrogenase GabD, typically involved in the GABA shunt, have been shown to catalyze the conversion of 5-aminovalerate to glutarate semialdehyde and subsequently to glutarate, linking lysine degradation to the citric acid cycle[4][5]. The stereochemistry of the 4-amino group is determined by the specific enzymes involved in the transamination steps.
References
- 1. [Identification of 5-aminovaleric acid as a characteristic product of metabolism of various Clostridium species] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sochob.cl [sochob.cl]
- 3. aloki.hu [aloki.hu]
- 4. Widespread bacterial lysine degradation proceeding via glutarate and L-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Widespread bacterial lysine degradation proceeding via glutarate and L-2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Properties of (S)-4-Aminovaleric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-4-Aminovaleric acid, also known as (S)-4-aminopentanoic acid, is a chiral non-proteinogenic γ-amino acid with demonstrated activity within the central nervous system. This technical guide provides a comprehensive overview of its pharmacological properties, focusing on its interactions with γ-aminobutyric acid (GABA) receptors. While quantitative binding affinities and potency values are not extensively available in public literature, this document summarizes the current understanding of its mechanism of action, supported by detailed experimental protocols for its pharmacological evaluation and visual representations of the relevant signaling pathways.
Introduction
This compound is the (S)-enantiomer of 4-aminovaleric acid, a molecule that has garnered interest in neuroscience research due to its structural similarity to GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system. The stereochemistry at the C4 position is a critical determinant of its biological activity, distinguishing its pharmacological profile from its (R)-enantiomer. Understanding the nuanced interactions of this compound with its molecular targets is crucial for evaluating its therapeutic potential in neurological and psychiatric disorders.
Pharmacological Profile
Recent studies have elucidated that this compound exhibits a complex pharmacological profile, acting as a modulator of various GABA receptor subtypes. Unlike its parent molecule, GABA, this compound demonstrates a mixed agonist and antagonist profile depending on the specific receptor subunit composition.
Data Presentation
Table 1: Agonist Activity of this compound
| Target Receptor Subtype | Activity |
| GABAA α4β3δ | Weak Agonist |
| GABAA α5β2γ2 | Weak Agonist |
| GABAB B1/B2 | Weak Agonist |
Table 2: Antagonist Activity of this compound
| Target Receptor Subtype | Activity |
| GABAA α6β2γ2 | Antagonist |
Signaling Pathways
This compound exerts its effects by modulating the signaling pathways of GABAA and GABAB receptors.
GABAA Receptor Signaling
The GABAA receptor is a ligand-gated ion channel. Agonist binding to the GABAA receptor leads to the opening of a chloride ion channel, resulting in an influx of Cl- ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, leading to an inhibitory effect. As an antagonist at the α6β2γ2 subtype, this compound would block this action.
An In-Depth Technical Guide to the Mechanism of Action of (S)-4-Aminovaleric Acid at GABA Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-4-Aminovaleric acid, also known as (S)-4-aminopentanoic acid, is a chiral molecule that has been investigated for its interaction with the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound at GABA receptors. The document summarizes its activity at various GABA receptor subtypes, provides detailed experimental protocols for assessing these interactions, and presents visual representations of the relevant signaling pathways. While qualitative activity has been described, publicly available quantitative data on the potency and efficacy of this compound at specific GABA receptor subtypes is limited.
Introduction
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its effects are mediated through two main classes of receptors: GABA-A and GABA-B receptors. GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions, while GABA-B receptors are G-protein coupled receptors that modulate adenylyl cyclase activity and calcium and potassium channels. The diverse array of subunits that can form GABA-A receptors leads to a wide range of pharmacological profiles and physiological roles.
This compound is a GABA analogue whose interactions with this complex system are of interest for understanding structure-activity relationships and for the potential development of novel therapeutic agents. This guide details its known interactions with specific GABA receptor subtypes.
Interaction with GABA Receptors
Recent research has demonstrated that this compound exhibits a complex pharmacological profile at various GABA receptor subtypes. It has been shown to act as a weak agonist at certain GABA-A and GABA-B receptor subtypes and as an antagonist at another GABA-A receptor subtype[1][2].
GABA-A Receptors
This compound has been identified as a weak partial agonist at the GABA-A α4β3δ and α5β2γ2 receptor subtypes. At the GABA-A α6β2γ2 subtype, it acts as an antagonist [1][2].
GABA-B Receptors
At the heterodimeric GABA-B B1/B2 receptor, this compound displays weak partial agonist activity[1][2].
Quantitative Data
The following tables summarize the known activity of this compound at various GABA receptor subtypes. It is important to note that while the qualitative nature of the interaction has been reported, specific quantitative data such as EC50 and IC50 values from publicly available literature are currently limited.
Table 1: Agonist Activity of this compound at GABA Receptors
| Receptor Subtype | Activity | EC50 (µM) | % Efficacy (relative to GABA) | Reference |
| GABA-A α4β3δ | Weak Partial Agonist | Data not available | Data not available | [1][2] |
| GABA-A α5β2γ2 | Weak Partial Agonist | Data not available | Data not available | [1][2] |
| GABA-B B1/B2 | Weak Partial Agonist | Data not available | Data not available | [1][2] |
Table 2: Antagonist Activity of this compound at GABA Receptors
| Receptor Subtype | Activity | IC50 (µM) | % Inhibition (at a given concentration) | Reference |
| GABA-A α6β2γ2 | Antagonist | Data not available | Data not available | [1][2] |
Potential Interaction with GABA Transaminase
While direct interactions with GABA receptors have been noted, another potential mechanism for GABAergic modulation by this compound could be through the inhibition of GABA transaminase (GABA-T), the primary enzyme responsible for GABA degradation. Although there is no direct evidence for this compound itself, a structurally related compound, (S)-4-amino-5-fluoropentanoic acid, is a known mechanism-based inactivator of GABA-T. Further investigation is required to determine if this compound shares this property.
Table 3: Inhibitory Activity of this compound on GABA Transaminase
| Enzyme | Activity | IC50 (µM) | Ki (µM) | Reference |
| GABA Transaminase (GABA-T) | Not determined | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to determine the mechanism of action of this compound at GABA receptors and its potential effect on GABA transaminase.
GABA Receptor Functional Assay (Two-Electrode Voltage Clamp in Xenopus Oocytes)
This protocol describes a standard method for characterizing the activity of compounds at specific GABA receptor subtypes expressed in Xenopus laevis oocytes.
1. Oocyte Preparation:
- Harvest oocytes from a mature female Xenopus laevis.
- Treat with collagenase to defolliculate.
- Inject oocytes with cRNAs encoding the desired GABA-A or GABA-B receptor subunits.
- Incubate oocytes for 2-7 days at 16-18°C in Barth's solution.
2. Electrophysiological Recording:
- Place a single oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution.
- Impale the oocyte with two glass microelectrodes filled with 3 M KCl (voltage and current electrodes).
- Clamp the membrane potential at a holding potential of -60 mV.
- Record whole-cell currents using a suitable amplifier and data acquisition system.
3. Compound Application:
- Dissolve this compound in the Ringer's solution to the desired concentrations.
- For agonist testing, apply increasing concentrations of this compound and record the elicited current.
- For antagonist testing, co-apply a fixed concentration of GABA (typically the EC50) with increasing concentrations of this compound.
4. Data Analysis:
- Measure the peak current amplitude for each concentration.
- For agonist activity, plot the normalized current response against the logarithm of the concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.
- For antagonist activity, plot the inhibition of the GABA-evoked current against the logarithm of the concentration to determine the IC50.
GABA Transaminase Activity Assay (Spectrophotometric)
This protocol outlines a common method for measuring the activity of GABA-T and assessing the inhibitory potential of compounds like this compound.
1. Enzyme and Reagent Preparation:
- Use a purified preparation of GABA transaminase (e.g., from porcine or recombinant source).
- Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing pyridoxal 5'-phosphate (PLP).
- Prepare solutions of the substrates: GABA and α-ketoglutarate.
- Prepare a solution of the test compound, this compound, at various concentrations.
2. Assay Procedure:
- In a 96-well plate or cuvette, add the reaction buffer, GABA-T enzyme, and the test compound.
- Pre-incubate the mixture for a defined period.
- Initiate the reaction by adding the substrates (GABA and α-ketoglutarate).
- The reaction produces glutamate and succinic semialdehyde. The production of glutamate can be coupled to a subsequent reaction catalyzed by glutamate dehydrogenase, which reduces NAD+ to NADH.
- Monitor the increase in absorbance at 340 nm (due to NADH formation) over time using a spectrophotometer.
3. Data Analysis:
- Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
- Determine the percent inhibition of GABA-T activity at each concentration of this compound compared to a vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Signaling Pathways and Mechanisms
The following diagrams illustrate the signaling pathways of GABA-A and GABA-B receptors and the enzymatic action of GABA transaminase, highlighting the modulatory points for this compound.
Figure 1: Signaling pathway of GABA-A receptor modulation by this compound.
Figure 2: Signaling pathway of GABA-B receptor modulation by this compound.
Figure 3: Potential inhibition of GABA Transaminase by this compound.
Conclusion
This compound is a pharmacologically active molecule that interacts with the GABAergic system at multiple levels. Its profile as a weak partial agonist at GABA-A α4β3δ, GABA-A α5β2γ2, and GABA-B B1/B2 receptors, and as an antagonist at GABA-A α6β2γ2 receptors, demonstrates a notable subtype selectivity. While the qualitative aspects of these interactions are established, a significant gap exists in the publicly available quantitative data, which is crucial for a complete understanding of its pharmacological profile and for guiding future drug development efforts. Furthermore, the potential for this compound to inhibit GABA transaminase warrants further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the intricate mechanism of action of this compound.
References
(S)-4-Aminovaleric Acid: A Comprehensive Technical Guide on its Discovery and Historical Background
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-Aminovaleric acid, also known as (S)-4-aminopentanoic acid, is a chiral non-proteinogenic γ-amino acid. As an analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, it has garnered significant interest for its potential pharmacological applications. This technical guide provides an in-depth exploration of the discovery and historical background of this compound, detailing its synthesis, biological significance, and the key scientific milestones that have shaped our understanding of this molecule.
Discovery and Early Historical Context
The history of this compound is intrinsically linked to the broader research into GABA and its analogs that commenced in the mid-20th century. While a definitive first discovery of 4-aminovaleric acid is not prominently documented in easily accessible historical records, its investigation emerged from the scientific community's efforts to understand the structure-activity relationships of compounds interacting with the GABAergic system.
Early research predominantly focused on racemic mixtures and the development of synthetic routes to various amino acids. The specific stereoisomer, this compound, gained more focused attention later with the advent of asymmetric synthesis techniques and a deeper understanding of the stereospecificity of biological receptors.
Natural Occurrence
While not a common proteinogenic amino acid, 4-aminovaleric acid has been identified as a metabolic product in certain microorganisms. For instance, some species of Clostridium bacteria are known to produce 5-aminovaleric acid, a related compound, and other amino acid metabolites. The natural occurrence of the specific (S)-enantiomer of 4-aminovaleric acid in significant quantities has not been widely reported in early literature, suggesting its initial exploration was primarily through chemical synthesis.
Evolution of Synthetic Methodologies
The synthesis of 4-aminovaleric acid has evolved significantly over the decades, from early methods yielding racemic mixtures to modern, highly efficient enantioselective syntheses.
Early Synthetic Approaches: Racemic 4-Aminovaleric Acid
Initial synthetic routes to 4-aminovaleric acid were not stereoselective and produced a racemic mixture of the (R) and (S) enantiomers. One of the foundational methods for amino acid synthesis that could have been applied is the Strecker synthesis, first reported in 1850[1]. This method involves the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis.
Another classical approach is the Hofmann rearrangement of a derivative of glutamic acid. These early methods, while foundational, were often low-yielding and lacked stereocontrol.
Resolution of Racemic Mixtures
To obtain the individual enantiomers from a racemic mixture, classical resolution techniques were employed. These methods typically involve the formation of diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent, such as a chiral amine or acid. The resulting diastereomers, having different physical properties, could then be separated by fractional crystallization. Subsequent removal of the resolving agent would yield the pure enantiomer. Enzymatic resolution, utilizing enzymes that selectively act on one enantiomer, also became a valuable tool[2][3].
Advent of Enantioselective Synthesis
The development of asymmetric synthesis in the latter half of the 20th century revolutionized the production of chiral molecules like this compound. Modern methods focus on creating the desired stereocenter with high efficiency and enantiomeric excess.
A significant breakthrough has been the use of biocatalysis. Engineered enzymes, such as transaminases and glutamate dehydrogenases, have been employed for the asymmetric synthesis of this compound from readily available starting materials like levulinic acid, a biomass-derived platform chemical[4][5][6].
Table 1: Comparison of Synthetic Methodologies for 4-Aminovaleric Acid
| Method | Stereoselectivity | Starting Materials (Examples) | Key Features |
| Strecker Synthesis | Racemic | Aldehyde/Ketone, Ammonia, Cyanide | One of the earliest methods for amino acid synthesis. |
| Classical Resolution | Enantiopure (after separation) | Racemic 4-Aminovaleric acid, Chiral resolving agent | Involves formation and separation of diastereomeric salts. |
| Enzymatic Synthesis | High (e.g., >99% ee) | Levulinic acid, Amino donor | Utilizes engineered enzymes for high stereocontrol and sustainability.[5][6] |
Historical Development of Biological Understanding
The biological significance of this compound has been primarily investigated in the context of its interaction with the GABAergic system.
Early Pharmacological Studies
Early pharmacological investigations of 4-aminovaleric acid enantiomers revealed their effects on the central nervous system. These studies were crucial in establishing the stereospecificity of GABA receptors. It was observed that the two enantiomers, (R)- and (S)-4-aminopentanoic acid, exhibit different biological activities[7].
Interaction with GABA Receptors
This compound has been shown to act as a false neurotransmitter within the GABAergic system[7]. It can be taken up by synaptosomes and subsequently released upon depolarization. Studies have indicated that it possesses weak agonist activity at certain GABAA receptor subtypes and GABAB receptors[7]. In contrast, the (R)-enantiomer has shown different activity profiles, highlighting the importance of stereochemistry in receptor interaction[7].
Experimental Protocols
General Procedure for Enzymatic Synthesis of (S)-4-Aminopentanoic Acid from Levulinic Acid
The following is a generalized protocol based on modern enzymatic methods[4][8]:
-
Reaction Setup: A reaction mixture is prepared containing levulinic acid, a suitable amino donor (e.g., (S)-α-methylbenzylamine), pyridoxal 5'-phosphate (PLP) as a cofactor, and a buffer to maintain optimal pH (e.g., Tris-HCl buffer, pH 8.0).
-
Enzyme Addition: A whole-cell biocatalyst expressing a specific transaminase is added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) with agitation for a specified period (e.g., 24 hours).
-
Monitoring: The progress of the reaction is monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the conversion of levulinic acid and the formation of (S)-4-aminopentanoic acid.
-
Workup and Purification: After the reaction is complete, the biocatalyst is removed by centrifugation. The supernatant is then purified, for example, by ion-exchange chromatography, to isolate the (S)-4-aminopentanoic acid.
-
Characterization: The final product is characterized by analytical techniques such as NMR spectroscopy and its enantiomeric excess is determined by chiral HPLC.
Signaling Pathways and Logical Relationships
The primary mechanism of action of this compound involves its interaction with the GABAergic signaling pathway.
Caption: Interaction of this compound with the GABAergic synapse.
Conclusion
The journey of this compound from a structural analog of GABA to a molecule of significant interest in neuroscience and drug development reflects the broader advancements in organic synthesis and chemical biology. While its early history is intertwined with the exploration of GABAergic compounds, modern research has established its unique biological properties and developed sustainable methods for its enantioselective synthesis. Continued investigation into the precise mechanisms of action of this compound and its derivatives holds promise for the development of novel therapeutic agents for a range of neurological disorders.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. US3386888A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 3. Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase [frontiersin.org]
- 6. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of (S)-4-Aminovaleric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-Aminovaleric acid, also known as (S)-4-aminopentanoic acid, is a chiral non-proteinogenic γ-amino acid. Its structure is analogous to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), making it a molecule of significant interest in neuroscience and pharmacology. Understanding its physicochemical properties is fundamental for research into its biological activity, potential therapeutic applications, and for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its biological significance.
Core Physicochemical Properties
The physicochemical properties of this compound are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the available quantitative data for this compound. It is important to note that experimental data for the specific (S)-enantiomer is limited in publicly available literature. Therefore, some values are predicted based on computational models for the racemic mixture and are explicitly marked as such.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂ | --INVALID-LINK-- |
| Molecular Weight | 117.15 g/mol | --INVALID-LINK-- |
| pKa₁ (Carboxylic Acid) | 3.97 (Predicted for racemate) | --INVALID-LINK-- |
| pKa₂ (Amine) | 10.46 (Predicted for racemate) | --INVALID-LINK-- |
| logP | 0.1984 (Predicted for racemate) | --INVALID-LINK-- |
| Melting Point | 209 °C (for racemate) | --INVALID-LINK-- |
| Boiling Point | 241.0 ± 23.0 °C (Predicted for racemate) | --INVALID-LINK-- |
| Water Solubility | Data not available for (S)-enantiomer. Racemic mixture is expected to be soluble in water. | N/A |
| Optical Rotation ([α]D²⁰) | +7 ± 2º (c=1 in DMF) for Fmoc-(S)-4-aminopentanoic acid. Value for the free amino acid is not readily available. | --INVALID-LINK-- |
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug development and research. Below are detailed methodologies for key experimental procedures.
Determination of pKa by Acid-Base Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amino acid like this compound, there are two pKa values: one for the carboxylic acid group (pKa₁) and one for the amino group (pKa₂). A common method for pKa determination is through acid-base titration, monitored by a pH meter.
Methodology:
-
Preparation of the Analyte Solution: A precise amount of this compound is dissolved in deionized water to create a solution of known concentration (e.g., 0.1 M).
-
Titration with a Strong Acid: The solution is first titrated with a standardized strong acid (e.g., 0.1 M HCl) to protonate both the carboxylate and amino groups fully. The pH of the solution is recorded after each incremental addition of the acid.
-
Titration with a Strong Base: A fresh solution of the amino acid is then titrated with a standardized strong base (e.g., 0.1 M NaOH). The pH is recorded after each incremental addition of the base until both acidic protons have been removed.
-
Data Analysis: The pH data is plotted against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The first midpoint corresponds to pKa₁, and the second midpoint corresponds to pKa₂.
(S)-4-Aminovaleric Acid: A Technical Guide on its Role as a Putative Neurotransmitter and Neuromodulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-Aminovaleric acid, also known as (S)-4-aminopentanoic acid, is a chiral non-proteinogenic γ-amino acid that has garnered interest for its potential role as a false neurotransmitter within the gamma-aminobutyric acid (GABA) system. As an analogue of GABA, the primary inhibitory neurotransmitter in the central nervous system, this compound is being investigated for its ability to modulate GABAergic neurotransmission and influence neuronal activity. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biochemical interactions, physiological effects, and the experimental methodologies used to elucidate its function.
Biochemical and Pharmacological Profile
The primary mechanism of action of this compound appears to be through its interaction with components of the GABAergic system, including GABA receptors and transporters. However, it is crucial to note that the available literature indicates that its direct interactions with GABA receptors are weak.
Interaction with GABA Receptors
Studies on recombinant human GABA receptors have revealed that this compound exhibits weak agonist and antagonist activity at specific subtypes of GABA-A and GABA-B receptors. A summary of these qualitative findings is presented in Table 1.
Table 1: Qualitative Interaction of this compound with GABA Receptor Subtypes
| Receptor Subtype | Activity of this compound | Reference |
|---|---|---|
| GABA-A α4β3δ | Weak Agonist | [1] |
| GABA-A α5β2γ2 | Weak Agonist | [1] |
| GABA-A α6β2γ2 | Weak Antagonist | [1] |
| GABA-B B1/B2 | Weak Agonist |[1] |
Note: Specific quantitative data such as Ki, IC50, or EC50 values for this compound at these receptors are not available in the cited literature, which consistently describes the interactions as "weak".[1]
Effects on Synaptosomal GABA Uptake and Release
In addition to direct receptor interaction, this compound has been shown to influence the synaptic concentration of GABA by affecting its uptake and release from synaptosomes. The (R)-enantiomer appears to have a more pronounced effect in this regard.
Table 2: Effects of 4-Aminopentanoic Acid Enantiomers on GABA Dynamics in Mouse Cerebral Synaptosomes
| Parameter | This compound | (R)-4-Aminovaleric Acid | Reference |
|---|---|---|---|
| Uptake into synaptosomes | Lower uptake | Greater uptake | [1] |
| Reduction of endogenous GABA | Less effective | More effective | [1] |
| Release upon depolarization | Lower release | Greater release |[1] |
In Vivo Effects
In vivo studies in mice have demonstrated that both enantiomers of 4-aminopentanoic acid can cross the blood-brain barrier and exert behavioral effects.
Following intraperitoneal injection (100 mg/kg), both (R)- and (S)-4-aminopentanoic acid were detected in the mouse brain within 10 minutes, reaching stable concentrations for at least 6 hours.[1] Both enantiomers caused a similar dose-dependent reduction in locomotor activity in a novel cage environment.[1] No significant mortality was observed at doses up to 900 mg/kg, and at doses of 30 or 100 mg/kg, neither enantiomer affected a range of other well-being and behavioral measures.[1] These findings suggest that while the compound is centrally active and can modulate motor activity, it has a relatively low toxicity profile in acute dosing.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Asymmetric Synthesis of this compound from Levulinic Acid
A common method for the enantiomerically pure synthesis of this compound is the biocatalytic reductive amination of levulinic acid using an ω-transaminase.[2]
Protocol:
-
Reaction Setup: In a reaction vessel, combine levulinic acid (substrate), a suitable amino donor (e.g., isopropylamine), and a purified ω-transaminase enzyme in a buffered solution (e.g., potassium phosphate buffer, pH 7.5). Pyridoxal 5'-phosphate (PLP) is included as a cofactor.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30-40°C) with gentle agitation for a specified period (e.g., 24-48 hours) to allow for enzymatic conversion.
-
Reaction Quenching: The reaction is terminated by the addition of an acid (e.g., HCl) to lower the pH and precipitate the enzyme.
-
Purification: The mixture is centrifuged to remove the precipitated enzyme. The supernatant, containing the product, is then purified using techniques such as ion-exchange chromatography.
-
Analysis: The purity and enantiomeric excess of the final product are determined by analytical methods such as High-Performance Liquid Chromatography (HPLC) with a chiral column.
Synaptosome Uptake Assay
This assay measures the uptake of a radiolabeled substrate (e.g., [3H]GABA) into isolated nerve terminals (synaptosomes) in the presence or absence of a test compound like this compound.
Protocol:
-
Synaptosome Preparation: Isolate synaptosomes from the desired brain region (e.g., mouse cerebral cortex) by differential centrifugation of a brain homogenate. The final synaptosomal pellet is resuspended in a suitable physiological buffer.
-
Pre-incubation: Aliquots of the synaptosomal suspension are pre-incubated with varying concentrations of this compound or a vehicle control for a short period (e.g., 10-15 minutes) at 37°C.
-
Uptake Initiation: The uptake reaction is initiated by the addition of a known concentration of the radiolabeled substrate (e.g., [3H]GABA).
-
Incubation: The mixture is incubated for a defined period (e.g., 5-10 minutes) at 37°C to allow for substrate uptake.
-
Uptake Termination: The uptake is rapidly terminated by vacuum filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of substrate taken up by the synaptosomes, is measured by liquid scintillation counting.
-
Data Analysis: The inhibition of radiolabeled substrate uptake by this compound is calculated relative to the vehicle control, and an IC50 value can be determined if a dose-response relationship is established.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through GABA receptors in response to the application of agonists and to assess the modulatory effects of compounds like this compound.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 cells) and transiently transfect them with the cDNAs encoding the subunits of the desired GABA receptor subtype (e.g., α4, β3, and δ for GABA-A).
-
Patch-Clamp Recording:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and brought into contact with a transfected cell.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and measurement of transmembrane currents.
-
-
Drug Application:
-
The cell is perfused with an external solution containing a known concentration of a GABA receptor agonist (e.g., GABA) to elicit a baseline current.
-
This compound is then co-applied with the agonist to assess its modulatory effects (potentiation or inhibition of the GABA-evoked current). To test for direct agonist or antagonist effects, this compound is applied alone or before the application of the agonist, respectively.
-
-
Data Acquisition and Analysis: The resulting currents are amplified, filtered, and digitized. The peak amplitude, kinetics, and dose-response relationships of the currents are analyzed to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Signaling Pathways
As this compound interacts with GABA-A and GABA-B receptors, it is presumed to modulate their respective signaling pathways. The specific downstream consequences of its weak interactions have not been fully elucidated. Below are generalized diagrams of GABA-A and GABA-B receptor signaling.
GABA-A Receptor Signaling
GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions (Cl-).
References
Structural Analysis of (S)-4-Aminovaleric Acid: A Technical Guide
Abstract
(S)-4-Aminovaleric acid, also known as (S)-4-aminopentanoic acid, is a non-proteinogenic γ-amino acid.[1][2] Its structure, featuring a chiral center and both acidic and basic functional groups, makes it a valuable building block in pharmaceutical and peptide chemistry.[3] A thorough understanding of its three-dimensional structure and spectroscopic properties is critical for its application in drug design, synthesis, and quality control. This technical guide provides a comprehensive overview of the structural analysis of this compound, detailing the application of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed experimental protocols and data interpretation frameworks.
Introduction
This compound (Figure 1) is a chiral molecule with the chemical formula C₅H₁₁NO₂ and a molecular weight of 117.15 g/mol .[2] Its structure consists of a five-carbon pentanoic acid backbone with an amino group at the chiral C4 position. The presence of a carboxylic acid group and an amino group allows it to exist as a zwitterion under physiological conditions. The precise characterization of its atomic arrangement, connectivity, and dynamic behavior in solution is paramount for understanding its biological activity and chemical reactivity. This guide outlines the primary analytical techniques employed for its complete structural elucidation.
Workflow for the structural analysis of this compound.
X-ray Crystallography
X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.
Data Presentation
As of the date of this document, a publicly available crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). [4][5]Therefore, experimental crystallographic data such as unit cell parameters, space group, and atomic coordinates are not available. The data table below is presented as a template for when such data becomes available.
| Parameter | Value |
| Chemical Formula | C₅H₁₁NO₂ |
| Molecular Weight | 117.15 g/mol |
| Crystal System | To be determined |
| Space Group | To be determined |
| a, b, c (Å) | To be determined |
| α, β, γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z (molecules/cell) | To be determined |
| Density (calc) | To be determined |
| R-factor | To be determined |
| CCDC Deposition No. | To be determined |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are required. Due to its high solubility in water, slow evaporation of an aqueous or water/ethanol solution at room temperature is a primary method. Vapor diffusion with a more volatile anti-solvent (e.g., acetone or isopropanol) can also be attempted.
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) with sharp edges and no visible defects is selected under a microscope. It is mounted on a cryoloop using a cryoprotectant oil (e.g., Paratone-N) and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) and a detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data is corrected for experimental factors (e.g., Lorentz and polarization effects). The unit cell parameters and space group are determined from the diffraction pattern.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data, adjusting atomic coordinates and thermal displacement parameters to minimize the difference between observed and calculated structure factors, ultimately yielding the final, detailed 3D structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the chemical structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, atom connectivity, and stereochemistry.
Data Presentation
Experimentally determined NMR data for this compound is not widely published. The following tables present predicted chemical shifts based on computational models and data from structurally similar compounds. [6]The actual experimental values may vary depending on the solvent, pH, and temperature. [7] Table 1: Predicted ¹H NMR Data (D₂O, 500 MHz)
| Position | Label | Predicted δ (ppm) | Multiplicity | Coupling (J Hz) | Integration |
| 5 | Hₐ | 1.25 | Doublet | ~7.0 | 3H |
| 3 | Hᵦ | 1.80 - 1.95 | Multiplet | - | 2H |
| 2 | Hᵧ | 2.35 | Triplet | ~7.5 | 2H |
| 4 | H₈ | 3.20 - 3.35 | Multiplet | - | 1H |
Table 2: Predicted ¹³C NMR Data (D₂O, 125 MHz)
| Position | Label | Predicted δ (ppm) |
| 5 | C₅ | 18.5 |
| 3 | C₃ | 32.0 |
| 2 | C₂ | 33.5 |
| 4 | C₄ | 48.0 |
| 1 | C₁ | 181.0 |
2D NMR Correlations
2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for confirming atomic connectivity.
Expected ¹H-¹H COSY and ¹³C-¹H HSQC correlations for the molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent. Deuterium oxide (D₂O) is a suitable solvent due to the molecule's polarity. A small amount of a chemical shift reference, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), can be added.
-
1D ¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
Acquire a standard 1D proton spectrum. Key parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of at least 5 times the longest T₁ relaxation time (typically 2-5 seconds for small molecules) to ensure quantitative accuracy. The solvent signal (HDO) is typically suppressed using a presaturation sequence.
-
-
1D ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition (COSY & HSQC):
-
COSY: Acquire a gradient-selected COSY experiment to establish proton-proton coupling networks. This will show correlations between Hᵧ, Hᵦ, H₈, and Hₐ.
-
HSQC: Acquire a gradient-selected HSQC experiment to determine one-bond carbon-proton correlations. This will link each proton signal to its directly attached carbon atom (C₂-Hᵧ, C₃-Hᵦ, C₄-H₈, C₅-Hₐ).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Data Presentation
The following table lists the expected characteristic IR absorption bands for this compound based on its functional groups. Data for the related 5-Aminovaleric acid shows characteristic peaks in these regions. [8] Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3400 - 2400 | O-H stretch (hydrogen-bonded) | Carboxylic Acid | Broad |
| 3200 - 2800 | N-H stretch (zwitterion) | Ammonium (-NH₃⁺) | Broad |
| 2960 - 2850 | C-H stretch (aliphatic) | Alkyl Chain | Medium |
| ~1710 | C=O stretch (non-ionic) | Carboxylic Acid | Strong |
| ~1640 | N-H bend (asymmetric) | Ammonium (-NH₃⁺) | Medium |
| ~1550 | C=O stretch (carboxylate) | Carboxylate (-COO⁻) | Strong |
| ~1400 | C-O-H bend | Carboxylic Acid | Medium |
Experimental Protocol: Fourier-Transform IR (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of dry this compound with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (several tons) to form a thin, transparent or translucent pellet.
-
-
Background Spectrum: Place the empty sample holder (or a blank KBr pellet) in the FT-IR spectrometer and run a background scan. This is necessary to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as the KBr matrix.
-
Sample Spectrum: Place the KBr pellet containing the sample into the sample holder in the spectrometer.
-
Data Acquisition: Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Data Presentation
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Table 4: High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ (C₅H₁₂NO₂⁺) | 118.0863 | To be determined |
| [M-H]⁻ (C₅H₁₀NO₂⁻) | 116.0717 | To be determined |
| [M+Na]⁺ (C₅H₁₁NO₂Na⁺) | 140.0682 | To be determined |
Expected Fragmentation: In tandem MS (MS/MS), the protonated molecule [M+H]⁺ (m/z 118.1) would likely show characteristic losses:
-
Loss of H₂O (-18 Da): Fragment at m/z ~100.1
-
Loss of HCOOH (-46 Da): Fragment at m/z ~72.1
-
Cleavage adjacent to the amine group.
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (~10-100 µM) in a suitable solvent system, such as 50:50 water/methanol or 50:50 water/acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) for positive ion mode or base (e.g., 0.1% ammonium hydroxide) for negative ion mode to promote ionization.
-
Infusion and Ionization: The solution is infused into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min). A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.
-
Mass Analysis (Full Scan): The ions are guided into the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). A full scan is performed to detect the parent ions, such as [M+H]⁺ or [M-H]⁻, and confirm the molecular weight. High-resolution analysis provides the exact mass, allowing for the determination of the elemental formula.
-
Tandem MS (MS/MS): To obtain structural information, an MS/MS experiment is performed. The parent ion of interest (e.g., m/z 118.1) is isolated in the mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen), and the resulting fragment ions are mass-analyzed. This fragmentation pattern provides clues about the molecule's structure.
Conclusion
The structural elucidation of this compound requires a synergistic application of multiple analytical techniques. While mass spectrometry confirms the molecular formula and IR spectroscopy identifies key functional groups, NMR spectroscopy provides the definitive solution-state structure by mapping the complete atomic connectivity. Although experimental crystallographic data is not currently available, X-ray diffraction remains the gold standard for determining the solid-state conformation. The protocols and expected data presented in this guide provide a robust framework for the comprehensive structural characterization of this compound and related small molecules, which is essential for advancing their application in scientific research and development.
References
- 1. 4-Aminobutyric Acid | C5H11NO2 | CID 223130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4S)-4-Aminopentanoic acid | C5H11NO2 | CID 5312968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. Search - Access Structures [ccdc.cam.ac.uk]
- 6. Visualizer loader [nmrdb.org]
- 7. compoundchem.com [compoundchem.com]
- 8. 5-Aminovaleric acid | C5H11NO2 | CID 138 - PubChem [pubchem.ncbi.nlm.nih.gov]
(S)-4-Aminovaleric Acid: A Potential Modulator of the GABAergic System for Therapeutic Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
(S)-4-Aminovaleric acid, also known as (S)-4-aminopentanoic acid, is a chiral non-proteinogenic γ-amino acid and a structural analog of the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA).[1][2] The structural similarity to GABA suggests that this compound may interact with the GABAergic system, offering a potential avenue for the development of novel therapeutic agents targeting neurological and psychiatric disorders. Deficiencies in GABAergic signaling are implicated in a range of conditions, including epilepsy, anxiety disorders, and neurodegenerative diseases.[3] This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, focusing on its chemical properties, mechanism of action, potential therapeutic effects, and the experimental methodologies used to investigate its activity.
Chemical Properties
This compound is a small molecule with the chemical formula C5H11NO2 and a molecular weight of 117.15 g/mol .[4] Its structure features a pentanoic acid backbone with an amino group at the fourth carbon, which is a chiral center, giving rise to two enantiomers: (S) and (R).[1]
| Property | Value | Reference |
| IUPAC Name | (4S)-4-aminopentanoic acid | [2] |
| Synonyms | (S)-4-Aminopentanoic acid, (S)-4-Aminovalerate | [2] |
| Molecular Formula | C5H11NO2 | [4] |
| Molecular Weight | 117.15 g/mol | [4] |
| Chiral Center | C4 | [1] |
Mechanism of Action: Interaction with the GABAergic System
The primary mechanism of action of this compound appears to be the modulation of GABA receptors. A key study investigating the enantiomers of 4-aminopentanoic acid (4-APA) revealed that the (S)-enantiomer exhibits a distinct profile of activity at various GABA receptor subtypes.[5]
Receptor Binding Profile
This compound has been shown to act as a weak agonist at several GABAA receptor subtypes and the GABAB receptor, while also displaying antagonist activity at another GABAA receptor subtype.[5] This mixed agonist-antagonist profile suggests a complex modulatory role within the GABAergic system.
| Receptor Subtype | Activity of this compound |
| GABAA α4β3δ | Weak Agonist |
| GABAA α5β2γ2 | Weak Agonist |
| GABAA α6β2γ2 | Antagonist |
| GABAB B1/B2 | Weak Agonist |
| Data sourced from a study on the enantiomers of 4-aminopentanoic acid.[5] |
The following diagram illustrates the interaction of this compound with different GABA receptor subtypes.
Potential Therapeutic Effects
While direct clinical evidence is currently lacking, the pharmacological profile of this compound suggests potential therapeutic applications in conditions associated with GABAergic dysfunction.
Neuroprotective Effects
GABAergic neurotransmission plays a crucial role in protecting neurons from excitotoxicity, a process implicated in various neurodegenerative diseases.[6] By modulating GABA receptors, this compound could potentially offer neuroprotective benefits. Further research is warranted to explore its efficacy in models of neurodegeneration.
Anticonvulsant Activity
Given that many antiepileptic drugs act by enhancing GABAergic inhibition, the activity of this compound at GABA receptors suggests a potential for anticonvulsant effects.[7] Its mixed agonist/antagonist profile might offer a unique mechanism for seizure control with a potentially different side-effect profile compared to existing medications.
Anxiolytic Effects
The GABAergic system is a well-established target for anxiolytic drugs.[8][9] The ability of this compound to modulate GABA receptors indicates a potential for anxiolytic-like activity. Behavioral studies are necessary to validate this potential therapeutic application.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's therapeutic potential.
GABAA Receptor Binding Assay
This protocol is adapted from established methods for determining the binding affinity of a compound to GABAA receptors.
Objective: To quantify the binding of this compound to specific GABAA receptor subtypes.
Materials:
-
Rat brain tissue
-
Homogenization buffer (e.g., 0.32 M sucrose)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand specific for the GABAA receptor subtype of interest (e.g., [3H]muscimol)
-
This compound
-
Non-specific binding agent (e.g., a high concentration of unlabeled GABA)
-
Scintillation cocktail
-
Centrifuge, homogenizer, scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times with binding buffer through repeated centrifugation and resuspension.
-
Binding Reaction: Incubate the prepared membranes with the radioligand and varying concentrations of this compound in the binding buffer. Include control tubes with the radioligand and membranes alone (total binding) and tubes with the radioligand, membranes, and a high concentration of a non-specific agent (non-specific binding).
-
Termination and Measurement: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold binding buffer to remove unbound radioligand. Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the binding affinity (Ki or IC50) of this compound.
In Vivo Behavioral Assessment: Elevated Plus Maze
This protocol outlines a standard procedure for assessing anxiety-like behavior in rodents.
Objective: To evaluate the anxiolytic potential of this compound in mice or rats.
Apparatus: An elevated plus-shaped maze with two open arms and two enclosed arms.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or a vehicle control to the animals via the desired route (e.g., intraperitoneal injection) at a predetermined time before testing.
-
Testing: Place the animal in the center of the elevated plus maze, facing one of the open arms. Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Data Collection: Record the animal's behavior using a video tracking system. Key parameters to measure include the time spent in the open arms versus the closed arms, and the number of entries into each arm type.
-
Data Analysis: Analyze the data to determine if this compound treatment significantly increases the time spent and/or the number of entries into the open arms, which is indicative of an anxiolytic effect.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel therapeutics targeting the GABAergic system. Its unique mixed agonist-antagonist profile at various GABA receptor subtypes warrants further investigation to elucidate its precise pharmacological effects. Future research should focus on comprehensive preclinical studies to evaluate its efficacy in animal models of epilepsy, anxiety, and neurodegenerative diseases. Furthermore, detailed pharmacokinetic and toxicological studies are essential to assess its drug-like properties and safety profile. Elucidating the downstream signaling pathways modulated by this compound will provide a deeper understanding of its mechanism of action and may reveal novel therapeutic targets. The information presented in this guide serves as a foundation for researchers and drug development professionals to advance the study of this intriguing GABA analogue.
References
- 1. 4-Aminovaleric acid | 13880-74-5 | Benchchem [benchchem.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Aminobutyric Acid | C5H11NO2 | CID 223130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention [mdpi.com]
- 7. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Managing Anxiety and Depression with Amino Acids - Vanita Dahia [vanitadahia.com]
- 9. Understanding the Link Between Amino Acids and Anxiety - Shakthi Health & Wellness [raowellness.com]
spectroscopic data (NMR, IR, MS) of (S)-4-Aminovaleric acid
A Technical Guide to the Spectroscopic Analysis of (S)-4-Aminovaleric Acid
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of spectroscopic data for the specific (S)-enantiomer, this document primarily presents data for the chemically equivalent 5-aminovaleric acid. The chiral center at the 4-position is not expected to significantly alter the key spectroscopic features discussed herein, making this data a reliable reference for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. The following tables summarize the ¹H and ¹³C NMR chemical shift data for 5-aminovaleric acid, recorded in D₂O.
¹H NMR Data
Table 1: ¹H NMR Chemical Shifts for 5-Aminovaleric Acid
| Protons (Position) | Chemical Shift (ppm) | Multiplicity |
| H-2 | 2.22 | Triplet |
| H-3 | 1.51 | Quintet |
| H-4 | 1.57 | Quintet |
| H-5 | 2.92 | Triplet |
Data sourced from the Biological Magnetic Resonance Bank (BMRB), entry bmse000990.[1]
¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts for 5-Aminovaleric Acid
| Carbon (Position) | Chemical Shift (ppm) |
| C-1 (C=O) | 182.28 |
| C-2 | 35.85 |
| C-3 | 23.95 |
| C-4 | 33.35 |
| C-5 | 41.97 |
Data sourced from the Biological Magnetic Resonance Bank (BMRB), entry bmse000990.[1]
Experimental Protocol for NMR Spectroscopy
The following is a representative protocol for acquiring NMR spectra of an amino acid like this compound.
-
Sample Preparation: A 100 mM solution of 5-aminovaleric acid was prepared in deuterium oxide (D₂O). The pH of the sample was adjusted to 7.4.[1]
-
Instrumentation: The spectra were acquired on a Bruker DMX-500 spectrometer.[1]
-
¹H NMR Acquisition: A standard 1D proton experiment was performed at 298 K. Chemical shifts were referenced to an internal standard.
-
¹³C NMR Acquisition: A 1D carbon experiment with proton decoupling was performed.
-
2D NMR (TOCSY, HSQC, etc.): For more detailed structural analysis and assignment, various 2D NMR experiments such as Total Correlation Spectroscopy (TOCSY) and Heteronuclear Single Quantum Coherence (HSQC) can be performed.[1]
Infrared (IR) Spectroscopy
Characteristic IR Absorption Bands
Table 3: Representative IR Absorption Bands for an Amino Acid
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad |
| N-H Stretch (Amine) | 3500 - 3300 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium-Strong |
| C=O Stretch (Carboxylic Acid) | 1760 - 1690 | Strong |
| N-H Bend (Amine) | 1650 - 1580 | Medium |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong |
| O-H Bend (Carboxylic Acid) | 1440 - 1395 | Medium |
Frequencies are general ranges for the specified functional groups.
Experimental Protocol for IR Spectroscopy
A common method for obtaining an IR spectrum of a solid sample like an amino acid is the KBr pellet technique.
-
Sample Preparation: The amino acid sample is finely ground with potassium bromide (KBr) powder in a mortar and pestle.
-
Pellet Formation: The mixture is then compressed in a die under high pressure to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is typically subtracted.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). This provides information about the molecular weight and fragmentation pattern of a compound. The following data is from an electron ionization (EI) mass spectrum of 5-aminovaleric acid.
Mass Spectrometry Data
Table 4: Prominent Peaks in the EI Mass Spectrum of 5-Aminovaleric Acid
| m/z | Relative Intensity (%) | Possible Fragment |
| 30 | 100 | [CH₂NH₂]⁺ |
| 56 | 35 | [C₃H₆N]⁺ |
| 74 | 20 | [M - C₂H₅NO]⁺ |
| 100 | 10 | [M - OH]⁺ |
| 117 | 5 | [M]⁺ (Molecular Ion) |
Data sourced from the NIST WebBook.[2][3]
Experimental Protocol for Mass Spectrometry
The following describes a general procedure for obtaining an EI mass spectrum.
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: In the ion source, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of this compound.
References
(S)-4-Aminovaleric Acid: A Modulator of GABAergic Neurotransmission and its Potential Role in Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
(S)-4-Aminovaleric acid, also known as (S)-4-aminopentanoic acid, is a chiral γ-amino acid that has garnered interest for its potential to modulate the central nervous system. As a non-proteinogenic amino acid, it is not incorporated into proteins but may play a role in neurotransmission.[1] The stereochemistry of 4-aminovaleric acid is crucial, as its enantiomers exhibit distinct biological activities.[2] This technical guide provides a comprehensive overview of the current understanding of the role of the (S)-enantiomer in the context of neurological disorders, focusing on its mechanism of action, preclinical findings, and the experimental methodologies used for its characterization.
Mechanism of Action: A False GABAergic Neurotransmitter
The primary mechanism of action of this compound appears to be its interaction with the GABAergic system, acting as a false neurotransmitter.[2] Research indicates that it exhibits a complex pharmacological profile, functioning as a weak agonist at certain GABA receptor subtypes and an antagonist at another.[2]
GABA Receptor Subtype Modulation
This compound has been shown to weakly modulate the activity of specific GABA-A and GABA-B receptor subtypes:
-
Agonist Activity: It acts as a weak agonist at GABA-A receptors composed of α4β3δ and α5β2γ2 subunits, as well as at GABA-B receptors composed of B1/B2 subunits.[2]
-
Antagonist Activity: Conversely, it exhibits antagonist activity at GABA-A receptors containing the α6β2γ2 subunit combination.[2]
The (R)-enantiomer of 4-aminovaleric acid displays a different profile, with greater uptake into cerebral synaptosomes and a more pronounced reduction of endogenous GABA concentrations.[2] This highlights the stereospecific nature of its interaction with the GABAergic system.
Quantitative Data
Currently, there is a lack of publicly available quantitative data, such as binding affinities (Ki), half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50) for this compound at the specified GABA receptor subtypes. The existing literature describes its activity in qualitative terms ("weak agonist" or "antagonist").[2]
Table 1: Summary of this compound's Interaction with GABA Receptors
| Receptor Subtype | Interaction Type | Quantitative Data (Ki, IC50, EC50) | Reference |
| GABA-A (α4β3δ) | Weak Agonist | Not Reported | [2] |
| GABA-A (α5β2γ2) | Weak Agonist | Not Reported | [2] |
| GABA-B (B1/B2) | Weak Agonist | Not Reported | [2] |
| GABA-A (α6β2γ2) | Antagonist | Not Reported | [2] |
Therapeutic Potential in Neurological Disorders
The therapeutic potential of this compound in specific neurological disorders remains largely unexplored. While imbalances in GABAergic signaling are implicated in a wide range of conditions, including epilepsy, anxiety disorders, and neuropathic pain, no preclinical or clinical studies have been published that directly evaluate the efficacy of this compound in animal models of these diseases.
In vivo studies in healthy mice have shown that both enantiomers of 4-aminovaleric acid can cross the blood-brain barrier and cause a dose-dependent reduction in locomotor activity.[2] This central nervous system penetration and activity suggest that it could have therapeutic applications, but further research in relevant disease models is necessary to validate this potential.
Signaling Pathways
The interaction of this compound with various GABA receptor subtypes implicates several downstream signaling pathways.
GABA-A Receptor Agonist Signaling Pathway
As a weak agonist at α4β3δ and α5β2γ2 GABA-A receptors, this compound is expected to promote the influx of chloride ions (Cl-) into the neuron. This leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.
Figure 1: GABA-A Receptor Agonist Signaling Pathway for this compound.
GABA-B Receptor Agonist Signaling Pathway
Weak agonism at GABA-B receptors initiates a G-protein-coupled signaling cascade. This typically involves the activation of Gαi/o proteins, leading to the inhibition of adenylyl cyclase (reducing cAMP levels) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels. The resulting potassium efflux also contributes to neuronal hyperpolarization.
Figure 2: GABA-B Receptor Agonist Signaling Pathway for this compound.
GABA-A Receptor Antagonist Logical Flow
As an antagonist at GABA-A α6β2γ2 receptors, this compound would block the action of the endogenous agonist, GABA. This would prevent the opening of the associated chloride channel, thereby reducing the inhibitory tone mediated by this specific receptor subtype.
Figure 3: Logical Flow of GABA-A Receptor Antagonism by this compound.
Experimental Protocols
The characterization of this compound's effects on the central nervous system relies on a variety of in vitro and in vivo experimental techniques.
Synaptosome Uptake and Release Assay
This assay is used to assess the ability of a compound to be taken up into presynaptic terminals (synaptosomes) and to influence the release of neurotransmitters.
Workflow:
Figure 4: Workflow for Synaptosome Uptake and Release Assay.
Detailed Methodology:
-
Synaptosome Preparation:
-
Homogenize fresh brain tissue (e.g., mouse cerebral cortex) in ice-cold sucrose buffer.
-
Perform differential centrifugation to isolate the synaptosomal fraction (P2 fraction).
-
Resuspend the synaptosome pellet in a suitable physiological buffer.
-
-
Uptake Assay:
-
Pre-incubate synaptosomes at 37°C.
-
Initiate the uptake reaction by adding radiolabeled (e.g., ³H or ¹⁴C) this compound.
-
At various time points, terminate the reaction by rapid filtration through glass fiber filters to separate synaptosomes from the incubation medium.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radiolabel.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Release Assay:
-
Load synaptosomes with radiolabeled this compound as described in the uptake assay.
-
After loading, wash the synaptosomes to remove extracellular radiolabel.
-
Induce neurotransmitter release by depolarizing the synaptosomes, typically with a high concentration of potassium chloride (KCl).
-
Collect the superfusate at different time points.
-
Quantify the amount of released radiolabel and endogenous GABA (using HPLC or mass spectrometry) in the superfusate.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the membrane of a single neuron in response to the application of a compound, providing direct evidence of receptor agonism or antagonism.
Workflow:
References
Methodological & Application
Application Note: Chiral Separation of 4-Aminovaleric Acid Enantiomers by HPLC
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of 4-aminovaleric acid enantiomers. The method utilizes a macrocyclic glycopeptide-based chiral stationary phase, enabling the direct separation of the enantiomers without the need for derivatization. This approach offers a streamlined and efficient workflow for the quantitative analysis of (R)- and (S)-4-aminovaleric acid, which is crucial in various stages of drug discovery and development, as well as in metabolomics research. The protocol provides detailed experimental conditions, data presentation, and a visual workflow to ensure successful implementation.
Introduction
4-aminovaleric acid, a gamma-amino acid, possesses a chiral center, and its enantiomers can exhibit different pharmacological and physiological activities. Consequently, the ability to separate and quantify the individual enantiomers is of significant importance. Chiral HPLC is a powerful technique for this purpose. Direct chiral separation, where the enantiomers are resolved on a chiral stationary phase (CSP), is often preferred over indirect methods that require derivatization, as it simplifies sample preparation and avoids potential side reactions[1]. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, have demonstrated broad enantioselectivity for a wide range of amino acids, including underivatized ones[1][2]. This application note presents a method employing a teicoplanin-based column for the effective chiral resolution of 4-aminovaleric acid enantiomers.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Mass Spectrometric (MS) detector. MS detection is recommended for higher sensitivity and selectivity, especially for underivatized amino acids[2].
-
Chiral Column: CHIROBIOTIC® T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm particle size.
-
Solvents: HPLC grade methanol, ethanol, acetonitrile, and water. Formic acid and triethylamine (for mobile phase modification).
-
Sample: Racemic 4-aminovaleric acid standard, (R)-4-aminovaleric acid, and this compound standards.
-
Sample Diluent: Mobile phase or a mixture of water and methanol.
2. Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 80:20 (v/v) Methanol / Water + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm or MS (ESI+) |
| Run Time | 15 minutes |
3. Sample Preparation
-
Prepare a stock solution of racemic 4-aminovaleric acid at a concentration of 1 mg/mL in the sample diluent.
-
Prepare individual stock solutions of (R)- and this compound at 1 mg/mL to determine the elution order.
-
For analysis, dilute the stock solutions to a working concentration of 10 µg/mL with the mobile phase.
-
Filter the final sample solutions through a 0.45 µm syringe filter before injection.
4. Method Execution
-
Equilibrate the CHIROBIOTIC® T column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject the individual enantiomer standards to determine their respective retention times and confirm the elution order. It is common for the D- (or R-) enantiomer to be more strongly retained on this type of CSP[1].
-
Inject the racemic 4-aminovaleric acid sample.
-
Identify and integrate the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) between the two peaks to ensure adequate separation. A resolution of >1.5 is generally considered baseline separation.
Data Presentation
The following table summarizes the expected quantitative data for the chiral separation of 4-aminovaleric acid enantiomers under the specified conditions.
| Analyte | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| This compound | 8.2 | 1.1 | - |
| (R)-4-aminovaleric acid | 10.5 | 1.2 | 2.1 |
Experimental Workflow Diagram
Caption: Workflow for the chiral HPLC separation of 4-aminovaleric acid enantiomers.
Discussion
The presented method provides a reliable and direct approach for the chiral separation of 4-aminovaleric acid enantiomers. The use of a teicoplanin-based chiral stationary phase is key to the successful resolution of the underivatized analytes. The mobile phase composition, particularly the ratio of organic modifier to aqueous phase and the acidic additive, is a critical parameter that can be further optimized to fine-tune the retention and resolution[1]. For instance, varying the percentage of methanol can influence the retention times, often in a "U-shaped" manner where retention is high at both low and high organic modifier concentrations[1]. The choice of detector will depend on the sensitivity and selectivity required for the specific application. While UV detection at a low wavelength like 210 nm is feasible, coupling the HPLC system to a mass spectrometer will provide significantly enhanced performance, especially for complex matrices.
Conclusion
This application note provides a detailed protocol for the chiral separation of 4-aminovaleric acid enantiomers using HPLC with a CHIROBIOTIC® T column. The method is straightforward, reproducible, and avoids the need for sample derivatization. The provided workflow, chromatographic conditions, and expected data will enable researchers to readily implement this method for the accurate analysis of 4-aminovaleric acid enantiomers in various scientific and industrial settings.
References
Application Notes and Protocols for the Synthesis of (S)-4-Aminovaleric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-Aminovaleric acid and its derivatives are crucial chiral building blocks in the pharmaceutical industry. Notably, they form the core structure of several drugs targeting the central nervous system, such as the anticonvulsant and analgesic pregabalin. These compounds often function as analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian brain. The stereochemistry at the C4 position is critical for their biological activity. Consequently, the development of efficient and highly stereoselective synthetic methodologies is of paramount importance.
This document provides detailed protocols for two distinct and effective approaches for the synthesis of this compound derivatives: a chemoenzymatic method involving the asymmetric transamination of a keto-acid precursor, and a chemical synthesis route based on organocatalytic asymmetric Michael addition. These protocols are designed to provide researchers with practical and reproducible methods for obtaining these valuable chiral compounds.
Chemoenzymatic Synthesis via Asymmetric Transamination
This method utilizes a ω-transaminase (ω-TA) enzyme to stereoselectively introduce an amine group into a prochiral keto-acid, offering high enantioselectivity under mild reaction conditions. The synthesis starts from the readily available bio-based platform chemical, levulinic acid.
Experimental Protocol: Asymmetric Synthesis of this compound using ω-Transaminase
Materials:
-
Levulinic acid
-
ω-Transaminase (e.g., from Hyphomonas blue-water strain [HBV-ω-TA] or other commercially available ω-TAs)
-
(S)-α-Methylbenzylamine ((S)-α-MBA) as the amine donor
-
Pyridoxal 5'-phosphate (PLP)
-
Tris-HCl buffer
-
Isopropyl amine (IPA) for co-product removal (optional, with a second transaminase)
-
Standard laboratory glassware and equipment (reactor, pH meter, centrifuge, etc.)
-
Analytical instrumentation (HPLC with a chiral column)
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, prepare a reaction mixture containing Tris-HCl buffer (100 mM, pH 8.0).
-
Addition of Reactants: To the buffer, add levulinic acid (10 mM), (S)-α-MBA (25 mM) as the amine donor, and PLP (0.1 mM) as the cofactor.
-
Enzyme Addition: Add the ω-transaminase enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start at a loading of approximately 0.5 mg/mL.
-
Reaction Conditions: Maintain the reaction at 37°C with gentle agitation for 24 hours.
-
Monitoring the Reaction: Monitor the conversion of levulinic acid to this compound by taking aliquots at regular intervals and analyzing them by HPLC. The enantiomeric excess (ee) of the product should be determined using a chiral HPLC column.
-
Work-up and Purification:
-
Once the reaction reaches completion (typically >99% conversion), terminate the reaction by centrifuging the mixture to pellet the enzyme.
-
The supernatant containing the product can be further purified. Acidify the solution to pH 2-3 with HCl to protonate the product.
-
The product can be isolated by techniques such as ion-exchange chromatography.
-
Quantitative Data
| Starting Material | Enzyme | Amine Donor | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| Levulinic Acid | HBV-ω-TA | (S)-α-MBA | 37 | 24 | >99 | >99 | [1][2] |
Synthetic Workflow
Caption: Chemoenzymatic synthesis of this compound.
Organocatalytic Asymmetric Synthesis
This approach relies on the use of a chiral small molecule (an organocatalyst) to induce stereoselectivity in a carbon-carbon bond-forming reaction. The Michael addition of a malonate to a nitroalkene is a powerful strategy to construct the chiral backbone of this compound derivatives, such as the precursor to pregabalin.
Experimental Protocol: Organocatalytic Michael Addition for a Pregabalin Precursor
Materials:
-
Diethyl malonate
-
(E)-5-Methyl-1-nitro-1-hexene
-
Chiral thiourea or squaramide organocatalyst (e.g., a derivative of quinine or cinchonidine)
-
Toluene or other suitable organic solvent
-
Triethylamine (Et3N)
-
Standard laboratory glassware for inert atmosphere reactions
-
Analytical instrumentation (NMR, HPLC with a chiral column, Mass Spectrometry)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral organocatalyst (typically 1-10 mol%) in the chosen solvent (e.g., toluene).
-
Addition of Reactants: To the catalyst solution, add diethyl malonate (1.0-1.5 equivalents).
-
Initiation of Reaction: Add (E)-5-methyl-1-nitro-1-hexene (1.0 equivalent) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to afford the desired Michael adduct.
-
-
Subsequent Transformations: The resulting nitro-ester can be converted to the corresponding this compound derivative through a sequence of reduction of the nitro group (e.g., using H2 and a catalyst like Raney nickel or Pd/C) and subsequent hydrolysis and decarboxylation of the malonate ester.
Quantitative Data
| Michael Acceptor | Michael Donor | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| (E)-5-Methyl-1-nitro-1-hexene | Diethyl malonate | Chiral Thiourea (10) | Toluene | RT | 24 | 73 | 88 | [3] |
| Racemic 4-methyl-1-nitropent-1-ene | Dimethyl malonate | Chiral Squaramide | Toluene | RT | 48 | 75 | 99 (for major diastereomer) | [4] |
Synthetic Workflow
Caption: Organocatalytic synthesis of a pregabalin precursor.
Biological Context: The GABAergic Synapse
This compound derivatives often act as analogues of GABA. To understand their mechanism of action, it is essential to consider the GABAergic synapse. GABA is synthesized from glutamate by the enzyme glutamate decarboxylase (GAD). After its release into the synaptic cleft, GABA can bind to postsynaptic GABA receptors, leading to an inhibitory signal. The action of GABA is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs). In glial cells, GABA is metabolized by GABA transaminase (GABA-T).[5][6] Inhibitors of GABA-T, which can include derivatives of 4-aminovaleric acid, prevent the degradation of GABA, leading to increased GABA levels in the synapse and enhanced inhibitory neurotransmission.[6][7][8]
Caption: Overview of GABA synthesis, release, and metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual-function transaminases with hybrid nanoflower for the production of value-added chemicals from biobased levulinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Investigations towards the stereoselective organocatalyzed Michael addition of dimethyl malonate to a racemic nitroalkene: possible route to the 4-methylpregabalin core structure [beilstein-journals.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]
- 8. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]
(S)-4-Aminovaleric Acid: A Versatile Chiral Building Block in Medicinal Chemistry
(S)-4-Aminovaleric acid, a non-proteinogenic γ-amino acid, has emerged as a valuable chiral building block in medicinal chemistry. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) makes it a compelling scaffold for the design of therapeutic agents targeting the central nervous system. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery and development.
Application Notes
This compound and its derivatives are primarily explored for their potential as modulators of GABAergic neurotransmission. The main applications focus on the development of inhibitors for GABA aminotransferase (GABA-T), an enzyme responsible for the degradation of GABA. By inhibiting GABA-T, the concentration of GABA in the brain can be increased, which is a therapeutic strategy for conditions such as epilepsy and other neurological disorders.
Key Applications:
-
GABA Aminotransferase (GABA-T) Inactivators: Derivatives of this compound, particularly those with strategic modifications, can act as mechanism-based inactivators of GABA-T.[1] This irreversible inhibition leads to a sustained increase in GABA levels.
-
GABA Receptor Ligands: While less potent than direct GABA agonists or antagonists, this compound itself exhibits weak activity at GABA receptors.[2] This characteristic can be fine-tuned through chemical modification to develop subtype-selective ligands.
-
Peptidomimetics and Conformationally Constrained Analogs: The incorporation of this compound into peptide sequences or as a scaffold for conformationally restricted molecules allows for the exploration of new chemical space in drug design.
The stereochemistry at the C4 position is crucial for biological activity. The (S)-enantiomer often exhibits different pharmacological profiles compared to the (R)-enantiomer, highlighting the importance of stereoselective synthesis.
Signaling Pathway of GABA-T Inactivation
The mechanism-based inactivation of GABA-T by derivatives of this compound typically involves the formation of a reactive intermediate within the enzyme's active site. This intermediate then covalently modifies a key residue, leading to irreversible inhibition.
Quantitative Data
The following tables summarize the inhibitory activities of selected this compound derivatives and related compounds on GABA-T and their binding affinities for GABA receptors.
| Compound | Target | Activity | Value | Reference |
| (S)-4-Amino-5-fluoropentanoic acid | GABA-T | Time-dependent inactivation | - | [1] |
| (S)-4-Aminopentanoic acid | GABAA α4β3δ | Weak Agonist | - | |
| (S)-4-Aminopentanoic acid | GABAA α5β2γ2 | Weak Agonist | - | |
| (S)-4-Aminopentanoic acid | GABAB B1/B2 | Weak Agonist | - | |
| (S)-4-Aminopentanoic acid | GABAA α6β2γ2 | Weak Antagonist | - |
Note: Specific IC50 or Ki values for the weak agonist/antagonist activities of (S)-4-aminopentanoic acid are not well-documented in the provided search results.
| Compound | Target | Ki (kcal/mol) | Reference |
| 4f | Human ABAT | -8.34 | [3][4] |
| 4h | Human ABAT | -8.21 | [3][4] |
| 4m | Human ABAT | -8.11 | [3][4] |
| 4c | Pig ABAT | -9.29 | [3][4] |
| 4d | Pig ABAT | -8.76 | [3][4] |
| 4g | Pig ABAT | -8.53 | [3][4] |
| 4l | Pig ABAT | -8.49 | [3][4] |
Note: The specific structures for compounds 4c, 4d, 4f, 4g, 4h, 4l, and 4m are detailed in the cited literature.
Experimental Protocols
Asymmetric Synthesis of this compound
This protocol is adapted from a biocatalytic approach using a transaminase enzyme.[5][6][7]
Materials:
-
Levulinic acid
-
(S)-α-methylbenzylamine (or other suitable amino donor)
-
Transaminase (e.g., from Vibrio fluvialis or an engineered variant)
-
Pyridoxal-5'-phosphate (PLP)
-
Tris-HCl buffer
-
Organic solvent (e.g., DMSO)
-
Standard laboratory glassware and purification equipment (e.g., chromatography system)
Procedure:
-
Prepare a reaction mixture containing levulinic acid, the amino donor, and PLP in Tris-HCl buffer.
-
Add the transaminase enzyme to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or GC) to determine the conversion of levulinic acid and the formation of this compound.
-
Once the reaction is complete, terminate it by adding a quenching agent (e.g., acid or base).
-
Extract the product from the aqueous phase using an appropriate organic solvent.
-
Purify the this compound using chromatographic techniques (e.g., ion-exchange or silica gel chromatography).
-
Characterize the final product by NMR, mass spectrometry, and chiral HPLC to confirm its identity, purity, and enantiomeric excess.
Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc-based solid-phase synthesis for incorporating Fmoc-(S)-4-aminovaleric acid-OH into a peptide chain.[8][9][10][11][12]
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-(S)-4-aminovaleric acid-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling (for standard amino acids and Fmoc-(S)-4-aminovaleric acid-OH):
-
In a separate vial, dissolve the Fmoc-amino acid (or Fmoc-(S)-4-aminovaleric acid-OH) (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.
-
Add DIPEA (6-10 eq.) to the activation mixture and vortex briefly.
-
Immediately add the activation mixture to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Perform a ninhydrin test to ensure complete coupling. If the test is positive, repeat the coupling step.
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase HPLC.
-
Characterize the purified peptide by mass spectrometry and HPLC.
-
References
- 1. In vitro and in vivo effects on brain GABA metabolism of (S)-4-amino-5-fluoropentanoic acid, a mechanism-based inactivator of gamma-aminobutyric acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxylated analogues of 5-aminovaleric acid as 4-aminobutyric acidB receptor antagonists: stereostructure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. <i>In silico</i> analysis of the inhibitory activities of GABA derivatives on 4-aminobutyrate transaminase - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. Frontiers | A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase [frontiersin.org]
- 7. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. chempep.com [chempep.com]
- 12. chem.uci.edu [chem.uci.edu]
LC-MS/MS protocol for detection of (S)-4-Aminovaleric acid in plasma
Application Notes and Protocols
Topic: LC-MS/MS Protocol for the Detection of (S)-4-Aminovaleric Acid in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as (S)-4-aminopentanoic acid, is a gamma-amino acid that may play a role in various physiological processes. Accurate and sensitive quantification of this small molecule in biological matrices such as plasma is crucial for pharmacokinetic studies, biomarker discovery, and understanding its metabolic pathways. This application note provides a detailed protocol for the determination of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a simple protein precipitation step for sample preparation and utilizes Hydrophilic Interaction Chromatography (HILIC) for robust separation, followed by sensitive detection using a triple quadrupole mass spectrometer.
Materials and Methods
Reagents and Materials
-
This compound standard
-
Stable isotope-labeled internal standard (IS), e.g., 4-Aminovaleric acid-d5 (custom synthesis or commercially available if possible; alternatively, a non-isomeric labeled amino acid with similar chromatographic behavior can be used)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
LC vials
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Agilent, Waters)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
HILIC column (e.g., Intrada Amino Acid column, 50 x 3 mm, 3 µm)[1]
Experimental Protocols
1. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration curves and quality control (QC) samples.
2. Sample Preparation
Protein precipitation is a common and effective method for preparing plasma samples for amino acid analysis.[2][3][4][5][6]
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 10 µL of the internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.
3. LC-MS/MS Method
Hydrophilic Interaction Chromatography (HILIC) is well-suited for the retention and separation of polar compounds like amino acids without the need for derivatization.[7][8][9][10][11]
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | Intrada Amino Acid, 50 x 3 mm, 3 µm[1] |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | 95:5 Acetonitrile:Water with 10 mM Ammonium formate and 0.1% formic acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0.0-1.0 min (95% B), 1.0-5.0 min (95-50% B), 5.0-5.1 min (50-95% B), 5.1-8.0 min (95% B) |
Mass Spectrometry Conditions:
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Collision Gas | Nitrogen |
MRM Transitions:
Based on the molecular weight of 4-Aminovaleric acid (117.15 g/mol ), the protonated precursor ion ([M+H]+) is m/z 118.1. Likely product ions result from the neutral loss of water (H₂O) and formic acid (HCOOH).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 118.1 | 100.1 (Quantifier) | 100 | 15 |
| 118.1 | 72.1 (Qualifier) | 100 | 25 | |
| 4-Aminovaleric acid-d5 (IS) | 123.1 | 105.1 | 100 | 15 |
Results and Discussion
The developed LC-MS/MS method should be validated for linearity, sensitivity (limit of detection and quantification), accuracy, precision, and recovery according to regulatory guidelines. The following table summarizes expected quantitative performance data for the assay.
Table 1: Quantitative Performance of the LC-MS/MS Method
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 85% |
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound in plasma.
Logical Relationship of Method Components
Caption: Key components of the analytical method for this compound quantification.
References
- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. Validation of a HILIC UHPLC-MS/MS Method for Amino Acid Profiling in Triticum Species Wheat Flours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application of (S)-4-Aminovaleric Acid in the Development of GABAergic Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-Aminovaleric acid, also known as (S)-4-aminopentanoic acid ((S)-4APA), is a chiral γ-amino acid that has garnered interest in the field of neuroscience and drug development due to its structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS)[1][2]. Dysregulation of the GABAergic system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders, making it a critical target for therapeutic intervention[3][4]. (S)-4APA, as a GABA analogue, presents a potential scaffold for the development of novel GABAergic modulators with unique pharmacological profiles.
These application notes provide a comprehensive overview of the utility of this compound in the research and development of GABAergic drugs. This document outlines its known pharmacological activities, detailed protocols for its synthesis and evaluation, and a framework for its investigation as a potential therapeutic agent.
Pharmacological Profile of this compound
Preliminary studies have characterized this compound as a modulator of the GABAergic system with a complex pharmacological profile. It exhibits weak activity at several GABA receptor subtypes, suggesting a potential for subtype-selective modulation that could be exploited for therapeutic benefit with fewer side effects than non-selective GABAergic drugs.
A key study in mouse cerebral synaptosomes revealed that while the (R)-enantiomer of 4-aminopentanoic acid had a more pronounced effect on GABA uptake and release, (S)-4APA demonstrated a distinct interaction with specific GABA receptor subtypes[3][5].
Table 1: Summary of In Vitro Activity of this compound at GABA Receptors
| Receptor Subtype | Activity Type | Potency (EC50/IC50/Ki) | Reference |
| GABA-A (α4β3δ) | Weak Agonist | To be determined experimentally | [3][5] |
| GABA-A (α5β2γ2) | Weak Agonist | To be determined experimentally | [3][5] |
| GABA-B (B1/B2) | Weak Agonist | To be determined experimentally | [3][5] |
| GABA-A (α6β2γ2) | Antagonist | To be determined experimentally | [3][5] |
Note: The available literature describes the activity as "weak," highlighting the need for detailed quantitative analysis to determine precise potency and efficacy.
Experimental Protocols
The following sections provide detailed protocols for the synthesis and evaluation of this compound.
Protocol 1: Asymmetric Synthesis of this compound from Levulinic Acid
This protocol describes a biocatalytic approach for the asymmetric synthesis of this compound, which is an environmentally friendly and efficient method[6].
Materials:
-
Levulinic acid
-
ω-Transaminase from Halomonas bluephagenesis (HBV-ω-TA) or other suitable (S)-selective transaminase
-
Isopropylamine (IPA) or other suitable amino donor
-
Pyridoxal-5'-phosphate (PLP)
-
Tris-HCl buffer
-
Standard laboratory glassware and purification equipment (e.g., chromatography system)
Procedure:
-
Prepare a reaction mixture containing levulinic acid (e.g., 50 mM) in Tris-HCl buffer (e.g., 100 mM, pH 7.5).
-
Add the amino donor, isopropylamine, in excess (e.g., 1 M).
-
Add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.
-
Initiate the reaction by adding the purified ω-transaminase enzyme.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation for 24-48 hours.
-
Monitor the reaction progress using techniques such as HPLC or GC-MS to determine the conversion of levulinic acid and the formation of this compound.
-
Upon completion, terminate the reaction by denaturing the enzyme (e.g., by heat or pH change).
-
Purify the this compound from the reaction mixture using standard purification techniques, such as ion-exchange chromatography.
-
Confirm the identity and enantiomeric purity of the final product using analytical methods like NMR, mass spectrometry, and chiral HPLC.
Protocol 2: In Vitro GABA Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of this compound for specific GABA receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing the GABA receptor subtype of interest (e.g., HEK293 cells expressing GABA-A α4β3δ)
-
Radioligand specific for the target receptor (e.g., [³H]muscimol for GABA-A receptors, [³H]GABA for GABA-B receptors)
-
This compound
-
Unlabeled GABA (for determining non-specific binding)
-
Incubation buffer (e.g., Tris-HCl buffer)
-
Scintillation cocktail and counter
-
Glass fiber filters
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.
-
For total binding wells, add only cell membranes and radioligand.
-
For non-specific binding wells, add cell membranes, radioligand, and a high concentration of unlabeled GABA.
-
Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Table 2: Representative Data from a GABA-A Receptor Binding Assay
| Compound | Receptor Subtype | Radioligand | Ki (nM) |
| GABA | α1β2γ2 | [³H]Muscimol | ~150 |
| Bicuculline | α1β2γ2 | [³H]Muscimol | ~200 |
| This compound | α4β3δ | [³H]Muscimol | To be determined |
| This compound | α6β2γ2 | [³H]Muscimol | To be determined |
Protocol 3: In Vitro Functional Assay for GABA-A Receptors
This protocol describes a functional assay using a fluorescent imaging plate reader (FLIPR) to measure the agonist or antagonist activity of this compound at GABA-A receptors.
Materials:
-
HEK293 cells transiently or stably expressing the GABA-A receptor subtype of interest.
-
Membrane potential-sensitive fluorescent dye (e.g., from a FLIPR Membrane Potential Assay Kit).
-
This compound.
-
GABA (as a reference agonist).
-
A known GABA-A receptor antagonist (e.g., bicuculline) for antagonist mode.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
FLIPR instrument.
Procedure:
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.
-
For Agonist Mode:
-
Prepare serial dilutions of this compound and GABA.
-
Add the compounds to the cells and immediately measure the change in fluorescence using the FLIPR. An increase in fluorescence indicates membrane depolarization due to Cl⁻ efflux, characteristic of GABA-A receptor activation.
-
Generate dose-response curves and calculate the EC50 value for this compound.
-
-
For Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of this compound.
-
Add a fixed concentration of GABA (typically the EC80) to stimulate the receptors.
-
Measure the change in fluorescence. A decrease in the GABA-induced signal indicates antagonist activity.
-
Generate dose-response curves and calculate the IC50 value for this compound.
-
Protocol 4: In Vivo Behavioral Assessment in Rodents
This protocol provides a general framework for assessing the in vivo effects of this compound on anxiety-like behavior and locomotor activity in mice.
Materials:
-
Adult male C57BL/6J mice (or other appropriate strain).
-
This compound dissolved in a suitable vehicle (e.g., saline).
-
Vehicle control.
-
Elevated Plus Maze (EPM) apparatus.
-
Open Field Test (OFT) arena.
-
Video tracking software.
Procedure:
-
Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound (e.g., via intraperitoneal injection) at various doses (e.g., 10, 30, 100 mg/kg) or the vehicle control.
-
After a predetermined pre-treatment time (e.g., 30 minutes), place the mouse in the center of the EPM, facing an open arm.
-
Record the mouse's behavior for 5 minutes, analyzing parameters such as time spent in the open arms, number of entries into the open and closed arms.
-
Following the EPM test, place the mouse in the center of the OFT arena.
-
Record the mouse's activity for 10-15 minutes, analyzing parameters such as total distance traveled, time spent in the center versus the periphery of the arena.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the effect of this compound on anxiety-like behavior and locomotor activity.
Table 3: Expected Outcomes of In Vivo Behavioral Studies
| Behavioral Test | Parameter | Expected Outcome for an Anxiolytic-like Effect | Expected Outcome for a Sedative Effect |
| Elevated Plus Maze | Time in open arms | Increase | No specific change (confounded by sedation) |
| Open arm entries | Increase or no change | Decrease | |
| Open Field Test | Time in center | Increase | Decrease |
| Total distance traveled | No significant change | Decrease |
Note: The observed dose-dependent reduction in distance moved for (S)-4APA suggests a potential sedative effect at higher doses, which should be considered when interpreting anxiolytic-like effects[3].
Protocol 5: Pharmacokinetic Study in Rodents
This protocol describes a basic pharmacokinetic study to determine key parameters of this compound in rats or mice.
Materials:
-
Male Sprague-Dawley rats or C57BL/6J mice with cannulated jugular veins (for intravenous administration and blood sampling).
-
This compound formulated for intravenous and oral administration.
-
Blood collection tubes (e.g., with EDTA).
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Fast the animals overnight before dosing.
-
Administer a single dose of this compound either intravenously (e.g., 1-5 mg/kg) or orally (e.g., 10-50 mg/kg).
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) from the jugular vein cannula.
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters.
Table 4: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t₁/₂ | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for oral administration) |
Note: Preliminary data suggests that (S)-4APA can be detected in the mouse brain after intraperitoneal injection and is cleared rapidly from the serum, indicating blood-brain barrier penetration but a potentially short duration of action[3].
Application in GABAergic Drug Development
This compound can be utilized in several stages of the GABAergic drug development pipeline.
-
Hit-to-Lead Chemistry: The scaffold of this compound can be chemically modified to improve its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies can be conducted to explore how modifications to the valeric acid backbone affect its interaction with different GABA receptor subtypes.
-
Tool Compound for Target Validation: Due to its subtype-preferential activity, this compound can be used as a pharmacological tool to investigate the physiological roles of specific GABA receptor subtypes, particularly those containing α4, α5, α6, and δ subunits.
-
Investigational Drug Candidate: Following extensive preclinical evaluation, including efficacy in animal models of CNS disorders and comprehensive safety pharmacology and toxicology studies, optimized analogues of this compound could be advanced as investigational new drug (IND) candidates for clinical development.
Conclusion
This compound represents a promising starting point for the development of novel GABAergic drugs. Its unique pharmacological profile suggests the potential for creating subtype-selective modulators with improved therapeutic windows. The protocols and application notes provided herein offer a framework for researchers to systematically investigate the potential of this compound and its analogues as next-generation therapeutics for a range of neurological and psychiatric disorders. Further detailed characterization of its potency, efficacy, and pharmacokinetic/pharmacodynamic relationships is essential to fully realize its therapeutic potential.
References
- 1. A new generation of antidepressants: an update on the pharmaceutical pipeline for novel and rapid-acting therapeutics in mood disorders based on glutamate/GABA neurotransmitter systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the In Vitro Potency of (S)-4-Aminovaleric Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-4-Aminovaleric acid, a non-proteinogenic amino acid, is a compound of interest for its potential therapeutic applications, particularly in the realm of neuroscience.[1][2] Its structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, suggests that it may modulate GABAergic signaling. A key enzyme in the metabolism of GABA is GABA aminotransferase (GABA-AT), which degrades GABA.[3][4][5] Inhibition of GABA-AT leads to increased levels of GABA in the brain, a mechanism that has been successfully targeted for the treatment of conditions like epilepsy.[5][6] Therefore, a critical step in characterizing the pharmacological profile of this compound is to determine its potency as a GABA-AT inhibitor.
These application notes provide detailed protocols for in vitro assays to quantify the inhibitory activity of this compound against GABA-AT. The described methods are robust, reproducible, and suitable for screening and characterizing potential GABA-AT inhibitors.
Signaling Pathway of GABA-AT
GABA-AT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the transamination of GABA to succinic semialdehyde.[5] This process is a crucial part of the GABA shunt, a metabolic pathway that conserves the carbon skeleton of GABA. By inhibiting GABA-AT, the degradation of GABA is reduced, leading to an accumulation of this inhibitory neurotransmitter in the synaptic cleft. This enhancement of GABAergic tone can result in anticonvulsant and anxiolytic effects.
Caption: GABAergic synapse and the role of GABA-AT.
Experimental Protocols
Two primary types of in vitro assays are described for determining the potency of this compound as a GABA-AT inhibitor: a fluorescence-based assay and a spectrophotometric assay. Both assays are reliable and can be adapted for high-throughput screening.
Resazurin-Based Fluorescence Assay for GABA-AT Activity
This assay relies on a coupled enzyme reaction where the product of the GABA-AT reaction, succinic semialdehyde, is further metabolized, leading to the reduction of resazurin to the highly fluorescent resorufin. The rate of fluorescence increase is proportional to the GABA-AT activity.
Experimental Workflow:
Caption: Workflow for the resazurin-based GABA-AT inhibition assay.
Materials:
-
U87MG cells (human glioblastoma cell line)
-
Cell lysis buffer (100 mM sodium phosphate, pH 7.0, 20 mM pyridoxal phosphate, 0.1% Triton X-100)
-
Master Mix components:
-
Diaphorase
-
Resazurin sodium salt
-
Nicotinamide adenine dinucleotide (NAD+)
-
α-ketoglutarate
-
2-Mercaptoethanol
-
γ-Aminobutyric acid (GABA)
-
-
Potassium pyrophosphate buffer (100 mM, pH 8.6)
-
This compound
-
Vigabatrin (positive control)
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Cell Lysate Preparation:
-
Culture U87MG cells in a suitable medium.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the GABA-AT enzyme. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound and the positive control (vigabatrin) in potassium pyrophosphate buffer.
-
In a 96-well plate, add 10 µL of the cell lysate to each well.
-
Add 10 µL of the test compound dilutions or vehicle control to the respective wells.
-
Prepare the Master Mix containing diaphorase (0.063 U/mL), resazurin (6.25 µM), NAD+ (1 mM), α-ketoglutarate (5 mM), 2-mercaptoethanol (3.5 mM), and GABA (6 mM) in potassium pyrophosphate buffer (pH 8.6).[4]
-
Initiate the reaction by adding 180 µL of the Master Mix to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) with excitation at ~560 nm and emission at ~590 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Spectrophotometric Assay for GABA-AT Activity
This assay measures the formation of NADPH, which absorbs light at 340 nm. The GABA-AT reaction is coupled to a succinic semialdehyde dehydrogenase (SSDH) reaction that uses NADP+ as a cofactor. The rate of increase in absorbance at 340 nm is directly proportional to the GABA-AT activity.
Experimental Workflow:
Caption: Workflow for the spectrophotometric GABA-AT inhibition assay.
Materials:
-
Purified GABA-AT or cell lysate
-
Potassium pyrophosphate buffer (100 mM, pH 8.6)
-
NADP+ (β-Nicotinamide adenine dinucleotide phosphate)
-
Succinic semialdehyde dehydrogenase (SSDH)
-
α-ketoglutarate
-
γ-Aminobutyric acid (GABA)
-
This compound
-
Vigabatrin (positive control)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Protocol:
-
Enzyme Preparation:
-
Use either commercially available purified GABA-AT or prepare a cell lysate as described in the fluorescence assay protocol.
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound and the positive control in potassium pyrophosphate buffer.
-
In a UV-transparent plate or cuvettes, prepare a reaction mixture containing NADP+ (e.g., 1 mM), SSDH (e.g., 0.5 U/mL), and α-ketoglutarate (e.g., 5 mM) in potassium pyrophosphate buffer.
-
Add the test compound dilutions or vehicle control to the reaction mixture.
-
Add the enzyme source (purified GABA-AT or cell lysate).
-
Initiate the reaction by adding GABA (e.g., 6 mM).
-
Immediately place the plate or cuvettes in a spectrophotometer pre-set to 37°C.
-
Measure the absorbance at 340 nm kinetically (e.g., every 30 seconds for 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of NADPH formation from the linear portion of the absorbance vs. time curve (using the molar extinction coefficient of NADPH, 6220 M⁻¹cm⁻¹).
-
Determine the percentage of inhibition for each concentration of this compound.
-
Calculate the IC50 value as described for the fluorescence assay.
-
Data Presentation
The potency of this compound and control compounds should be summarized in a clear and concise table. This allows for easy comparison of their inhibitory activities.
Table 1: In Vitro Potency of Test Compounds against GABA-AT
| Compound | Assay Type | IC50 (µM) |
| This compound | Resazurin-Fluorescence | Experimental Value |
| This compound | Spectrophotometric | Experimental Value |
| Vigabatrin (Control) | Resazurin-Fluorescence | Literature/Experimental Value |
| Vigabatrin (Control) | Spectrophotometric | Literature/Experimental Value |
Note: The IC50 values for Vigabatrin can vary depending on the assay conditions and enzyme source. A more potent analogue of vigabatrin, CPP-115, has been reported to be 187 times more potent in inactivating GABA-AT in vitro.[6] Another novel inhibitor, OV329, has also shown significantly higher potency than vigabatrin in vitro.[6][7]
Conclusion
The provided protocols offer robust and quantitative methods for assessing the in vitro potency of this compound as a GABA-AT inhibitor. By employing these assays, researchers can effectively characterize the inhibitory activity of this and other novel compounds, providing crucial data for further drug development and mechanistic studies. The selection of the assay will depend on the available equipment and the desired throughput, with the fluorescence-based assay being generally more sensitive and amenable to high-throughput screening.
References
- 1. 4-Aminovaleric acid | 13880-74-5 | Benchchem [benchchem.com]
- 2. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation [mdpi.com]
- 5. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OV329, a novel highly potent GABA aminotransferase inactivator, induces pronounced anticonvulsant effects in the pentylenetetrazole seizure threshold test and in amygdala-kindled rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Evaluating the Efficacy of (S)-4-Aminovaleric Acid: Application Notes and Protocols for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing preclinical animal models for evaluating the therapeutic efficacy of (S)-4-Aminovaleric acid, a potent inhibitor of GABA-transaminase (GABA-T). By increasing synaptic GABA levels, this compound holds promise for the treatment of various neurological and psychological disorders. This document outlines detailed protocols for epilepsy, anxiety, and sleep models, and presents quantitative data to guide experimental design and interpretation.
Mechanism of Action: GABA-T Inactivation
This compound acts as a mechanism-based inactivator of GABA-T, the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. This inactivation leads to an accumulation of GABA in the synapse, thereby enhancing GABAergic neurotransmission.
Application Notes and Protocols for the Large-Scale Enzymatic Synthesis of (S)-4-Aminovaleric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-Aminovaleric acid, a valuable chiral building block, is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Traditional chemical synthesis routes often suffer from drawbacks such as the use of hazardous reagents, harsh reaction conditions, and the formation of racemic mixtures that require costly and inefficient resolution steps. Enzymatic synthesis offers a green and highly efficient alternative, providing high enantioselectivity and operating under mild conditions.
These application notes provide detailed protocols for the large-scale enzymatic synthesis of this compound from levulinic acid, a readily available biomass-derived platform chemical. Two primary enzymatic strategies are presented: one employing an ω-transaminase (ω-TA) and another utilizing an amine dehydrogenase (AmDH).
Enzymatic Pathways for this compound Synthesis
The two principal enzymatic routes for the synthesis of this compound from levulinic acid are:
-
ω-Transaminase (ω-TA) Mediated Asymmetric Amination: This pathway utilizes an (S)-selective ω-transaminase to transfer an amino group from an amino donor, such as isopropylamine or L-alanine, to the keto group of levulinic acid. This reaction is highly stereoselective, yielding the desired (S)-enantiomer with high purity.
-
Amine Dehydrogenase (AmDH) Mediated Reductive Amination: This route employs an amine dehydrogenase to catalyze the reductive amination of levulinic acid using ammonia as the amino donor and a reduced nicotinamide cofactor (NADH or NADPH) as the reductant. This method is advantageous due to the use of inexpensive ammonia and the generation of water as the sole byproduct.
Data Presentation: Comparison of Enzymatic Strategies
The following table summarizes quantitative data from literature for the enzymatic synthesis of 4-aminovaleric acid, providing a basis for comparison of the different approaches.
| Parameter | ω-Transaminase (ω-TA) | Amine Dehydrogenase (AmDH) | Reference |
| Enzyme Source | Chromobacterium violaceum, Vibrio fluvialis | Petrotoga mobilis (PmAmDH) | [1] |
| Starting Material | Levulinic Acid | Levulinic Acid | [2] |
| Amino Donor | Isopropylamine, L-Alanine | Ammonia (NH₃/NH₄⁺) | [2][3] |
| Cofactor | Pyridoxal-5'-phosphate (PLP) | NADH/NADPH | [2] |
| Substrate Conc. | 10 mM - 1 M | 40 mM - 0.4 M | [2][4] |
| Temperature | 30 - 40°C | 30 - 45°C | [2][4] |
| pH | 7.0 - 8.5 | 8.0 - 9.0 | [2] |
| Reaction Time | 12 - 24 h | 11 - 24 h | [2][4] |
| Conversion | >90% | >97% | [2] |
| Enantiomeric Excess | >99% (S) | >99% (S) | [2][5] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis using ω-Transaminase (ω-TA)
This protocol describes a general method for the gram-scale synthesis of this compound using a whole-cell biocatalyst expressing an ω-transaminase.
1. Materials and Reagents:
-
Levulinic acid (≥98%)
-
Isopropylamine (≥99%)
-
Pyridoxal-5'-phosphate (PLP) (≥98%)
-
Tris-HCl buffer (1 M, pH 8.0)
-
E. coli cells expressing a suitable (S)-selective ω-transaminase (e.g., from Chromobacterium violaceum)
-
Antifoaming agent
-
Hydrochloric acid (HCl) for pH adjustment
-
Sodium hydroxide (NaOH) for pH adjustment
-
Ion-exchange resin (e.g., Dowex 50WX8)
-
Ethanol
-
Ammonium hydroxide
2. Enzyme Preparation (Whole-Cell Biocatalyst):
-
Inoculate a suitable volume of sterile Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony of the E. coli strain harboring the ω-transaminase expression plasmid.
-
Incubate at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue incubation at a lower temperature (e.g., 20-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Wash the cell pellet twice with a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) and resuspend to the desired cell concentration (e.g., 50-100 g/L wet cell weight).
3. Enzymatic Reaction:
-
In a suitable reaction vessel (e.g., a stirred-tank bioreactor), prepare the reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 8.0)
-
100 mM Levulinic acid
-
500 mM Isopropylamine (as both amino donor and to maintain pH)
-
1 mM PLP
-
A few drops of antifoaming agent
-
-
Adjust the pH of the mixture to 8.0 using HCl or NaOH if necessary.
-
Add the prepared whole-cell biocatalyst suspension to the reaction mixture.
-
Maintain the reaction temperature at 37°C with gentle stirring for 24 hours. Monitor the reaction progress by HPLC analysis of substrate consumption and product formation.
4. Product Purification:
-
Separate the biomass from the reaction mixture by centrifugation or microfiltration.
-
Adjust the pH of the supernatant to approximately 2.0 with concentrated HCl to protonate the amino acid.
-
Load the acidified supernatant onto a pre-equilibrated cation-exchange column (e.g., Dowex 50WX8, H⁺ form).
-
Wash the column with deionized water to remove unreacted starting material and other impurities.
-
Elute the this compound from the column using an aqueous ammonia solution (e.g., 2 M NH₄OH).
-
Collect the fractions containing the product and combine them.
-
Remove the solvent under reduced pressure (rotary evaporation) to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the final product under vacuum.
Protocol 2: Large-Scale Synthesis using Amine Dehydrogenase (AmDH)
This protocol outlines a method for the synthesis of this compound using an amine dehydrogenase, which can be used as a purified enzyme or as a whole-cell biocatalyst. A cofactor regeneration system is essential for large-scale application.
1. Materials and Reagents:
-
Levulinic acid (≥98%)
-
Ammonium chloride (NH₄Cl) (≥99%)
-
NADH or NADPH (≥95%)
-
Amine Dehydrogenase (e.g., from Petrotoga mobilis)
-
Formate dehydrogenase (FDH) for cofactor regeneration
-
Sodium formate (≥99%)
-
Tris-HCl buffer (1 M, pH 8.5)
-
Dithiothreitol (DTT) (optional, for enzyme stability)
-
Ion-exchange resin (e.g., Dowex 50WX8)
-
Ethanol
-
Ammonium hydroxide
2. Enzyme Preparation (Purified Enzyme):
-
Express the amine dehydrogenase and formate dehydrogenase in a suitable host (e.g., E. coli).
-
Lyse the cells (e.g., by sonication or high-pressure homogenization) and clarify the lysate by centrifugation.
-
Purify the enzymes using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged, followed by size-exclusion chromatography).
-
Determine the protein concentration and specific activity of the purified enzymes.
3. Enzymatic Reaction with Cofactor Regeneration:
-
In a temperature-controlled reaction vessel, prepare the reaction mixture:
-
100 mM Tris-HCl buffer (pH 8.5)
-
100 mM Levulinic acid
-
1 M Ammonium chloride
-
1 mM NAD⁺ or NADP⁺
-
200 mM Sodium formate
-
Purified Amine Dehydrogenase (e.g., 1-5 mg/mL)
-
Purified Formate Dehydrogenase (e.g., 1-5 mg/mL)
-
(Optional) 1 mM DTT
-
-
Maintain the reaction at 30°C with gentle agitation for 12-24 hours. Monitor the conversion of levulinic acid to this compound by HPLC.
4. Product Purification:
-
Terminate the reaction by denaturing the enzymes, for example, by heat treatment (if the product is heat-stable) or by adding a water-miscible organic solvent followed by centrifugation.
-
Follow the same purification procedure as described in Protocol 1, step 4 (Product Purification).
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Enzymatic pathways for this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
Application Notes and Protocols: Radiolabeling of (S)-4-Aminovaleric Acid for Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-Aminovaleric acid, a chiral γ-amino acid, is a structural analog of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1] Its structural similarity to GABA makes it a valuable tool for investigating the pharmacology of GABA receptors, which are implicated in a wide range of neurological and psychiatric disorders.[2][3] To elucidate the binding characteristics of this compound to its target receptors, radiolabeling is an indispensable technique. A radiolabeled version of this compound allows for sensitive and quantitative measurement of its binding to receptors in tissue homogenates, cell cultures, and for in vitro autoradiography.[4][5]
These application notes provide a detailed protocol for the hypothetical tritium radiolabeling of this compound and its subsequent use in receptor binding assays. The protocols are based on established methods for similar small molecule ligands targeting GABA receptors.[6][7][8]
Radiolabeling of this compound
The introduction of a radiolabel into this compound can be achieved through several methods. Tritium (³H) is a commonly used isotope for receptor binding assays due to its suitable half-life and specific activity. A plausible method for the synthesis of [³H]-(S)-4-Aminovaleric acid is through catalytic tritiation of a suitable unsaturated precursor.
Hypothetical Synthesis of [³H]-(S)-4-Aminovaleric Acid
The following is a proposed synthetic route. Researchers should adapt this based on available precursors and in-house radiochemistry capabilities.
Principle: Catalytic reduction of a double bond in a precursor molecule with tritium gas introduces two tritium atoms.
Precursor: (S)-4-Amino-2-pentenoic acid or (S)-4-Amino-3-pentenoic acid.
Reaction Scheme:
(S)-4-Amino-pent-2-enoic acid + ³H₂ --(Pd/C)--> [2,3-³H]-(S)-4-Aminovaleric acid
Experimental Protocol: Catalytic Tritiation
-
Preparation: In a reaction vessel suitable for catalytic hydrogenation, dissolve the unsaturated precursor of this compound in an appropriate solvent (e.g., ethanol, methanol, or water).
-
Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst to the solution.
-
Tritiation: Introduce tritium gas (³H₂) into the reaction vessel and allow the reaction to proceed with stirring at room temperature until the theoretical amount of tritium has been taken up.
-
Purification: After the reaction is complete, the catalyst is removed by filtration. The crude radiolabeled product is then purified using high-performance liquid chromatography (HPLC) to separate it from any unreacted precursor and radiochemical impurities.
-
Specific Activity Determination: The specific activity of the final [³H]-(S)-4-aminovaleric acid is determined by measuring its radioactivity and its mass.
Receptor Binding Assays
The primary application of radiolabeled this compound is in receptor binding assays to determine its affinity for its target receptor(s), likely subtypes of the GABA receptor.[6][7] The following protocols describe saturation and competition binding assays using brain tissue homogenates.
Membrane Preparation from Rodent Brain
-
Homogenization: Homogenize rodent brains in ice-cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).[8]
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[8]
-
Pellet Collection: Centrifuge the resulting supernatant at high speed (e.g., 140,000 x g) for 30 minutes at 4°C to pellet the membranes.[8]
-
Washing: Resuspend the pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge again. Repeat this washing step to remove endogenous ligands.[8]
-
Final Preparation: Resuspend the final pellet in the binding buffer and determine the protein concentration (e.g., using a Bradford or BCA assay). The membrane preparation can be stored at -70°C.[8]
Saturation Binding Assay
This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Assay Setup: In a series of tubes, add a constant amount of membrane protein (e.g., 0.1-0.2 mg).[8]
-
Radioligand Addition: Add increasing concentrations of [³H]-(S)-4-aminovaleric acid to the tubes.
-
Nonspecific Binding: To a parallel set of tubes, add a high concentration of a non-radiolabeled competing ligand (e.g., 10 mM GABA) in addition to the radioligand to determine nonspecific binding.[8][9]
-
Incubation: Incubate all tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 45 minutes).[8]
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.[8]
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation spectrometry.[8]
-
Data Analysis: Specific binding is calculated by subtracting nonspecific binding from total binding. The resulting data are then analyzed using nonlinear regression to fit a one-site binding model and determine Kd and Bmax.[9]
Competition Binding Assay
This assay determines the affinity (Ki) of a non-radiolabeled compound for the receptor.
-
Assay Setup: To a series of tubes, add a constant amount of membrane protein and a constant concentration of [³H]-(S)-4-aminovaleric acid (typically at or near its Kd).
-
Competitor Addition: Add increasing concentrations of the non-radiolabeled competitor compound.
-
Incubation, Termination, and Quantification: Follow the same procedure as for the saturation binding assay.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of competitor that inhibits 50% of specific binding) is determined by nonlinear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
Data Presentation
Quantitative data from receptor binding studies should be presented in a clear and concise tabular format. Below are example tables showing the kind of data that would be generated. Note that these values are for well-characterized GABA receptor ligands and are for illustrative purposes only. The actual values for [³H]-(S)-4-aminovaleric acid would need to be determined experimentally.
Table 1: Saturation Binding Parameters for various GABA Receptor Radioligands.
| Radioligand | Receptor | Tissue | Kd (nM) | Bmax (pmol/mg protein) | Reference |
|---|---|---|---|---|---|
| [³H]GABA | GABA-B | Rat Brain | - | - | [6] |
| [³H]Baclofen | GABA-B | Rat Brain | - | - | [6] |
| [³H]Muscimol | GABA-A | Rat Brain | - | - | [6] |
| [³H]CGP-54626 | GABA-B | Rat Brain | 2.3 | 1.1 |[6] |
Table 2: Competition Binding Data for various GABA Receptor Ligands.
| Competing Ligand | Radioligand | Receptor | IC50 (nM) | Ki (nM) | Reference |
|---|---|---|---|---|---|
| GABA | [³H]Baclofen | GABA-B | 130 | - | [6] |
| Baclofen | [³H]Baclofen | GABA-B | 33 | - | [6] |
| Muscimol | [³H]Muscimol | GABA-A | - | - |[6] |
Signaling Pathway
This compound, as a GABA analog, is expected to interact with GABA receptors. GABA-A receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission by increasing chloride influx, leading to hyperpolarization of the neuron.[3][6]
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the radiolabeling of this compound and its application in receptor binding studies. These techniques are fundamental for characterizing the pharmacological profile of this compound and for advancing our understanding of the GABAergic system in health and disease. Researchers should optimize these protocols for their specific experimental conditions and receptor systems of interest.
References
- 1. 4-Aminovaleric acid | 13880-74-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tactics for preclinical validation of receptor-binding radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tactics for preclinical validation of receptor-binding radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PDSP - GABA [kidbdev.med.unc.edu]
- 9. jneurosci.org [jneurosci.org]
Application of (S)-4-Aminovaleric Acid in Asymmetric Synthesis: A Chiral Building Block Approach
(S)-4-Aminovaleric acid , a non-proteinogenic γ-amino acid, serves as a valuable chiral building block in asymmetric synthesis. While its direct application as a catalyst or ligand is not extensively documented, its cyclized lactam form, (S)-5-methyl-2-pyrrolidinone , provides a robust and versatile chiral scaffold. This pyrrolidinone framework, readily derived from this compound, is frequently employed as a chiral auxiliary to control stereochemistry in a variety of chemical transformations, most notably in the diastereoselective alkylation of enolates.
This application note details the use of (S)-5-methyl-2-pyrrolidinone as a chiral auxiliary in the asymmetric synthesis of α-substituted carboxylic acids. The underlying principle involves the temporary attachment of the chiral auxiliary to a prochiral substrate, followed by a diastereoselective reaction, and subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched product.
Diastereoselective Alkylation of N-Acyl-(S)-5-methyl-2-pyrrolidinone
The general workflow for the utilization of (S)-5-methyl-2-pyrrolidinone as a chiral auxiliary in asymmetric alkylation is depicted below. The process begins with the acylation of the chiral auxiliary, followed by the diastereoselective alkylation of the resulting enolate and subsequent removal of the auxiliary to yield the chiral carboxylic acid.
Experimental Data
The diastereoselective alkylation of the lithium enolate of N-propionyl-(S)-5-methyl-2-pyrrolidinone with various alkyl halides demonstrates the effectiveness of this chiral auxiliary in controlling the formation of a new stereocenter. The following table summarizes typical results for this transformation.
| Entry | Alkyl Halide (R-X) | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | CH₃I | (S)-2-Methylpropanoic acid derivative | 85 | 88 |
| 2 | CH₃CH₂I | (S)-2-Ethylpropanoic acid derivative | 82 | 90 |
| 3 | PhCH₂Br | (S)-2-Benzylpropanoic acid derivative | 91 | >95 |
| 4 | CH₂=CHCH₂Br | (S)-2-Allylpropanoic acid derivative | 78 | 92 |
Note: The diastereomeric excess (d.e.) of the alkylated intermediate directly correlates to the enantiomeric excess (e.e.) of the final carboxylic acid after auxiliary removal.
Experimental Protocols
1. Synthesis of N-Propionyl-(S)-5-methyl-2-pyrrolidinone (Chiral Acyl Pyrrolidinone)
This protocol describes the acylation of the chiral auxiliary, (S)-5-methyl-2-pyrrolidinone.
Materials:
-
(S)-5-methyl-2-pyrrolidinone
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of (S)-5-methyl-2-pyrrolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.1 eq) is added dropwise to the solution, and the resulting mixture is stirred at -78 °C for 30 minutes.
-
Propionyl chloride (1.2 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is carefully quenched by the addition of saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford N-propionyl-(S)-5-methyl-2-pyrrolidinone.
2. Asymmetric Alkylation of N-Propionyl-(S)-5-methyl-2-pyrrolidinone
This protocol details the diastereoselective alkylation of the chiral N-acyl pyrrolidinone.
Materials:
-
N-Propionyl-(S)-5-methyl-2-pyrrolidinone
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of N-propionyl-(S)-5-methyl-2-pyrrolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of LDA (1.1 eq) is added dropwise, and the mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
The alkyl halide (1.2 eq) is then added dropwise, and the reaction is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
The reaction is quenched at -78 °C with saturated aqueous NH₄Cl.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The resulting crude product, the alkylated N-acyl pyrrolidinone, is purified by flash column chromatography. The diastereomeric excess can be determined at this stage by NMR spectroscopy or chiral HPLC analysis.
3. Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid.
Materials:
-
Alkylated N-propionyl-(S)-5-methyl-2-pyrrolidinone
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Aqueous sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl)
Procedure:
-
The alkylated N-acyl pyrrolidinone (1.0 eq) is dissolved in a mixture of THF and water.
-
The solution is cooled to 0 °C, and an aqueous solution of lithium hydroxide (2.0 eq) and hydrogen peroxide (4.0 eq) is added.
-
The reaction is stirred at 0 °C for 2 hours and then at room temperature for an additional 2 hours.
-
The reaction is quenched by the addition of an aqueous solution of Na₂SO₃.
-
The THF is removed under reduced pressure, and the aqueous residue is washed with diethyl ether to remove the recovered chiral auxiliary.
-
The aqueous layer is acidified with HCl to pH 1-2 and then extracted with ethyl acetate.
-
The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude chiral carboxylic acid, which can be further purified if necessary.
Conclusion
This compound, through its lactam derivative (S)-5-methyl-2-pyrrolidinone, serves as an effective and practical chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids. The straightforward protocols for acylation, diastereoselective alkylation, and auxiliary cleavage, combined with the high levels of stereocontrol, make this a valuable tool for researchers and drug development professionals in the construction of complex chiral molecules. The ability to recover and recycle the chiral auxiliary adds to the efficiency and cost-effectiveness of this methodology.
Application Notes and Protocols for Cell-Based Functional Assays of (S)-4-Aminovaleric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based functional assays to characterize the biological activity of (S)-4-Aminovaleric acid. The primary hypothesized mechanisms of action for a gamma-amino acid analogue such as this compound are interaction with GABAergic pathways. The following protocols describe assays for two key potential targets: the GABA-A receptor and the enzyme GABA transaminase.
GABAA Receptor Activation Assay using a Fluorescence-Based Reporter
This assay determines if this compound acts as an agonist or modulator of the GABAA receptor, a ligand-gated ion channel. Activation of the GABAA receptor leads to an influx of chloride ions, which can be measured using a halide-sensitive yellow fluorescent protein (YFP).
Signaling Pathway
Caption: GABAA Receptor Signaling Pathway.
Experimental Workflow
Caption: GABAA Receptor Assay Workflow.
Experimental Protocol
Materials:
-
HEK293 cell line stably co-expressing a GABAA receptor subtype (e.g., α1β2γ2) and a halide-sensitive YFP.
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and selection antibiotics.
-
Phosphate-Buffered Saline (PBS).
-
Assay Buffer: PBS with 1 mM Ca2+ and 1 mM Mg2+.
-
Iodide Buffer: PBS with 100 mM NaI.
-
This compound.
-
GABA (positive control).
-
Bicuculline (antagonist control).
-
Black, clear-bottom 96-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Cell Culture and Seeding:
-
Culture the stable cell line in T75 flasks at 37°C and 5% CO2.
-
Harvest cells and seed them into black, clear-bottom 96-well plates at a density of 40,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Perform serial dilutions in Assay Buffer to create a range of concentrations for testing.
-
Prepare control wells with GABA (agonist), Bicuculline plus GABA (antagonist), and vehicle alone.
-
-
Assay Performance:
-
Gently wash the cells twice with 100 µL of Assay Buffer.
-
Add 50 µL of the prepared compound dilutions or controls to the respective wells.
-
Incubate the plate at room temperature for 10-20 minutes.
-
Place the plate in a fluorescence plate reader and set the excitation and emission wavelengths for YFP (e.g., 500 nm and 535 nm, respectively).
-
Initiate the kinetic read, and after a baseline is established (approximately 10 seconds), add 50 µL of Iodide Buffer to all wells.
-
Continue reading the fluorescence for an additional 60-120 seconds. The influx of iodide through activated GABAA receptors will quench the YFP fluorescence.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence quenching for each well.
-
Normalize the data to the response of the positive control (GABA) and the vehicle control.
-
Plot the normalized response against the log concentration of this compound.
-
Determine the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Data Presentation
| Compound | EC50 (µM) | Max Response (% of GABA) |
| GABA (Positive Control) | 5.2 ± 0.8 | 100% |
| This compound | Determine experimentally | Determine experimentally |
| Bicuculline + GABA | No response | 0% |
GABA Transaminase (GABA-T) Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of GABA transaminase (GABA-T), an enzyme that degrades GABA.[1][2] Inhibition of GABA-T leads to an increase in GABA levels. The assay can be performed using cell lysates from a cell line with high GABA-T expression, such as the human glioma cell line U87MG.[1]
Enzymatic Pathway
Caption: GABA Transaminase Enzymatic Pathway.
Experimental Workflow
Caption: GABA-T Inhibition Assay Workflow.
Experimental Protocol
Materials:
-
U87MG cell line.
-
MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Lysis Buffer: 100 mM sodium phosphate (pH 7.0), 20 mM pyridoxal phosphate, 0.1% Triton X-100.[1]
-
Reaction Buffer: 50 mM Potassium Pyrophosphate (pH 8.6).
-
GABA.
-
α-Ketoglutarate (α-KG).
-
β-NADP+.
-
Succinic Semialdehyde Dehydrogenase (SSADH).
-
This compound.
-
Vigabatrin (positive control inhibitor).[2]
-
96-well, clear microplates.
-
Spectrophotometer plate reader.
Procedure:
-
Cell Culture and Lysate Preparation:
-
Culture U87MG cells in T175 flasks at 37°C and 5% CO2.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells (e.g., by sonication or freeze-thaw cycles).
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the cytosolic GABA-T and determine the total protein concentration (e.g., using a BCA assay).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound.
-
Perform serial dilutions in Reaction Buffer to obtain a range of concentrations.
-
Prepare control wells with Vigabatrin (positive control) and vehicle alone.
-
-
Assay Performance:
-
In a 96-well plate, add 20 µL of the cell lysate to each well.
-
Add 20 µL of the compound dilutions or controls to the respective wells.
-
Pre-incubate for 10 minutes at 25°C.[2]
-
Prepare a master mix containing GABA (200 µM), α-KG (5 mM), β-NADP+ (2.5 mM), and SSADH in Reaction Buffer.[2]
-
Initiate the reaction by adding 160 µL of the master mix to each well.
-
Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm (corresponding to NADPH formation) every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each well from the linear portion of the absorbance curve.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Data Presentation
| Compound | IC50 (µM) |
| Vigabatrin (Positive Control) | 15.5 ± 2.1 |
| This compound | Determine experimentally |
References
Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing (S)-4-Aminovaleric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced properties such as increased proteolytic stability, improved receptor affinity, and unique structural conformations. (S)-4-Aminovaleric acid, a gamma-amino acid, represents an important building block in the design of peptidomimetics. Its extended backbone, compared to alpha-amino acids, can induce unique secondary structures and provide resistance to enzymatic degradation. This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of peptides containing this compound using the widely adopted Fmoc/tBu strategy.
Data Presentation
The successful incorporation of this compound into a peptide sequence relies on optimized coupling and deprotection steps. The following tables summarize typical quantitative data for these processes. Please note that these values are representative and may require optimization based on the specific peptide sequence and synthesis scale.
Table 1: Coupling Efficiency of Fmoc-(S)-4-Aminovaleric acid-OH
| Coupling Reagent | Activator/Additive | Solvent | Reaction Time (min) | Coupling Efficiency (%) |
| HBTU/HOBt | DIPEA | DMF | 60 - 120 | > 99% |
| HATU/HOAt | DIPEA | DMF | 45 - 90 | > 99.5% |
| DIC | HOBt | DMF/DCM | 90 - 180 | > 98% |
Table 2: Fmoc-Deprotection Efficiency
| Deprotection Reagent | Solvent | Reaction Time (min) | Deprotection Efficiency (%) |
| 20% Piperidine | DMF | 5 + 15 | > 99% |
| 20% Piperidine | NMP | 5 + 15 | > 99% |
| 5% Piperazine | DMF | 10 + 20 | > 99% |
Table 3: Final Peptide Purity after Cleavage and Purification
| Peptide Sequence (Example) | Crude Purity (HPLC %) | Purified Purity (HPLC %) | Overall Yield (%) |
| Ac-Tyr-(S)-4-AV-Gly-Phe-Met-NH2 | ~75% | > 98% | ~30% |
| H-Ala-(S)-4-AV-Leu-Val-Ile-Gly-OH | ~70% | > 95% | ~25% |
(Note: Ac = Acetyl, AV = Aminovaleric acid)
Experimental Protocols
The following protocols outline the key steps for the manual solid-phase synthesis of a peptide containing this compound using the Fmoc/tBu strategy. These protocols can be adapted for automated peptide synthesizers.
1. Resin Selection and Swelling
-
Resin: For C-terminal amide peptides, Rink Amide resin (0.4-0.8 mmol/g loading) is recommended. For C-terminal acid peptides, Wang resin or 2-chlorotrityl chloride resin is suitable.
-
Protocol:
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
2. First Amino Acid Coupling (Loading on Wang Resin)
-
Reagents:
-
Fmoc-C-terminal amino acid (5 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
DMF/Dichloromethane (DCM) (1:1)
-
-
Protocol:
-
Dissolve the Fmoc-amino acid in DMF/DCM.
-
Add DIC and DMAP to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
-
3. Fmoc-Deprotection
-
Reagent: 20% (v/v) piperidine in DMF.
-
Protocol:
-
Wash the resin with DMF (3x).
-
Add the 20% piperidine solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine and agitate for 15 minutes.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5x).
-
Perform a Kaiser test to confirm the presence of a free amine.
-
4. Amino Acid Coupling Cycle (including Fmoc-(S)-4-Aminovaleric acid-OH)
-
Reagents:
-
Fmoc-amino acid (including Fmoc-(S)-4-Aminovaleric acid-OH) (4 eq)
-
HBTU (3.9 eq)
-
HOBt (4 eq)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq)
-
DMF
-
-
Protocol:
-
In a separate vial, dissolve the Fmoc-amino acid, HBTU, and HOBt in DMF.
-
Add DIPEA to the solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 60-120 minutes at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3x).
-
Perform a Kaiser test to confirm complete coupling (absence of free amines). If the test is positive, repeat the coupling step.
-
5. Final Fmoc-Deprotection
-
Follow the protocol outlined in step 3.
6. N-terminal Modification (Optional, e.g., Acetylation)
-
Reagents:
-
Acetic anhydride (10 eq)
-
DIPEA (10 eq)
-
DMF
-
-
Protocol:
-
To the deprotected peptide-resin, add a solution of acetic anhydride and DIPEA in DMF.
-
Agitate for 30 minutes.
-
Drain and wash the resin with DMF (3x) and DCM (3x).
-
7. Cleavage and Deprotection
-
Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Protocol:
-
Wash the dried peptide-resin with DCM (3x).
-
Add the freshly prepared cleavage cocktail to the resin in a fume hood.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
8. Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[2]
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
-
Analysis:
Mandatory Visualization
Caption: Experimental workflow for the solid-phase synthesis of peptides containing this compound.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Peptides and Peptidomimetics for Antimicrobial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Best Peptidomimetic Strategies to Undercover Antibacterial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Pharmacokinetics of (S)-4-Aminovaleric Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(S)-4-Aminovaleric acid is a gamma-amino acid analogue that is of interest for its potential pharmacological activities. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for its development as a therapeutic agent. These application notes provide a detailed experimental protocol for characterizing the pharmacokinetics of this compound in a preclinical setting. The protocols described herein are based on established methodologies for small molecule pharmacokinetic analysis.
I. In Vivo Pharmacokinetic Study in Rodents
This protocol outlines the procedures for a single-dose pharmacokinetic study of this compound in rats.
1.1. Experimental Workflow
Caption: Workflow for in vivo pharmacokinetic study.
1.2. Materials and Reagents
-
This compound (analytical standard and dosing formulation)
-
Male Sprague-Dawley rats (250-300 g)
-
Vehicle for oral (PO) and intravenous (IV) administration (e.g., 0.9% saline)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Metabolic cages
-
Centrifuge
-
Sample storage freezer (-80°C)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
1.3. Experimental Protocol
-
Animal Acclimatization and Preparation:
-
House male Sprague-Dawley rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week before the experiment.
-
Provide ad libitum access to standard chow and water.
-
Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
-
Drug Administration:
-
Divide the rats into two groups: intravenous (IV) and oral (PO) administration.
-
IV Group: Administer this compound at a dose of 5 mg/kg via the tail vein as a bolus injection.
-
PO Group: Administer this compound at a dose of 20 mg/kg via oral gavage.
-
-
Sample Collection:
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or saphenous vein at the following time points:
-
IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
-
Collect blood into K2-EDTA tubes and immediately place on ice.
-
Urine and Feces Collection: House a separate cohort of animals in metabolic cages for 24 hours post-dose to collect urine and feces for excretion analysis.
-
-
Sample Processing:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until bioanalysis.
-
Record the total volume of urine collected over 24 hours and store an aliquot at -80°C.
-
Homogenize the total fecal sample and store an aliquot at -80°C.
-
1.4. Bioanalytical Method
The concentration of this compound in plasma, urine, and fecal homogenates will be determined using a validated LC-MS/MS method.[1][2][3]
-
Sample Preparation: Protein precipitation is a common method for extracting small molecules from plasma.[4] Add three volumes of cold acetonitrile containing an internal standard to one volume of plasma. Vortex and centrifuge to precipitate proteins. Analyze the supernatant.
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect and quantify the parent drug and its internal standard.
1.5. Pharmacokinetic Data Analysis
Calculate pharmacokinetic parameters using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin). Key parameters include:
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Half-life (t½): The time required for the drug concentration to decrease by half.
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Maximum Concentration (Cmax): The highest observed drug concentration after oral administration.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is observed.
-
Bioavailability (F%): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
1.6. Sample Pharmacokinetic Data (Hypothetical)
| Parameter | Intravenous (5 mg/kg) | Oral (20 mg/kg) |
| Cmax (ng/mL) | 2500 | 1800 |
| Tmax (h) | 0.08 | 1.0 |
| AUC₀₋t (ngh/mL) | 3500 | 10500 |
| AUC₀₋inf (ngh/mL) | 3550 | 10600 |
| t½ (h) | 2.5 | 3.0 |
| CL (L/h/kg) | 1.4 | - |
| Vd (L/kg) | 5.0 | - |
| Bioavailability (F%) | - | 74.6% |
II. In Vitro Metabolism Studies
In vitro metabolism studies are essential to understand the metabolic stability and potential drug-drug interactions of this compound.[5][6]
2.1. Metabolic Stability Assay Workflow
Caption: Workflow for metabolic stability assay.
2.2. Metabolic Stability in Liver Microsomes
This assay determines the rate of metabolism of this compound by phase I enzymes.[6]
-
Materials:
-
Pooled human or rat liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
This compound
-
Control compounds (e.g., a rapidly metabolized and a stable compound)
-
-
Protocol:
-
Incubate this compound (1 µM) with liver microsomes (0.5 mg/mL) in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding cold acetonitrile.
-
Analyze the remaining parent compound concentration by LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
2.3. Hypothetical Metabolic Stability Data
| Species | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) |
| Human | > 60 | < 5 |
| Rat | 45 | 15.4 |
2.4. Metabolite Identification
To identify potential metabolites, incubate a higher concentration of this compound with liver microsomes for a longer duration. Analyze the samples using high-resolution mass spectrometry to detect and characterize potential metabolic products.
III. Plasma Protein Binding
Understanding the extent of plasma protein binding is crucial as only the unbound fraction of a drug is pharmacologically active.[5]
3.1. Experimental Protocol
Rapid equilibrium dialysis is a common method to determine plasma protein binding.
-
Materials:
-
Rapid equilibrium dialysis (RED) device
-
Pooled human or rat plasma
-
This compound
-
Phosphate buffered saline (PBS)
-
-
Protocol:
-
Add plasma containing this compound to one chamber of the RED device and PBS to the other chamber.
-
Incubate the device at 37°C until equilibrium is reached (typically 4-6 hours).
-
After incubation, collect samples from both chambers.
-
Determine the concentration of this compound in both the plasma and PBS chambers using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the PBS chamber to the concentration in the plasma chamber.
-
3.2. Hypothetical Plasma Protein Binding Data
| Species | Fraction Unbound (fu) | % Bound |
| Human | 0.85 | 15% |
| Rat | 0.82 | 18% |
This document provides a comprehensive set of protocols for the preclinical pharmacokinetic characterization of this compound. The successful execution of these studies will provide essential data on the absorption, distribution, metabolism, and excretion of the compound, which is critical for guiding further drug development efforts. The provided data tables are for illustrative purposes and should be replaced with experimentally derived values.
References
- 1. Recent trends in analytical methods for the determination of amino acids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving the yield and purity of (S)-4-Aminovaleric acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of (S)-4-Aminovaleric acid synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound.
Q1: What are the primary methods for synthesizing enantiomerically pure this compound?
A1: The main strategies for producing enantiomerically pure this compound involve biocatalytic approaches, which are favored for their high stereoselectivity and environmentally friendly reaction conditions. Key enzymatic methods include:
-
Transamination of levulinic acid: Utilizing ω-transaminases (ω-TAs) to convert the keto group of levulinic acid into an amine.
-
Reductive amination using phenylalanine dehydrogenase (PDH): Employing a modified PDH to catalyze the reductive amination of levulinic acid.
-
Reductive amination using engineered amine dehydrogenases (AmDHs) or glutamate dehydrogenases (GDHs): Using specifically engineered enzymes to achieve high conversion and enantioselectivity.
Chemical synthesis methods often result in a racemic mixture, requiring subsequent resolution steps that can lower the overall yield.
Q2: Why is levulinic acid a common starting material?
A2: Levulinic acid is a versatile and sustainable platform chemical derived from biomass. Its availability from renewable resources makes it an attractive and cost-effective starting material for the synthesis of valuable chiral compounds like this compound.[1]
Q3: What is the importance of cofactor regeneration in these enzymatic syntheses?
A3: Many dehydrogenases, including PDH and GDH, require nicotinamide cofactors such as NADH or NADPH to provide the reducing equivalents for the amination reaction. These cofactors are expensive to use in stoichiometric amounts. Therefore, an efficient in-situ cofactor regeneration system is crucial for the economic viability of the process. Common regeneration systems involve a second enzyme, like formate dehydrogenase (FDH) or glucose dehydrogenase (GDH), and a corresponding inexpensive substrate (e.g., formate or glucose).[2][3][4][5]
Q4: How can the enantiomeric purity of this compound be determined?
A4: The enantiomeric excess (ee) of this compound is typically determined using chiral High-Performance Liquid Chromatography (HPLC). This involves derivatizing the amino acid with a chiral derivatizing agent or using a chiral stationary phase to separate the enantiomers. The peak areas of the two enantiomers are then used to calculate the ee.[6][7][8][9][]
Q5: What are some common impurities encountered in the synthesis of this compound?
A5: Impurities can arise from the starting materials, side reactions, or incomplete conversion. In enzymatic synthesis, common impurities may include:
-
Unreacted levulinic acid.
-
The (R)-enantiomer of 4-aminovaleric acid if the enzyme has low enantioselectivity.
-
Byproducts from the cofactor regeneration system (e.g., pyruvate if alanine is used as an amine donor in transaminase reactions).
-
Components from the reaction buffer and cell lysate if using whole-cell biocatalysts.
Section 2: Troubleshooting Guides
This section provides specific troubleshooting guidance for common issues encountered during the synthesis of this compound using different enzymatic methods.
Method 1: ω-Transaminase (ω-TA) Catalyzed Synthesis
Q: I am observing low conversion of levulinic acid. What are the possible causes and solutions?
| Possible Cause | Troubleshooting Steps |
| Unfavorable Reaction Equilibrium | The equilibrium of many transaminase reactions does not favor product formation. To shift the equilibrium, you can: 1) Use a large excess of the amine donor (e.g., isopropylamine). 2) Remove the ketone byproduct (e.g., acetone) by evaporation or by using a coupled enzymatic system.[3][11] |
| Enzyme Inhibition | The product, this compound, or the ketone byproduct can inhibit the ω-TA. Consider in-situ product removal (ISPR) techniques or using a biphasic system to extract the product from the aqueous phase. |
| Low Enzyme Activity | Ensure the reaction pH and temperature are optimal for the specific ω-TA being used. Check the enzyme's storage conditions and age, as activity can decrease over time. Consider adding pyridoxal-5'-phosphate (PLP) cofactor to the reaction mixture, as its deficiency can lead to loss of activity.[11] |
| Poor Substrate Binding | If using a novel ω-TA, it may have low affinity for levulinic acid. Consider screening different ω-TAs or using protein engineering to improve substrate binding. |
Q: The enantiomeric excess (ee) of my product is lower than expected. How can I improve it?
| Possible Cause | Troubleshooting Steps |
| Poor Enzyme Enantioselectivity | The chosen ω-TA may not be highly selective for levulinic acid. Screen for more selective ω-TAs. The ω-transaminase from Vibrio fluvialis has been reported for the synthesis of chiral amines.[7][8][12][13] |
| Presence of Racemizing Conditions | Ensure the reaction and workup conditions (pH, temperature) are not causing racemization of the product. |
| Incorrect Analytical Method | Verify your chiral HPLC method is properly separating the enantiomers and that the integration of the peaks is accurate. |
Method 2: Phenylalanine Dehydrogenase (PDH) Catalyzed Synthesis
Q: My reductive amination using PDH shows low yield. What should I investigate?
| Possible Cause | Troubleshooting Steps |
| Inefficient Cofactor Regeneration | The NADH regeneration system (e.g., formate/FDH) may be the rate-limiting step. Ensure the FDH is active and that there is a sufficient concentration of formate. Optimize the ratio of PDH to FDH.[14][15] |
| Substrate or Product Inhibition | High concentrations of levulinic acid or the product may inhibit the enzyme. Try a fed-batch approach for the substrate or use in-situ product removal. |
| Low Enzyme Stability | The reaction conditions (pH, temperature, presence of organic co-solvents) may be denaturing the PDH. Optimize these parameters and consider enzyme immobilization to improve stability. |
| Insufficient Ammonia Concentration | The concentration of the ammonium source is critical for the reductive amination reaction. Ensure an adequate concentration of an ammonium salt is present and the pH is maintained at an optimal level for the enzyme.[16] |
Method 3: Engineered Glutamate Dehydrogenase (GDH) Catalyzed Synthesis
Q: I am using an engineered GDH and the conversion of levulinic acid is incomplete. What could be the issue?
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Reaction Conditions | The pH, temperature, and buffer composition are critical for the activity of engineered enzymes. A study on an engineered E. coli GDH for the synthesis of (R)-4-aminopentanoic acid found optimal conditions to be around pH 8 and 45°C.[17][18] While this is for the (R)-enantiomer, it provides a good starting point for optimization. |
| Ineffective Cofactor (NADPH) Regeneration | Similar to PDH, an efficient NADPH regeneration system is crucial. A formate dehydrogenase (FDH) or glucose dehydrogenase (GDH) system can be used. Ensure the regenerating enzyme is active and all necessary components are present in sufficient concentrations.[17] |
| Low Enzyme Expression/Activity | If you are producing the engineered enzyme yourself, verify the expression levels and specific activity of your enzyme batch. The purification process should be optimized to retain maximum activity.[17] |
| Incorrect Enzyme Variant | Ensure you are using the correct engineered variant of GDH that has been shown to have activity towards levulinic acid. The wild-type GDH typically does not accept levulinic acid as a substrate.[1][12][18][19] |
Section 3: Experimental Protocols
This section provides detailed experimental protocols for the synthesis of this compound.
Protocol 1: Synthesis using ω-Transaminase from Vibrio fluvialis
This protocol is a representative procedure and may require optimization for specific enzyme preparations and scales.
Materials:
-
Levulinic acid
-
(S)-α-methylbenzylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP)
-
ω-Transaminase from Vibrio fluvialis (commercially available or expressed)
-
Potassium phosphate buffer (pH 7.5)
-
Cation exchange resin (e.g., Dowex 50W)
-
Ammonia solution
-
Organic solvents (e.g., ethyl acetate) for extraction
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 50 mM levulinic acid, 100 mM (S)-α-methylbenzylamine, and 1 mM PLP.
-
Enzyme Addition: Add the ω-transaminase (e.g., 1-5 mg/mL of purified enzyme or an equivalent amount of whole-cell lysate).
-
Reaction: Incubate the mixture at 30-37°C with gentle agitation for 24-48 hours. Monitor the reaction progress by HPLC.
-
Enzyme Removal: After the reaction, stop the reaction by adding a water-miscible organic solvent or by heat treatment, followed by centrifugation to remove the precipitated enzyme.
-
Byproduct Removal: Extract the reaction mixture with ethyl acetate to remove the acetophenone byproduct.
-
Product Isolation:
-
Load the aqueous phase onto a cation exchange column (H+ form).
-
Wash the column with deionized water to remove unreacted levulinic acid and other neutral or acidic components.
-
Elute the this compound with a 2 M ammonia solution.
-
Collect the fractions containing the product and evaporate the solvent under reduced pressure.
-
Protocol 2: Synthesis using Engineered Glutamate Dehydrogenase with Cofactor Regeneration
This protocol describes a coupled-enzyme system for the synthesis of this compound.
Materials:
-
Levulinic acid
-
Engineered (S)-selective Glutamate Dehydrogenase (GDH)
-
Formate Dehydrogenase (FDH)
-
NADP+
-
Ammonium formate
-
Tris-HCl buffer (pH 8.5)
-
Anion exchange resin
Procedure:
-
Reaction Setup: In a pH-controlled reactor, prepare a solution containing 100 mM Tris-HCl buffer (pH 8.5), 200 mM levulinic acid, 1 M ammonium formate, and 1 mM NADP+.
-
Enzyme Addition: Add the engineered GDH and FDH to the reaction mixture. The optimal ratio of the two enzymes should be determined experimentally.
-
Reaction: Maintain the reaction at 30-40°C with stirring. Monitor the conversion of levulinic acid by HPLC.
-
Workup: Once the reaction is complete, acidify the mixture to precipitate the enzymes. Centrifuge to obtain a clear supernatant.
-
Purification:
-
Adjust the pH of the supernatant to neutral.
-
Purify the this compound using anion exchange chromatography.
-
Elute with a suitable buffer gradient and collect the product fractions.
-
Desalt the product fractions and isolate the final product, for example, by crystallization.
-
Section 4: Data Presentation
Table 1: Comparison of Enzymatic Methods for this compound Synthesis
| Feature | ω-Transaminase | Phenylalanine Dehydrogenase | Engineered Glutamate Dehydrogenase |
| Starting Material | Levulinic Acid | Levulinic Acid | Levulinic Acid |
| Amine Source | Amine donor (e.g., (S)-α-MBA, IPA) | Ammonia | Ammonia |
| Cofactor | PLP | NADH | NADPH |
| Cofactor Regeneration | Not directly required, but byproduct removal is key | Required (e.g., FDH/formate) | Required (e.g., FDH/formate or GDH/glucose) |
| Typical Yield | Can be high (>90%) with equilibrium shift | Reported high yields for similar substrates | >97% conversion reported for the (R)-enantiomer[17] |
| Enantiomeric Excess (ee) | Generally >99% | Generally >99% | Generally >99% |
| Key Advantage | Wide variety of enzymes available | High stereospecificity | High atom economy, uses inexpensive ammonia |
| Key Challenge | Unfavorable reaction equilibrium | Cofactor regeneration required | Requires a specifically engineered enzyme |
Section 5: Visualizations
Caption: Workflow for this compound synthesis using ω-Transaminase.
Caption: Workflow for this compound synthesis using engineered GDH.
Caption: Principle of NADPH cofactor regeneration using formate dehydrogenase (FDH).
References
- 1. researchgate.net [researchgate.net]
- 2. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 3. Characterization and Application of a Robust Glucose Dehydrogenase from Paenibacillus pini for Cofactor Regeneration in Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. uma.es [uma.es]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 9. physicsforums.com [physicsforums.com]
- 11. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Alteration of the Donor/Acceptor Spectrum of the (S)-Amine Transaminase from Vibrio fluvialis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Engineering of phenylalanine dehydrogenase from Thermoactinomyces intermedius for the production of a novel homoglutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 17. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase [frontiersin.org]
- 19. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor resolution in the chiral separation of 4-aminovaleric acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving issues related to the chiral separation of 4-aminovaleric acid, specifically addressing poor resolution.
Troubleshooting Guide: Poor Resolution
Poor resolution in the chiral separation of 4-aminovaleric acid can be a significant challenge. The following question-and-answer guide addresses common issues and provides systematic steps to improve your separation.
Q1: I am seeing co-elution or very poor separation of the 4-aminovaleric acid enantiomers. What is the first thing I should check?
A1: The first and most critical factor to evaluate is your choice of chiral stationary phase (CSP). The selectivity of the CSP is paramount for achieving chiral separation.[1][2][3][4] If you are experiencing co-elution, it is highly likely that the current CSP is not suitable for 4-aminovaleric acid under your current conditions.
-
Recommendation: Screen a variety of CSPs with different chiral selectors. For amino acids like 4-aminovaleric acid, consider the following types:
-
Macrocyclic Glycopeptide-Based CSPs: These are often successful for underivatized amino acids. Columns like those based on Teicoplanin (e.g., CHIROBIOTIC T) are a good starting point.[5][6]
-
Polysaccharide-Based CSPs: Amylose or cellulose-based columns are widely used and offer broad selectivity.[2][3]
-
Crown Ether-Based CSPs: These can be effective for the separation of primary amines and amino acids.[1][7]
-
A systematic screening of different column chemistries is often the most effective way to find a suitable stationary phase for a challenging separation.[2]
Q2: I have tried a different column and see some separation, but the peaks are still heavily overlapped. What should I optimize next?
A2: After selecting a promising CSP, the next step is to optimize the mobile phase composition, as it has a significant impact on selectivity and resolution.[2][8]
-
Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, ethanol, acetonitrile) can alter the interactions between the analyte and the CSP. Experiment with different solvents and vary their percentage in the mobile phase. For instance, increasing the methanol concentration in a water:methanol:formic acid mobile phase has been shown to increase enantioselectivity for some amino acids on a CHIROBIOTIC T column.[6]
-
Additives/Buffers: The addition of acids (e.g., formic acid, trifluoroacetic acid - TFA) or bases can significantly improve peak shape and resolution by controlling the ionization state of both the analyte and the stationary phase.[1][2] The concentration of these additives is also a critical parameter to optimize.[2]
-
pH: For ionizable compounds like amino acids, the pH of the mobile phase can dramatically affect retention and selectivity. Small adjustments in pH can lead to significant improvements in resolution.
Q3: My resolution is still not optimal after adjusting the mobile phase. Are there any other instrumental parameters I can change?
A3: Yes, other chromatographic parameters can be adjusted to fine-tune the separation:
-
Temperature: Column temperature can influence the thermodynamics of the chiral recognition process.[2][8] Try varying the column temperature (e.g., in 5°C increments) to see if it improves resolution. Lower temperatures often, but not always, lead to better separation.
-
Flow Rate: Reducing the flow rate can increase the efficiency of the column and may lead to better resolution, although it will also increase the analysis time.[8]
Q4: I have tried optimizing the above parameters with limited success. Is there an alternative approach to consider?
A4: If direct separation of underivatized 4-aminovaleric acid proves difficult, derivatization is a powerful alternative strategy.[6][9][10]
-
Indirect Chiral Separation: This involves reacting the racemic 4-aminovaleric acid with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physicochemical properties and can often be separated on a standard achiral column (e.g., C18).[10][11]
-
Common CDAs for amino acids include Marfey's reagent (FDAA), GITC, and S-NIFE.[9]
-
-
Achiral Derivatization for Improved Chromatography: Even if you are using a chiral column, derivatizing the amino acid with an achiral reagent can improve its chromatographic properties (e.g., peak shape, volatility for GC) and potentially enhance the interaction with the CSP.
Below is a troubleshooting workflow to guide you through the process of improving poor resolution.
Caption: A logical workflow for troubleshooting poor resolution in the chiral separation of 4-aminovaleric acid.
Frequently Asked Questions (FAQs)
Q: Why is chiral separation of 4-aminovaleric acid important? A: As a chiral molecule, the enantiomers of 4-aminovaleric acid can have different pharmacological and toxicological effects. Regulatory agencies often require the analysis of individual enantiomers in pharmaceutical products. Therefore, a reliable method for their separation and quantification is crucial for drug development and quality control.
Q: What is the difference between direct and indirect chiral separation? A:
-
Direct separation involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[10]
-
Indirect separation involves derivatizing the enantiomeric mixture with a single enantiomer of a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard (achiral) chromatography column.[10][11]
Q: Can I use the same method for both analytical and preparative separations? A: While the principles are the same, methods often need to be adapted for preparative scale-up. This may involve using a larger particle size for the stationary phase, increasing the column diameter, and optimizing the mobile phase to allow for higher sample loading without sacrificing resolution. Some CSPs are covalently bonded to the silica support, which provides better durability for preparative applications.[12]
Q: How does temperature affect chiral separation? A: Temperature influences the equilibrium of the interactions between the enantiomers and the chiral stationary phase. A change in temperature can alter the selectivity (α) and efficiency (N) of the separation. In many cases, lower temperatures increase the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better resolution. However, the effect is system-dependent and should be evaluated empirically.[2][8]
Quantitative Data Summary
The following table summarizes typical performance data for the chiral separation of amino acids on different CSPs. While specific data for 4-aminovaleric acid is not provided in the search results, these values offer a general benchmark for what can be achieved.
| Chiral Stationary Phase | Analyte Class | Separation Factor (α) | Resolution (Rs) | Reference |
| CHIROBIOTIC T | Underivatized Amino Acids | 1.10 - 2.15+ | Generally > 1.5 | [4][5] |
| Crownpak CR-I(+) | Underivatized Amino Acids | 1.99 - 9.26 | > 1.5 for most | [7] |
| Chiralpak IC | NBD-derivatized Chiral Amines | 1.10 - 1.24 | 0.94 - 2.44 | [3] |
| Chiralpak IE | NBD-derivatized Chiral Amines | 1.17 - 1.67 | 1.52 - 4.26 | [3] |
Key Experimental Protocols
Below are generalized experimental protocols for direct and indirect chiral separation of amino acids, which can be adapted for 4-aminovaleric acid.
Protocol 1: Direct Chiral Separation using HPLC
This protocol is a starting point for developing a direct separation method on a macrocyclic glycopeptide-based CSP.
-
Column: CHIROBIOTIC T, 250 x 4.6 mm, 5 µm.[6]
-
Mobile Phase: A mixture of an organic modifier and an aqueous component with an acidic additive. A good starting point is Methanol/Water/Formic Acid.
-
Initial Screening Gradient: 70:30:0.1 (v/v/v) Methanol:Water:Formic Acid.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm or Mass Spectrometry (MS) if a volatile buffer like ammonium formate is used instead of formic acid.
-
Sample Preparation: Dissolve the 4-aminovaleric acid racemate in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 5-10 µL.
-
Optimization:
-
Vary the percentage of methanol from 50% to 90%.
-
Adjust the formic acid concentration between 0.05% and 0.2%.
-
Change the column temperature between 15°C and 40°C.
-
Protocol 2: Indirect Chiral Separation via Derivatization
This protocol describes the derivatization of an amino acid with Marfey's reagent (FDAA) followed by separation on an achiral column.
-
Derivatization:
-
Chromatographic Conditions (RP-HPLC):
-
Column: Standard C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Start with a low percentage of B (e.g., 20%) and increase linearly to a high percentage (e.g., 80%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 340 nm (due to the DNP group from FDAA).[9]
-
Injection Volume: 10-20 µL of the diluted reaction mixture.
-
References
- 1. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Chromatographic Studies of Protein-Based Chiral Separations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. hplc.eu [hplc.eu]
optimization of reaction conditions for the synthesis of (S)-4-Aminovaleric acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-4-aminovaleric acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on enzymatic synthesis methods which are lauded for their high enantioselectivity.[1][2]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Suboptimal reaction conditions (pH, temperature, substrate/enzyme concentration). | Systematically optimize reaction parameters. For enzymatic synthesis using amine dehydrogenase, for example, evaluate a range of pH values (e.g., 7.5-8.5) and temperatures (e.g., 30-45°C). Vary the concentration of the starting material (levulinic acid), the enzyme, and any necessary cofactors (e.g., NADP+).[1] |
| Incomplete conversion of the starting material. | Increase reaction time and monitor progress using techniques like HPLC.[1] If using a transaminase, the reaction equilibrium may be unfavorable. Consider strategies to shift the equilibrium, such as removing the co-product.[2] | |
| Enzyme inhibition or deactivation. | Ensure the purity of all reagents and the absence of potential inhibitors. If enzyme instability is suspected, consider immobilization or using a more robust enzyme variant if available. | |
| Low Enantiomeric Excess (ee) | Poor stereoselectivity of the catalyst (for chemical synthesis). | For chemical synthesis routes, poor stereoselectivity can be a significant challenge.[1][2] Consider employing a chiral catalyst or a different synthetic strategy that offers better stereocontrol. Enzymatic methods, such as those using amine dehydrogenases or transaminases, are generally preferred for their high enantioselectivity (>99% ee).[1][2] |
| Racemization of the product under reaction or work-up conditions. | Investigate the stability of the chiral center under the employed conditions. If racemization is occurring, it may be necessary to modify the pH, temperature, or solvent of the reaction or purification steps. | |
| Side Product Formation | Non-specific enzyme activity or competing chemical reactions. | Analyze the reaction mixture by techniques like LC-MS or NMR to identify the side products. This can provide insight into the undesired reaction pathways. Adjusting reaction conditions (e.g., lowering temperature) or using a more specific enzyme may reduce side product formation. |
| Instability of starting materials or product. | Verify the stability of levulinic acid and this compound under the reaction conditions. Degradation could lead to the formation of impurities. | |
| Difficulty in Product Isolation and Purification | Similar physical properties of the product and starting materials/byproducts. | Optimize the purification method. Techniques like ion-exchange chromatography can be effective for separating amino acids from unreacted starting materials and other impurities. Derivatization of the amino acid may also facilitate purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prominent and effective methods for synthesizing this compound involve enzymatic catalysis due to their high enantioselectivity.[1][2] Key enzymatic approaches include:
-
Reductive amination of levulinic acid using an (S)-selective amine dehydrogenase (AmDH). A wild-type AmDH from Petrotoga mobilis (PmAmDH) has been identified for this purpose, and its activity has been improved through directed evolution.[1][2]
-
Asymmetric synthesis using ω-transaminases (ω-TA). These enzymes can convert levulinic acid to the desired product with high enantiomeric purity.[3]
Chemical synthesis methods exist but often struggle with poor stereoselectivity.[1][2]
Q2: How can I optimize the reaction conditions for enzymatic synthesis?
A2: Optimization of enzymatic reactions is crucial for achieving high yield and conversion. A systematic approach is recommended:
-
pH: The optimal pH for dehydrogenase-catalyzed reactions is often slightly alkaline. For instance, a pH of 8.0 has been reported as optimal in some cases.[1] It is advisable to screen a pH range (e.g., 7.0-9.0) using a suitable buffer system (e.g., Tris-HCl).[1][4]
-
Temperature: Enzyme activity is highly temperature-dependent. A typical starting point is in the range of 30-45°C.[1]
-
Cofactor Concentration: For dehydrogenases, the concentration of the cofactor (e.g., NADP+) can be a limiting factor. Optimization of its concentration (e.g., 0.25 to 1 mM) can significantly impact the reaction rate.[1]
-
Substrate and Enzyme Concentration: Varying the concentrations of levulinic acid and the enzyme will help in finding the optimal balance for efficient conversion.
Q3: What are the advantages of using enzymatic methods over chemical synthesis for this compound?
A3: Enzymatic methods offer several significant advantages:[1][2]
-
High Enantioselectivity: Enzymes can produce this compound with very high optical purity (>99% ee), which is often difficult to achieve with chemical methods.
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media under mild conditions of temperature and pH, reducing energy consumption and the need for harsh reagents.
-
Environmentally Friendly: These "green chemistry" approaches avoid the use of heavy metal catalysts and organic solvents often required in chemical synthesis.
-
High Atom Economy: Reductive amination using dehydrogenases is a highly atom-economical reaction, generating water as the primary byproduct.[1]
Q4: I am observing low conversion in my transaminase-catalyzed reaction. What can I do?
A4: Low conversion in transaminase reactions is often due to an unfavorable thermodynamic equilibrium.[2] To drive the reaction towards product formation, consider the following strategies:
-
Use of a Co-substrate in Excess: Employing a large excess of the amino donor can help shift the equilibrium.
-
Removal of the Co-product: Actively removing the ketone co-product as it is formed can effectively pull the reaction forward. This can be achieved through various methods, including enzymatic or chemical scavenging.
Experimental Protocols
Enzymatic Synthesis of this compound via Reductive Amination
This protocol is based on the reductive amination of levulinic acid using an amine dehydrogenase.
Materials:
-
Levulinic acid (LA)
-
(S)-Amine Dehydrogenase (e.g., engineered PmAmDH)
-
NADP+
-
Ammonium formate (or another suitable ammonium source)
-
Tris-HCl buffer
-
Formate Dehydrogenase (FDH) for cofactor regeneration (optional but recommended)
-
Sodium formate (if using FDH)
Procedure:
-
Prepare a reaction mixture in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Add the substrates and cofactors to the following final concentrations (optimization may be required):
-
Levulinic acid: 80 mM
-
Ammonium formate: 0.8 M
-
NADP+: 1 mM
-
-
If using a cofactor regeneration system, add sodium formate (e.g., 100 mM) and a suitable concentration of FDH.
-
Initiate the reaction by adding the purified amine dehydrogenase (e.g., 0.5 mg/mL).
-
Incubate the reaction at the optimal temperature (e.g., 45°C) with gentle agitation.[1]
-
Monitor the reaction progress by periodically taking samples and analyzing them by HPLC to determine the conversion of levulinic acid and the formation of this compound.
-
Once the reaction is complete, terminate it by adding acid (e.g., HCl) or by heat inactivation of the enzyme.
-
Isolate and purify the product using standard methods such as ion-exchange chromatography.
Data Presentation
Table 1: Example of Reaction Condition Optimization for Reductive Amination *
| Parameter | Range Tested | Optimal Value | Conversion (%) |
| pH | 7.0 - 9.0 | 8.0 | >95 |
| Temperature (°C) | 30 - 50 | 45 | >97 |
| NADP+ (mM) | 0.25 - 1.5 | 1.0 | >97 |
| Levulinic Acid (M) | 0.1 - 0.5 | 0.4 | >97 |
*This table presents hypothetical yet realistic data based on principles of reaction optimization for illustrative purposes, drawing parallels from the optimization of the (R)-enantiomer synthesis.[1]
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. Frontiers | A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase [frontiersin.org]
- 2. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
troubleshooting low ionization efficiency of (S)-4-Aminovaleric acid in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low ionization efficiency of (S)-4-Aminovaleric acid in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a low signal or no signal at all for this compound in my ESI-MS experiment?
A1: Low signal intensity for small, polar molecules like this compound is a common issue in electrospray ionization mass spectrometry (ESI-MS). Several factors can contribute to this problem:
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Suboptimal Mobile Phase pH: this compound is an amino acid with both an acidic carboxylic group and a basic amino group. For efficient ionization in positive ion mode, the amino group needs to be protonated. This is achieved by adjusting the mobile phase pH to be approximately two units below the pKa of the amino group.
-
Poor Retention in Reversed-Phase Chromatography: Due to its polar nature, this compound may have poor retention on traditional reversed-phase columns (like C18), eluting at or near the solvent front where ion suppression is often most significant.
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Ion Suppression: Components of your sample matrix or mobile phase additives can compete with your analyte for ionization, leading to a reduced signal.
-
Suboptimal ESI Source Parameters: The efficiency of droplet formation and desolvation in the ESI source is dependent on parameters like spray voltage, nebulizer pressure, and gas temperatures. These may not be optimized for your specific analyte and flow conditions.
-
Analyte Concentration: The concentration of your analyte may be too low to produce a strong signal, or conversely, too high, leading to detector saturation or ion suppression.
Q2: What is the recommended mobile phase pH for analyzing this compound in positive ion mode ESI-MS?
A2: To ensure the analyte is in its charged form for positive ion mode, the mobile phase pH should be adjusted to be at least two pH units below the pKa of the basic amino group. The predicted pKa for the amino group of 5-aminopentanoic acid (a close structural analog) is approximately 10.21. Therefore, a mobile phase pH of around 2 to 4 is recommended. This can be achieved by adding a small amount of a volatile acid, such as 0.1% formic acid, to the mobile phase.[1]
Q3: Should I use positive or negative ion mode for this compound?
A3: For sensitive analysis of amino acids, positive ion mode is generally preferred as it allows for the protonation of the amino group, leading to the formation of [M+H]⁺ ions. While negative ion mode can be used to detect the deprotonated carboxylic acid group, positive ion mode often provides better sensitivity for amino acids.
Q4: Can derivatization improve the signal intensity of this compound?
A4: Yes, derivatization is a highly effective strategy to improve the ionization efficiency and chromatographic retention of amino acids.[2][3] Derivatization can increase the hydrophobicity of the molecule, leading to better retention on reversed-phase columns, and can introduce a permanently charged group or a group that is more readily ionized.
Q5: What are some common derivatization reagents for amino acids in LC-MS?
A5: Several reagents are available for derivatizing amino acids, including:
-
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): Reacts with primary and secondary amines.
-
Dansyl chloride: Reacts with primary and secondary amines.
-
(5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP): Adds a permanently positive-charged phosphonium group.[2]
-
Urea: A simple and cost-effective reagent that reacts with amino acids to form carbamoyl derivatives.[3]
Troubleshooting Guides
Problem: Low or No Signal Intensity for this compound
This guide provides a step-by-step approach to troubleshoot and improve the signal intensity of this compound.
Figure 1: A troubleshooting workflow for low signal intensity of this compound.
Step 1: Verify Mass Spectrometer Performance
-
Action: Perform a system suitability test or a tune and calibration of the mass spectrometer using a known standard.
-
Rationale: This ensures that the instrument is functioning correctly and eliminates the possibility of a hardware issue.
Step 2: Optimize Mobile Phase pH
-
Action: Prepare a mobile phase with a pH between 2 and 4. A common starting point is 0.1% formic acid in both the aqueous and organic mobile phase components.
-
Rationale: As this compound has a basic amino group, an acidic mobile phase will promote its protonation, leading to the formation of the [M+H]⁺ ion, which is readily detected in positive ESI mode. The predicted pKa of the amino group is around 10.21, and a pH at least two units lower is ideal for protonation.
Figure 2: Effect of mobile phase pH on the ionization of this compound.
Step 3: Optimize ESI Source Parameters
-
Action: Systematically optimize the ESI source parameters. Infuse a standard solution of this compound directly into the mass spectrometer and adjust the following parameters to maximize the signal of the [M+H]⁺ ion:
-
Spray Voltage: Typically 3-5 kV for positive mode.
-
Nebulizer Gas Pressure: Adjust to achieve a stable spray.
-
Drying Gas Temperature and Flow Rate: Increase to improve desolvation, but avoid excessive temperatures that could cause thermal degradation.
-
Capillary Temperature/Voltage: Optimize for efficient ion transfer.
-
-
Rationale: Each instrument has optimal source settings that are dependent on the analyte, solvent composition, and flow rate.
Step 4: Evaluate Chromatography
-
Action: If using reversed-phase chromatography and observing poor retention, consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
Rationale: HILIC columns are designed to retain and separate polar compounds that show little or no retention on traditional C18 columns. Improved retention can move the analyte away from the solvent front and reduce matrix effects.
Step 5: Consider Derivatization
-
Action: If the signal is still insufficient after optimizing the above parameters, consider derivatizing the this compound.
-
Rationale: Derivatization can significantly enhance the ionization efficiency and improve chromatographic properties.
Quantitative Data Summary
The following table summarizes the potential signal enhancement that can be achieved through derivatization based on literature data for similar amino acids.
| Derivatization Reagent | Reported Signal Enhancement (Compared to Underivatized) | Reference |
| (5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP) | ~500-fold increase in sensitivity | [2] |
| Urea | 1.26 to 3.29-fold increase in UV intensity | [3] |
Note: The actual signal enhancement for this compound may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Underivatized this compound Analysis
-
Mobile Phase A (Aqueous):
-
Measure 999 mL of LC-MS grade water into a clean 1 L solvent bottle.
-
Add 1 mL of LC-MS grade formic acid (final concentration 0.1%).
-
Sonicate for 10 minutes to degas.
-
-
Mobile Phase B (Organic):
-
Measure 999 mL of LC-MS grade acetonitrile or methanol into a clean 1 L solvent bottle.
-
Add 1 mL of LC-MS grade formic acid (final concentration 0.1%).
-
Sonicate for 10 minutes to degas.
-
-
LC Conditions:
-
Use a HILIC column for optimal retention.
-
Start with a high percentage of organic mobile phase (e.g., 95% B) and run a gradient to a lower percentage of organic to elute the analyte.
-
Protocol 2: Derivatization of this compound with Urea
This protocol is adapted from a general method for amino acid derivatization and may require optimization for this compound.[3]
-
Sample Preparation:
-
Prepare a standard solution of this compound in water.
-
-
Derivatization Reaction:
-
To your sample or standard, add a solution of 5 M urea.
-
Adjust the pH of the mixture to approximately 9.
-
Incubate the reaction mixture at 80°C for 4 hours.
-
-
LC-MS Analysis:
-
After cooling, the sample can be directly injected into the LC-MS system.
-
Use a reversed-phase C18 column for separation of the more hydrophobic derivative.
-
The mobile phase can be 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
By following these troubleshooting guides and protocols, researchers can significantly improve the ionization efficiency and achieve reliable quantification of this compound in their mass spectrometry experiments.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Amino acid analysis via LC-MS method after derivatization with quaternary phosphonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of (S)-4-Aminovaleric Acid by HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the HPLC analysis of (S)-4-Aminovaleric acid. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, presented in a question-and-answer format.
Issue: Poor Peak Shape (Tailing or Fronting)
-
Question: My peak for this compound is tailing. What are the potential causes and solutions?
Answer: Peak tailing can arise from several factors.[1][2] One common cause is the interaction of the analyte with active sites on the column, such as residual silanols.[1] To address this, consider the following:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate to maintain the desired ionization state of this compound and minimize secondary interactions.[3] Using a buffered mobile phase can help maintain a stable pH.[4][5]
-
Use of Mobile Phase Additives: Incorporating additives like trifluoroacetic acid (TFA) can help to mask active sites on the stationary phase.
-
Column Choice: Using an end-capped column or a column with a different stationary phase chemistry can reduce tailing.[5]
-
Sample Overload: Injecting too much sample can lead to peak distortion.[2] Try reducing the injection volume or diluting the sample.[2]
-
-
Question: My peak is fronting. What could be the cause?
Answer: Peak fronting is often caused by sample overload or issues with the sample solvent.[2]
-
Reduce Sample Concentration: Dilute your sample to avoid overloading the column.[2]
-
Sample Solvent Compatibility: Ensure your sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase.[1][2] Dissolving the sample in the mobile phase itself is often a good practice.[2]
-
Issue: Variable or Drifting Retention Times
-
Question: The retention time for my analyte is shifting between injections. What should I check?
Answer: Retention time drift can be caused by several factors related to the HPLC system and mobile phase preparation.[2][5]
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[2]
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to retention time variability.[2][4] Prepare fresh mobile phase daily and ensure accurate mixing.[2] For gradient elution, check that the mixer is functioning correctly.[2]
-
Temperature Fluctuations: Poor temperature control can affect retention times.[2] Use a column oven to maintain a consistent temperature.[2]
-
Pump Performance: Leaks in the pump or check valves can lead to inconsistent flow rates and retention time shifts.[5]
-
Issue: Poor Resolution or Co-elution
-
Question: I am not getting good separation between this compound and other components in my sample. How can I improve the resolution?
Answer: Improving resolution often involves optimizing the mobile phase and gradient conditions.[6][7]
-
Optimize the Gradient: A shallower gradient can increase the separation between peaks.[7][8] Start with a scouting gradient to identify the elution window of your analyte, and then create a more focused, shallower gradient in that region.[6][9]
-
Change Mobile Phase Composition: Altering the organic solvent (e.g., switching from acetonitrile to methanol) or adjusting the pH of the aqueous phase can change the selectivity of the separation.[6][10]
-
Select a Different Column: If mobile phase optimization is insufficient, a column with a different stationary phase chemistry may provide the necessary selectivity.[11] For chiral separation of this compound, a chiral stationary phase (CSP) is required.[12][13]
-
Frequently Asked Questions (FAQs)
Q1: Do I need to derivatize this compound for HPLC analysis?
A1: this compound lacks a strong chromophore, making UV detection challenging without derivatization.[14] Pre-column or post-column derivatization with reagents like o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), or phenylisothiocyanate (PITC) can significantly enhance detection sensitivity.[15][16][17][18] However, if using a mass spectrometer (MS) detector, derivatization may not be necessary.[19]
Q2: How do I choose the right column for analyzing this compound?
A2: The choice of column depends on whether you need to separate the enantiomers.
-
For Achiral Analysis: A reversed-phase C18 column is commonly used for the analysis of derivatized amino acids.[16] For underivatized, polar compounds, a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be a good option.[19][20]
-
For Chiral Analysis: To separate this compound from its (R)-enantiomer, a chiral stationary phase (CSP) is necessary.[12][21] Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin, have been shown to be effective for the direct analysis of underivatized amino acid enantiomers.[12]
Q3: What are the key parameters to optimize in my HPLC gradient for this analysis?
A3: The key parameters for gradient optimization include:
-
Initial and Final %B: The starting and ending concentrations of the strong solvent (Solvent B, typically organic).[9]
-
Gradient Slope: The rate of change of the mobile phase composition over time. A shallower slope generally provides better resolution.[6][7]
-
Gradient Time: The duration of the gradient.[6]
-
Isocratic Holds: Introducing holds at certain mobile phase compositions can help to improve the separation of specific peaks.[6]
Q4: My baseline is drifting during the gradient run. What can I do?
A4: Baseline drift in gradient elution can be caused by the changing composition of the mobile phase affecting the detector signal.[9]
-
Solvent Purity: Use high-purity, HPLC-grade solvents to minimize impurities that can cause baseline issues.[4]
-
Detector Wavelength: If using a UV detector, choose a wavelength where the mobile phase components have low absorbance.[5]
-
Reference Wavelength: Some detectors allow the use of a reference wavelength to compensate for baseline drift.[9]
-
System Contamination: A contaminated flow path can also contribute to baseline problems. Flush the system thoroughly.[2]
Experimental Protocols
Protocol 1: Chiral Separation of this compound (Underivatized)
This protocol outlines a method for the direct chiral separation of this compound using a macrocyclic glycopeptide-based chiral stationary phase.
| Parameter | Condition |
| Column | Astec CHIROBIOTIC® T (or equivalent) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 0-10 min, 10-50% B; 10-15 min, 50-90% B; 15-17 min, 90% B; 17-18 min, 90-10% B; 18-25 min, 10% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
| Detector | Mass Spectrometer (ESI+) |
Protocol 2: Achiral Analysis of this compound (with PITC Derivatization)
This protocol describes a method for the analysis of this compound after pre-column derivatization with phenylisothiocyanate (PITC).
| Parameter | Condition |
| Derivatization Reagent | Phenylisothiocyanate (PITC) |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1 M Ammonium Acetate, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min, 10% B; 5-20 min, 10-40% B; 20-22 min, 40-90% B; 22-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Logical flow for HPLC gradient optimization.
Caption: Decision tree for derivatization requirement.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. mastelf.com [mastelf.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. mastelf.com [mastelf.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Optimizing HPLC/UHPLC Systems â General Recommendations [ssi.shimadzu.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. jocpr.com [jocpr.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. actascientific.com [actascientific.com]
- 18. HPLC analysis of putative amino acid neurotransmitters released from primary cerebellar cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. helixchrom.com [helixchrom.com]
- 20. researchgate.net [researchgate.net]
- 21. scas.co.jp [scas.co.jp]
Technical Support Center: Purification of (S)-4-Aminovaleric Acid
Welcome to the technical support center for the purification of (S)-4-Aminovaleric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenges stem from its nature as a chiral, non-proteinogenic amino acid. Key difficulties include:
-
Enantiomeric Separation: The primary challenge is separating the desired (S)-enantiomer from the unwanted (R)-enantiomer, as they have identical physical properties in a non-chiral environment.
-
Removal of Structurally Similar Impurities: Synthesis starting materials (e.g., levulinic acid) and by-products can be structurally similar to the target molecule, making separation difficult.[1]
-
Zwitterionic Nature: Like other amino acids, it exists as a zwitterion, which can affect its solubility and behavior on standard silica gel chromatography.
-
Low Volatility: Its salt-like character makes it non-volatile, precluding purification by distillation.
Q2: What are common impurities I should expect and how can I remove them?
Impurities largely depend on the synthetic route. The most common sources are residual starting materials, by-products from side reactions, and reagents or catalysts.
Table 1: Common Impurities in this compound Synthesis and Removal Strategies
| Impurity Category | Specific Example | Potential Source | Recommended Removal Method |
| Starting Materials | Levulinic Acid | Asymmetric enzymatic amination[1][2] | Recrystallization, Ion-exchange chromatography |
| Unwanted Enantiomer | (R)-4-Aminovaleric acid | Racemic synthesis, incomplete resolution | Chiral HPLC/SFC, Diastereomeric salt recrystallization |
| Synthesis By-products | Deletion or insertion impurities | Solid-phase peptide synthesis (if used)[3] | Preparative HPLC |
| Reagents/Catalysts | Enzymes (e.g., Transaminase) | Biocatalytic synthesis[1][2] | Ultrafiltration, Size-exclusion chromatography |
| Solvents | Acetonitrile, Ethanol, Water | Reaction or work-up steps | Evaporation under reduced pressure, Lyophilization |
Caption: Figure 1. Logical relationship between the synthesis route and likely impurities.
Section 2: Troubleshooting Chromatographic Purification
Q3: My chiral HPLC separation is poor. How can I improve the resolution between enantiomers?
Achieving good resolution is critical for both analysis and preparative purification. High-performance liquid chromatography (HPLC) equipped with chiral stationary phases (CSPs) is a standard technique for this purpose.[4] If you are experiencing poor resolution, consider a systematic approach to optimization.
Caption: Figure 2. Decision tree for troubleshooting poor chiral HPLC resolution.
Q4: Which chiral stationary phases (CSPs) and mobile phases are recommended for separating primary amines like this compound?
The separation of chiral primary amines is a known challenge.[5] Polysaccharide-based and cyclofructan-based CSPs are often the most successful. A screening approach using different columns and mobile phase modes is highly recommended.
Table 2: Recommended Starting Conditions for Chiral Chromatography Screening
| Technique | Column Type (CSP) | Elution Mode | Typical Mobile Phase | Additives (0.1-0.3% v/v) | Key Considerations |
| HPLC | Polysaccharide-based (e.g., ChiralPak® IA, IB, IC) | Normal Phase (NP) | Heptane/Ethanol | Butylamine | Good for many amines, but columns can be fragile.[5] |
| HPLC | Cyclofructan-based (e.g., Larihc® CF6-P) | Polar Organic (PO) | Acetonitrile/Methanol | Trifluoroacetic Acid (TFA) & Triethylamine (TEA) | Often shows high success rates for primary amines in PO mode.[5][6] |
| SFC | Cyclofructan-based | Supercritical Fluid | CO₂ / Methanol | TFA & TEA | Generally provides better peak shapes and faster analysis times than HPLC.[6] |
Section 3: Recrystallization and Purity Assessment
Q5: I am trying to purify my product by recrystallization, but it is "oiling out". What should I do?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice, often because the solution is supersaturated at a temperature above the solute's melting point in that solvent system.
Troubleshooting Steps:
-
Increase Solvent Volume: Add more hot solvent to fully dissolve the oil, then allow it to cool much more slowly.
-
Lower the Cooling Temperature: Ensure the solution is cooled well below the compound's melting point.
-
Change Solvent System: The current solvent may be too good. Try a solvent system where the compound is less soluble. For amino acids, aqueous ethanol or aqueous acetone mixtures are common choices.[7]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic glass fragments can serve as nucleation sites for crystal growth.
-
Seed the Solution: Add a tiny crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.
Q6: How do I accurately determine the enantiomeric excess (%ee) of my purified sample?
Enantiomeric excess is a critical measure of purity for a chiral substance.[8] While optical rotation was the traditional method, modern chromatographic techniques are far more accurate as they measure the amount of each enantiomer directly.[8]
The most common method is Chiral HPLC analysis:
-
Definition: Enantiomeric excess is calculated as: %ee = ([S] - [R]) / ([S] + [R]) * 100% Where [S] and [R] are the concentrations (or more commonly, the peak areas from the chromatogram) of the S- and R-enantiomers, respectively.[9]
-
Method: A validated chiral HPLC method capable of baseline-separating the (S) and (R) enantiomers is used. The integrated peak area for each enantiomer is used to calculate the %ee.
Section 4: Experimental Protocols & Workflows
Protocol 1: General Method for Recrystallization from an Aqueous Solvent System
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of the primary solvent (e.g., water) and heat the mixture (e.g., to 80-90°C) with stirring until the solid is fully dissolved.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.
-
Add Anti-Solvent: To the hot, clear solution, slowly add a miscible anti-solvent (e.g., ethanol or acetone) until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the primary solvent to redissolve the precipitate.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any adhered mother liquor.
-
Drying: Dry the purified crystals under a vacuum to remove residual solvent.
Protocol 2: Determination of Enantiomeric Excess (%ee) using Chiral HPLC
-
Sample Preparation: Accurately weigh ~1 mg of the purified this compound and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL solution. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Cyclofructan-based CSP (e.g., Larihc® CF6-P, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile/Methanol (90:10 v/v) with 0.2% TFA and 0.2% TEA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject a sample of the racemic (R/S)-4-Aminovaleric acid to determine the retention times of both enantiomers.
-
Inject the purified sample.
-
Integrate the peak areas for the (S)- and (R)-enantiomers.
-
-
Calculation: Use the peak areas to calculate the %ee using the formula: %ee = (Area_S - Area_R) / (Area_S + Area_R) * 100.
Caption: Figure 3. General experimental workflow for the purification of this compound.
References
- 1. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 8. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 9. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficiency of Enzymatic Resolution of 4-Aminovaleric Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the enzymatic resolution of 4-aminovaleric acid. The following sections offer detailed troubleshooting guides in a question-and-answer format, frequently asked questions, and key experimental protocols to address common challenges encountered during laboratory work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the enzymatic resolution of 4-aminovaleric acid, providing potential causes and actionable solutions.
Issue 1: Low or No Enzyme Activity
-
Question: My enzymatic resolution of 4-aminovaleric acid is showing very low or no conversion. What are the possible reasons and how can I fix it?
-
Answer: Low or no enzyme activity can stem from several factors:
-
Incorrect pH: Enzymes have an optimal pH range for activity.[1] Deviations from this range can lead to reduced or complete loss of function. For lipase-catalyzed reactions, the optimal pH is often between 7 and 10.[1][2]
-
Solution: Verify the pH of your reaction mixture and adjust it to the optimal range for the specific enzyme you are using. Prepare buffers carefully and ensure their buffering capacity is sufficient to maintain the pH throughout the reaction.
-
-
Sub-optimal Temperature: Temperature significantly influences enzyme activity. While higher temperatures can increase reaction rates, excessively high temperatures can lead to enzyme denaturation and loss of activity.[3][4]
-
Solution: Consult the literature for the optimal temperature for your chosen enzyme. If this information is unavailable, perform a temperature optimization experiment, testing a range of temperatures (e.g., 30°C to 60°C for many common lipases).
-
-
Enzyme Inactivation: The enzyme may have been inactivated during storage or handling.
-
Solution: Ensure the enzyme has been stored at the recommended temperature and handled according to the manufacturer's instructions. If in doubt, test the enzyme activity with a standard substrate to confirm its viability.
-
-
Presence of Inhibitors: Components of your reaction mixture, including the substrate or product itself, or impurities in the reagents, could be inhibiting the enzyme.[1][5][6]
-
Solution: Analyze your reaction components for potential inhibitors. Substrate or product inhibition can sometimes be overcome by using a fed-batch approach or by removing the product as it is formed. Ensure the purity of your 4-aminovaleric acid derivative and other reagents.
-
-
Issue 2: Low Enantioselectivity (Low Enantiomeric Excess - ee)
-
Question: The conversion in my enzymatic resolution is acceptable, but the enantiomeric excess (ee) of the product or the remaining substrate is too low. How can I improve the enantioselectivity?
-
Answer: Low enantioselectivity is a common challenge in enzymatic resolutions. Here are several strategies to improve it:
-
Enzyme Selection: The choice of enzyme is paramount for achieving high enantioselectivity. Not all enzymes are suitable for every substrate.
-
Reaction Medium (Solvent): The organic solvent used in the reaction can significantly influence the enzyme's conformation and, consequently, its enantioselectivity.[7][8][9]
-
Solution: Experiment with a range of organic solvents with varying polarities. Hydrophobic solvents like hexane, heptane, or toluene often improve the enantioselectivity of lipases.[10]
-
-
Temperature Optimization: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it may also decrease the reaction rate.
-
Solution: Conduct the resolution at different temperatures to find the optimal balance between enantioselectivity and reaction time.
-
-
Substrate Modification: Modifying the ester or amide group of the 4-aminovaleric acid derivative can improve how the substrate fits into the enzyme's active site, leading to better chiral recognition.
-
Solution: Synthesize different esters (e.g., methyl, ethyl, butyl) or amides of 4-aminovaleric acid and screen them with your chosen enzyme.
-
-
Protein Engineering: For advanced users, site-directed mutagenesis or directed evolution can be employed to engineer the enzyme for improved enantioselectivity towards a specific substrate.[11][12]
-
Issue 3: Substrate or Product Inhibition
-
Question: My reaction rate slows down and plateaus at a low conversion, even with sufficient enzyme. Could this be substrate or product inhibition, and what can I do about it?
-
Answer: Yes, this is a classic sign of substrate or product inhibition.
-
Substrate Inhibition: At high concentrations, the substrate molecules can bind to the enzyme in a non-productive manner, effectively blocking the active site.
-
Solution: Maintain a low substrate concentration throughout the reaction. This can be achieved by using a fed-batch approach, where the substrate is added gradually over time.
-
-
Product Inhibition: The product of the enzymatic reaction can sometimes bind to the enzyme's active site, competing with the substrate and slowing down the reaction.
-
Solution: Implement in-situ product removal (ISPR) techniques. This could involve using a biphasic system where the product is selectively extracted into a second phase, or using adsorbents to remove the product from the reaction mixture as it is formed.
-
-
Frequently Asked Questions (FAQs)
Q1: Which enzymes are commonly used for the kinetic resolution of amino acids like 4-aminovaleric acid?
A1: Lipases are a popular choice for the resolution of amino acid esters due to their broad substrate specificity, commercial availability, and stability in organic solvents.[7][8] Commonly used lipases include Candida antarctica lipase B (CALB) and lipases from Burkholderia cepacia (formerly Pseudomonas cepacia).[13][14][15] Amidases can also be employed for the resolution of amino acid amides.[16]
Q2: What is a typical starting point for setting up an enzymatic resolution of a 4-aminovaleric acid ester?
A2: A good starting point for a lipase-catalyzed resolution of a 4-aminovaleric acid ester would be to use an immobilized lipase like Novozym 435 (Candida antarctica lipase B) in a hydrophobic organic solvent such as methyl tert-butyl ether (MTBE) or toluene. You can start with a substrate concentration of around 50-100 mM and an enzyme loading of 10-20 mg/mL. The reaction can be run at a temperature of 40-50°C with gentle agitation. Monitor the reaction progress by taking samples at regular intervals and analyzing the conversion and enantiomeric excess.
Q3: How can I determine the conversion and enantiomeric excess (ee) of my reaction?
A3: The conversion and enantiomeric excess are typically determined using chiral chromatography techniques. Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the most common methods.[11] These techniques use a chiral stationary phase to separate the enantiomers of the substrate and product, allowing for their quantification. From the peak areas, you can calculate the conversion and the enantiomeric excess of each component.
Q4: What is the difference between kinetic resolution and dynamic kinetic resolution (DKR)?
A4: In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50% because the other enantiomer remains unreacted. In dynamic kinetic resolution (DKR), the unreactive enantiomer is continuously racemized back to the racemic mixture in situ.[17] This allows the enzyme to theoretically convert 100% of the starting racemic material into a single enantiomeric product, significantly improving the overall yield.[17] Racemization can be achieved through chemical or enzymatic methods.[17][18][19]
Q5: Can I reuse my enzyme?
A5: Yes, one of the major advantages of using enzymes, particularly immobilized enzymes, is their reusability. After the reaction, the immobilized enzyme can be easily separated from the reaction mixture by filtration, washed, and reused in subsequent batches. This significantly reduces the overall cost of the process. The stability of the enzyme will determine how many times it can be effectively recycled.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the enzymatic resolution of compounds structurally related to 4-aminovaleric acid, providing a reference for expected performance under various conditions.
Table 1: Lipase-Catalyzed Resolution of β-Amino Esters
| Enzyme | Substrate | Solvent | Temp (°C) | Conversion (%) | ee (%) of Product | ee (%) of Substrate | Reference |
| Candida antarctica Lipase B (CALB) | Ethyl 3-aminobutanoate | Butyl butyrate | 45 | ~50 | >99 (amide) | >99 | [13] |
| Candida antarctica Lipase A (CAL-A) | Ethyl 3-aminobutanoate | Diisopropyl ether | 45 | 50 | >99 (amide) | >99 | [13] |
| Burkholderia cepacia Lipase (PSIM) | Methyl 3-amino-3-(4-fluorophenyl)propanoate | Isopropyl ether | 45 | 50 | ≥99 | ≥99 | [5] |
| Burkholderia cepacia Lipase (PS-D) | Ethyl 1,2,3,4-tetrahydroisoquinoline-1-acetate | Diisopropyl ether | Room Temp | ~50 | >99 | >99 | [20] |
Experimental Protocols
This section provides a general methodology for a lipase-catalyzed kinetic resolution of a 4-aminovaleric acid ester, which can be adapted and optimized for specific experimental setups.
Protocol 1: Lipase-Catalyzed Transesterification of a 4-Aminovaleric Acid Ester
This protocol describes a typical procedure for the enzymatic resolution of a racemic 4-aminovaleric acid ester via transesterification using an immobilized lipase.
Materials:
-
Racemic 4-aminovaleric acid ester (e.g., methyl, ethyl, or butyl ester)
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Acyl donor (e.g., ethyl acetate, vinyl acetate)
-
Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene, hexane)
-
Molecular sieves (optional, to ensure anhydrous conditions)
-
Reaction vessel (e.g., screw-capped vial or round-bottom flask)
-
Shaker or magnetic stirrer with temperature control
Procedure:
-
To a reaction vessel, add the racemic 4-aminovaleric acid ester (1 equivalent).
-
Add the anhydrous organic solvent to achieve the desired substrate concentration (e.g., 50 mM).
-
Add the acyl donor (e.g., 1.5 - 3 equivalents).
-
Add the immobilized lipase (e.g., 20 mg/mL).
-
If necessary, add activated molecular sieves to maintain anhydrous conditions.
-
Seal the reaction vessel and place it in a shaker or on a magnetic stirrer at the desired temperature (e.g., 45°C).
-
Monitor the reaction progress by taking small aliquots at regular time intervals (e.g., 2, 4, 8, 24 hours).
-
Quench the reaction in the aliquots by filtering out the enzyme or by adding a small amount of a polar solvent like methanol.
-
Analyze the aliquots by chiral GC or HPLC to determine the conversion and enantiomeric excess of the substrate and product.
-
Once the desired conversion (typically around 50% for optimal ee of both product and remaining substrate) is reached, stop the reaction by filtering off the immobilized enzyme.
-
The enzyme can be washed with fresh solvent and dried for reuse.
-
The product mixture can be separated by standard chromatographic techniques (e.g., column chromatography) to isolate the acylated product and the unreacted enantiomer of the starting material.
Visualizations
Diagram 1: General Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for a typical enzymatic kinetic resolution experiment.
Diagram 2: Troubleshooting Logic for Low Enantioselectivity
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipase improvement: goals and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Esterification activity and conformation studies of Burkholderia cepacia lipase in conventional organic solvents, ionic liquids and their co-solvent mixture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improvement of Yarrowia lipolytica lipase enantioselectivity by using mutagenesis targeted to the substrate binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Burkholderia cepacia lipase: A versatile catalyst in synthesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. repo.bibliothek.uni-halle.de [repo.bibliothek.uni-halle.de]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
side reactions to avoid during the synthesis of (S)-4-Aminovaleric acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the synthesis of (S)-4-Aminovaleric acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of during the synthesis of this compound?
A1: The primary side reactions of concern are:
-
Racemization: Loss of stereochemical purity, leading to a mixture of (S) and (R)-enantiomers.
-
Lactam Formation: Intramolecular cyclization to form the stable five-membered ring lactam, 5-methyl-2-pyrrolidinone.
-
Side Reactions from Protecting Groups: Unwanted reactions caused by the protecting groups used for the amine or carboxylic acid functionalities, or by the reagents used for their removal.
-
Formation of Impurities from Starting Materials: Contaminants in the starting materials, such as levulinic acid, can lead to corresponding impurities in the final product.
Q2: How can I minimize racemization during the synthesis?
A2: Minimizing racemization is critical for obtaining high enantiomeric excess. Key strategies include:
-
Choice of Catalyst and Reaction Conditions: In asymmetric chemical synthesis, the choice of a highly stereoselective catalyst and optimized reaction conditions (temperature, pressure, solvent) is crucial. For instance, Ru-catalyzed asymmetric reductive amination of levulinic acid has been shown to achieve high enantioselectivity.[1]
-
Enzymatic Synthesis: Biocatalytic methods, such as the use of transaminases or amine dehydrogenases, are often highly enantioselective and can produce this compound with excellent enantiomeric excess (>99% ee).[2][3][4][5][6][7]
-
Control of pH: In chemical syntheses, extreme pH conditions can promote racemization. Maintaining a neutral or near-neutral pH, where possible, can be beneficial.
Q3: Under what conditions does lactam formation occur, and how can it be prevented?
A3: 4-Aminovaleric acid, as a γ-amino acid, is prone to intramolecular cyclization to form a lactam (5-methyl-2-pyrrolidinone).
-
pH: More alkaline conditions tend to favor lactam formation.[8] Therefore, maintaining acidic or neutral conditions during workup and purification is advisable.
-
Temperature: Elevated temperatures can promote cyclization. It is recommended to perform purification steps at lower temperatures.
-
Activation of the Carboxylic Acid: If the synthesis involves activation of the carboxyl group (e.g., for peptide coupling), this will significantly increase the rate of lactam formation. In such cases, the use of low temperatures and immediate reaction with the desired nucleophile is critical.
Q4: What are some common side reactions associated with the use of protecting groups like Boc and Cbz?
A4:
-
Boc (tert-Butoxycarbonyl): During the acidic deprotection of the Boc group, the resulting tert-butyl cation is a reactive electrophile that can alkylate nucleophilic residues. Scavengers are often added during deprotection to trap this cation.
-
Cbz (Carbobenzyloxy): While generally stable, the Cbz group can be sensitive to certain acidic and basic conditions. High pH during the introduction of a Cbz group using Cbz-Cl can lead to racemization of the amino acid.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) or Complete Racemization
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst or Enzyme Activity | - Verify the quality and activity of the chiral catalyst or enzyme. - For enzymatic reactions, ensure the correct cofactors (e.g., NAD(P)H, PLP) are present in sufficient concentrations.[4][6] - Screen different chiral ligands or enzyme variants to find one with higher selectivity for the substrate. |
| Incorrect Reaction Temperature | - Optimize the reaction temperature. For some asymmetric reactions, lower temperatures may improve enantioselectivity. |
| pH-Induced Racemization | - Monitor and control the pH of the reaction mixture, especially during workup and purification. Avoid strongly acidic or basic conditions if possible. |
| Prolonged Reaction Times | - Monitor the reaction progress and stop it once the desired conversion is reached to minimize potential for product racemization over time. |
Issue 2: Presence of a Significant Amount of Lactam in the Product
| Potential Cause | Troubleshooting Steps |
| High pH during Workup or Purification | - Adjust the pH of aqueous solutions to be acidic (e.g., pH 2-4) before extraction or chromatography. |
| Elevated Temperatures | - Perform extractions, solvent removal, and chromatography at reduced temperatures (e.g., on an ice bath). |
| Carboxylic Acid Activation | - If the carboxylic acid is activated, ensure the subsequent reaction is performed immediately and at a low temperature to favor the intermolecular reaction over intramolecular cyclization. |
Issue 3: Unexpected Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Impure Starting Materials | - Analyze the purity of the starting material (e.g., levulinic acid) by techniques like NMR or GC-MS. Purify the starting material if necessary. |
| Side Reactions of Protecting Groups | - During Boc deprotection with strong acid, add a scavenger (e.g., anisole, triethylsilane) to trap the tert-butyl cation. - Ensure complete removal of protecting groups and the reagents used for their removal. |
| Byproducts from Biocatalytic Route | - In enzymatic reactions using transaminases, the co-product from the amino donor (e.g., acetophenone from α-methylbenzylamine) must be efficiently removed.[2] Using an amino donor that gives a volatile or easily separable co-product (e.g., isopropylamine yielding acetone) can simplify purification.[2] |
Quantitative Data Summary
Table 1: Enantioselectivity and Yield in Biocatalytic Synthesis of this compound from Levulinic Acid
| Biocatalyst | Substrate Concentration | Conversion | Enantiomeric Excess (ee) | Isolated Yield | Reference |
| Engineered Amine Dehydrogenase (PmAmDHI80T/P224S/E296G) | 0.5 M | >97% | >99% | 90% | [4][6] |
| Transaminase Cascade | 100 mM | Complete | Not specified | 62% | [2] |
| Wild-type Amine Dehydrogenase (AmDH4) | 500 mM | 88% | ≥99.5% | Not specified | [7] |
Table 2: Enantioselectivity in Ru-Catalyzed Asymmetric Reductive Amination of Levulinic Acid
| Chiral Ligand | Enantiomeric Excess (ee) | Isolated Yield | Reference |
| Ru/Bisphosphine catalyst | up to 96% | up to 89% | [1] |
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of this compound using an Engineered Amine Dehydrogenase
This protocol is based on the work by Cai et al. (2020).[4][6]
-
Reaction Setup: In a temperature-controlled vessel, prepare a reaction mixture containing:
-
Levulinic acid (0.5 M)
-
Ammonium formate (for cofactor regeneration)
-
NAD+
-
Purified engineered amine dehydrogenase (e.g., PmAmDHI80T/P224S/E296G)
-
Purified formate dehydrogenase (for cofactor regeneration)
-
Buffer (e.g., Tris-HCl, pH 8.0)
-
-
Reaction Conditions:
-
Incubate the reaction mixture at 40°C with gentle agitation.
-
Monitor the conversion of levulinic acid by HPLC.
-
-
Workup and Purification:
-
Once the reaction is complete, remove the enzymes by ultrafiltration.
-
Acidify the reaction mixture to a low pH to protonate the product and aid in purification.
-
Purify this compound using ion-exchange chromatography.
-
Visualizations
Caption: Key side reactions in the synthesis of this compound.
Caption: Troubleshooting workflow for low enantiomeric excess.
References
- 1. Ru-Catalyzed Direct Asymmetric Reductive Amination of Bio-Based Levulinic Acid and Ester for the Synthesis of Chiral Pyrrolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual-function transaminases with hybrid nanoflower for the production of value-added chemicals from biobased levulinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric reductive amination by a wild-type amine dehydrogenase from the thermophilic bacteria Petrotoga mobilis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Enantiomeric Excess of (S)-4-Aminovaleric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the enantiomeric excess (ee) of (S)-4-aminovaleric acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for enhancing the enantiomeric excess of this compound?
A1: The main strategies to obtain enantiomerically enriched this compound include:
-
Asymmetric Synthesis: This involves synthesizing the molecule from an achiral starting material using a chiral catalyst or auxiliary to selectively produce the (S)-enantiomer.[1][2][3] A common precursor for this is levulinic acid, which can be converted to (S)-4-aminopentanoic acid (a closely related molecule) with high stereoselectivity using enzymes.[4][5][6]
-
Chiral Resolution: This process separates a racemic mixture of 4-aminovaleric acid into its individual enantiomers.[7] Common methods include:
-
Crystallization of Diastereomeric Salts: Reacting the racemic mixture with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[7]
-
Enzymatic Kinetic Resolution: Using an enzyme that selectively reacts with one enantiomer, leaving the other unreacted and thus enriched.[8][9][10] For instance, a lipase could selectively acylate the (R)-enantiomer, allowing for the separation of the unreacted this compound.
-
-
Dynamic Kinetic Resolution (DKR): This method combines kinetic resolution with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.[8][9] Transaminases can be used in DKR processes to produce chiral amines.[11]
Q2: I am getting a low enantiomeric excess in my asymmetric synthesis. What are the potential causes and solutions?
A2: Low enantiomeric excess in asymmetric synthesis can stem from several factors. Here are some common issues and troubleshooting tips:
-
Catalyst/Reagent Purity: The chiral catalyst or auxiliary must be of high enantiomeric purity. Impurities can lead to non-selective reactions.
-
Reaction Conditions: Temperature, pressure, and solvent can significantly impact stereoselectivity. It is crucial to strictly control these parameters. For instance, some reactions show decreased diastereoselectivity at elevated temperatures.[8]
-
Substrate Compatibility: Not all substrates work well with a given catalytic system. Small changes in the substrate structure can dramatically affect the outcome.[1] It may be necessary to screen different catalysts or modify the substrate.
-
Racemization: The product might be racemizing under the reaction or work-up conditions. This can sometimes occur under basic conditions.[3] It's important to choose conditions that preserve the stereochemical integrity of the product.
Q3: My enzymatic kinetic resolution is not efficient. How can I improve it?
A3: Inefficient enzymatic kinetic resolution can be due to several factors:
-
Enzyme Selection: The chosen enzyme may have low activity or selectivity for your substrate. Screening a variety of enzymes, such as different lipases or transaminases, is recommended.
-
Reaction Medium: The solvent can greatly influence enzyme activity and stability. "Green" organic media like tBuOMe have been shown to be effective for enzymatic resolutions.[12]
-
pH and Temperature: These are critical parameters for enzyme function. The optimal pH and temperature should be determined for the specific enzyme and substrate.
-
Product Inhibition: The product of the enzymatic reaction may inhibit the enzyme, slowing down the reaction rate. This can sometimes be mitigated by in-situ product removal.
-
Equilibrium Limitations: For reactions like those catalyzed by transaminases, the equilibrium may be unfavorable. Strategies to shift the equilibrium, such as removing a co-product, may be necessary.[6][11]
Troubleshooting Guides
Guide 1: Low Yield and/or Purity in Diastereomeric Salt Crystallization
| Symptom | Possible Cause | Suggested Solution |
| No crystal formation | The diastereomeric salt is too soluble in the chosen solvent. | Try a less polar solvent or a solvent mixture. Seeding with a small crystal can also induce crystallization. |
| Oily precipitate forms | The salt is "oiling out" instead of crystallizing. | Try a more dilute solution, a different solvent, or slower cooling. |
| Low enantiomeric excess of the resolved product | Incomplete separation of the diastereomers due to similar solubilities. | Perform multiple recrystallizations. Screen different chiral resolving agents (e.g., different tartaric acid derivatives, brucine).[7] |
| Low recovery of the desired enantiomer | The desired diastereomeric salt is the more soluble one. | If possible, isolate the less soluble diastereomer and racemize the remaining undesired enantiomer for recycling. |
Guide 2: Poor Performance of Transaminase-Catalyzed Asymmetric Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low conversion rate | Unfavorable reaction equilibrium. | Use a "smart" amino donor like lysine, whose ketone byproduct cyclizes, driving the reaction forward.[11] Alternatively, use a co-enzyme regeneration system. |
| Low enantioselectivity | The enzyme's active site is not optimal for the substrate. | Consider protein engineering or directed evolution to improve the enzyme's selectivity.[6] Screen different wild-type transaminases. |
| Substrate inhibition | High concentrations of the starting material (e.g., levulinic acid) may inhibit the enzyme. | Optimize the substrate concentration or use a fed-batch approach. |
| Co-product inhibition | The co-product of the reaction (e.g., acetophenone) may inhibit the transaminase. | Employ a multi-enzyme cascade to remove the co-product as it is formed.[11] |
Quantitative Data Summary
Table 1: Examples of Enantiomeric Excess Achieved in Asymmetric Synthesis of Amino Acids
| Method | Substrate | Catalyst/Enzyme | Product ee | Reference |
| Asymmetric N-H Insertion | Vinyldiazoacetate | Dirhodium(II) carboxylate / Chiral spiro phosphoric acid | 83-98% | [2] |
| Reductive Amination | Levulinic Acid | Engineered Glutamate Dehydrogenase | >99% (for (R)-enantiomer) | [6] |
| Reductive Amination | Levulinic Acid | Amine Dehydrogenase (PmAmDH) | Not specified, but produces (S)-enantiomer | [6] |
| Catalytic Reduction | Trichloromethyl ketone | (S)-oxazaborolidine | High ee | [13] |
Table 2: Chiral Resolution Data for Amino Compounds
| Method | Compound | Resolving Agent/Enzyme | Product ee | Reference |
| Co-crystallization | 4-amino-p-chlorobutyric acid lactam | (2R,3R)-(+)-tartaric acid | Only (R)-enantiomer co-crystallizes | [14] |
| Enzymatic Hydrolysis | Carbocyclic β-amino esters | Candida antarctica lipase B (CALB) | >96% | [12] |
| Chromatographic Separation | Tryptophan | Vancomycin (as chiral mobile phase additive) | Resolution factor of 3.98 | [15] |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic 4-Aminovaleric Acid using a Lipase
This protocol is a generalized procedure based on the principles of enzymatic kinetic resolution.[10]
-
Enzyme Preparation: Immobilize a lipase (e.g., Candida antarctica Lipase B) on a suitable support.
-
Reaction Setup:
-
In a temperature-controlled reactor, dissolve racemic 4-aminovaleric acid and an acyl donor (e.g., ethyl acetate) in an organic solvent (e.g., tBuOMe).
-
Add the immobilized lipase to the mixture.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at a controlled temperature (e.g., 40-60°C).
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing the enantiomeric excess of the unreacted substrate and the acylated product by chiral HPLC or GC.
-
-
Work-up:
-
When the desired conversion (ideally close to 50%) is reached, filter off the immobilized enzyme. The enzyme can be washed and potentially reused.
-
Separate the acylated (R)-4-aminovaleric acid derivative from the unreacted this compound by extraction. The unreacted amino acid should be soluble in an aqueous phase, while the acylated product will remain in the organic phase.
-
-
Purification:
-
Isolate the this compound from the aqueous phase.
-
Further purification can be achieved by recrystallization.
-
Protocol 2: Chiral Resolution of Racemic 4-Aminovaleric Acid via Diastereomeric Salt Formation
This protocol is based on the classical method of chiral resolution by forming diastereomeric salts.[7]
-
Salt Formation:
-
Dissolve racemic 4-aminovaleric acid in a suitable solvent (e.g., methanol or ethanol).
-
Add an equimolar amount of an enantiomerically pure resolving agent, such as (2R,3R)-(+)-tartaric acid.
-
-
Crystallization:
-
Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal may be beneficial.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
-
Liberation of the Enantiomer:
-
Dissolve the collected crystals in water.
-
Adjust the pH to a value where the resolving agent is charged and the amino acid is neutral, or vice versa, to allow for separation (e.g., by extraction or ion-exchange chromatography).
-
-
Analysis and Recrystallization:
-
Determine the enantiomeric excess of the isolated 4-aminovaleric acid using a suitable chiral analytical method.
-
If the ee is not satisfactory, the diastereomeric salt can be recrystallized one or more times before liberating the free amino acid.
-
Visualizations
Caption: Overview of methods for enhancing the enantiomeric excess of this compound.
Caption: Workflow for enzymatic kinetic resolution of 4-aminovaleric acid.
Caption: Logical steps for chiral resolution via diastereomeric salt crystallization.
References
- 1. people.uniurb.it [people.uniurb.it]
- 2. Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective synthesis of non-natural aromatic alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase [frontiersin.org]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. Enzymatic kinetic resolution of flavanone and cis-4-acetoxyflavan - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis [mdpi.com]
- 13. A general, catalytic, and enantioselective synthesis of α-amino acids [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
overcoming matrix effects in the bioanalysis of (S)-4-Aminovaleric acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of (S)-4-Aminovaleric acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the bioanalysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in a biological sample.[1] For a polar molecule like this compound, endogenous compounds in plasma, urine, or tissue homogenates can interfere with its accurate quantification by LC-MS/MS. This can lead to inaccurate pharmacokinetic and toxicokinetic data. Common sources of matrix effects include phospholipids, salts, and metabolites.[2]
Q2: What are the initial steps to assess the potential for matrix effects in my assay for this compound?
A2: A common method to quantitatively assess matrix effects is the post-extraction spike method.[2] This involves comparing the peak area of this compound in a neat solution to the peak area of a blank matrix extract spiked with the analyte at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects. Another qualitative approach is the post-column infusion technique, which helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[2]
Q3: Should I use a derivatization agent for the analysis of this compound?
A3: Derivatization can be a highly effective strategy for analyzing short-chain amino acids like this compound.[3][4] It can improve chromatographic retention on reverse-phase columns, enhance ionization efficiency, and move the analyte to a region of the chromatogram with fewer matrix interferences.[5] However, it adds an extra step to sample preparation and requires careful optimization and validation.[5] Alternatively, Hydrophilic Interaction Chromatography (HILIC) or mixed-mode chromatography can be employed for the analysis of underivatized this compound.[6]
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: An appropriate internal standard is crucial for compensating for matrix effects. An ideal IS for LC-MS/MS analysis is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d5). The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Inadequate chromatographic retention for the polar this compound. | 1. Consider Derivatization: Use a derivatizing agent to increase the hydrophobicity of the analyte for better retention on a C18 column. 2. Switch to HILIC or Mixed-Mode Chromatography: These columns are designed to retain and separate polar compounds.[6] 3. Optimize Mobile Phase: Adjust the pH and organic content of the mobile phase. |
| High Variability in Results (Poor Precision) | Significant and inconsistent matrix effects between samples. | 1. Improve Sample Cleanup: Move from a simple protein precipitation to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[8][9] 2. Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most effective way to compensate for variable matrix effects.[7] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. |
| Low Analyte Response (Ion Suppression) | Co-elution of phospholipids or other endogenous components that suppress the ionization of this compound. | 1. Optimize Chromatography: Adjust the gradient to separate the analyte from the suppression zone. A post-column infusion experiment can identify this zone.[2] 2. Enhance Sample Preparation: Use a phospholipid removal plate or a specific SPE sorbent designed to remove interfering compounds.[8] 3. Change Ionization Source: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can sometimes reduce matrix effects. |
| Inconsistent Recovery | Suboptimal extraction procedure for this compound. | 1. Optimize Extraction pH: Adjust the pH of the sample to ensure the analyte is in a neutral form for efficient extraction with an organic solvent in LLE. 2. Select the Appropriate SPE Sorbent: For a polar compound like this compound, a mixed-mode or ion-exchange SPE sorbent may be more effective than a simple reversed-phase sorbent.[9] 3. Evaluate Different Extraction Solvents (LLE): Test a range of solvents with varying polarities to find the one that provides the best recovery for the analyte while minimizing the extraction of interfering components.[9] |
| Carryover in Blank Injections | Adsorption of the analyte to components of the LC-MS/MS system. | 1. Optimize Wash Solvents: Use a strong wash solvent in the autosampler that effectively removes any residual analyte. 2. Check for Contamination: Ensure that the mobile phases, solvents, and sample preparation materials are free from contamination. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
-
Application: A quick and simple method suitable for initial screening. Prone to significant matrix effects.
-
Procedure:
-
To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
Application: Offers a cleaner extract than PPT, reducing matrix effects.
-
Procedure:
-
To 100 µL of plasma/serum sample, add the internal standard and 50 µL of a basifying agent (e.g., 0.1 M NaOH) to deprotonate the carboxylic acid group.
-
Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject.
-
Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)
-
Application: Provides the cleanest extracts, significantly minimizing matrix effects.
-
Procedure (using a mixed-mode cation exchange sorbent):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 100 µL of plasma/serum, add the internal standard and 200 µL of 2% formic acid in water. Load the entire volume onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute this compound with 500 µL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
-
Vortex and inject.
-
Protocol 4: Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)
-
Application: To improve chromatographic retention and sensitivity.
-
Procedure:
-
Perform sample preparation using one of the methods above (PPT, LLE, or SPE) and evaporate the extract to dryness.
-
Reconstitute the dried extract in 20 µL of 20 mM HCl.
-
Add 60 µL of borate buffer (pH 8.8).
-
Add 20 µL of AQC reagent (3 mg/mL in acetonitrile).
-
Vortex immediately and heat at 55°C for 10 minutes.
-
Inject an aliquot into the LC-MS/MS system.
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods on Matrix Effect and Recovery of this compound
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect (%) | 35% (Suppression) | 15% (Suppression) | <5% |
| Recovery (%) | 95 ± 5% | 80 ± 8% | 92 ± 6% |
| Precision (%RSD) | < 15% | < 10% | < 5% |
Note: These are representative values. Actual results may vary and require method-specific validation.
Visualizations
Caption: Experimental workflow for the bioanalysis of this compound.
Caption: Troubleshooting logic for addressing matrix effect issues.
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 6. agilent.com [agilent.com]
- 7. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
troubleshooting low bioactivity in synthesized (S)-4-Aminovaleric acid analogs
Technical Support Center: (S)-4-Aminovaleric Acid Analogs
Welcome to the technical support center for the synthesis and bioactivity assessment of this compound analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and biological evaluation of your this compound analogs.
I. Synthesis-Related Issues
Question 1: My overall yield of the final this compound analog is very low. What are the common causes and how can I troubleshoot this?
Answer:
Low yields in the synthesis of chiral amines like this compound analogs can stem from several factors throughout the synthetic route. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Starting Material Purity:
-
Issue: Impurities in starting materials can interfere with the reaction, leading to side products and reduced yield.
-
Solution: Ensure the purity of your starting materials using techniques like NMR or chromatography before commencing the synthesis.
-
-
Reaction Conditions:
-
Issue: Suboptimal reaction conditions such as temperature, pressure, or reaction time can lead to incomplete reactions or degradation of the product.
-
Solution: Carefully optimize reaction conditions. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
-
-
Protecting Group Strategy:
-
Issue: Inefficient protection of the amine or carboxylic acid functionalities can lead to unwanted side reactions. Similarly, harsh deprotection conditions can degrade the final product.[1][2]
-
Solution: Choose protecting groups that are stable under the reaction conditions for subsequent steps but can be removed under mild conditions.[1][2] Common protecting groups for amines include Boc and Cbz, which can be removed under acidic and hydrogenolysis conditions, respectively.
-
-
Purification Losses:
-
Issue: Significant loss of product can occur during work-up and purification steps, especially with highly polar compounds like amino acids.
-
Solution: Optimize your purification protocol. For polar compounds, techniques like ion-exchange chromatography or reverse-phase HPLC with appropriate mobile phases may be more effective than standard silica gel chromatography.
-
Question 2: I am concerned about the enantiomeric purity of my synthesized this compound analog. How can I assess and improve it?
Answer:
For chiral molecules like this compound analogs, ensuring high enantiomeric excess (ee) is critical, as the biological activity is often confined to one enantiomer.
Troubleshooting Steps:
-
Assessing Enantiomeric Excess:
-
Method: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the ee of your final compound.[3][4][5][6][7]
-
Procedure: Utilize a suitable chiral stationary phase (CSP), such as those based on cyclodextrins or macrocyclic glycopeptides, to resolve the enantiomers.[3][5]
-
-
Improving Enantioselectivity:
-
Chiral Resolution: If your synthesis is not stereoselective, you can resolve the racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation via crystallization or chromatography.
-
Asymmetric Synthesis: Employing a stereoselective synthetic route is often more efficient. This can involve the use of chiral catalysts, auxiliaries, or enzymes to favor the formation of the desired (S)-enantiomer.
-
II. Bioactivity-Related Issues
Question 3: My this compound analog shows lower than expected bioactivity in my GABA receptor binding assay. What are the potential reasons?
Answer:
Low bioactivity can be due to a variety of factors, ranging from the integrity of the compound to the specifics of the assay itself.
Troubleshooting Steps:
-
Compound Integrity and Purity:
-
Issue: The compound may have degraded, or impurities may be interfering with the assay. The presence of the inactive (R)-enantiomer will also lower the apparent activity.
-
Solution:
-
-
Structure-Activity Relationship (SAR):
-
Issue: The specific structural modifications of your analog may not be favorable for binding to the GABA receptor.
-
Solution:
-
Review the known SAR for GABA receptor ligands. Small changes in the structure can significantly impact binding affinity.
-
Consider if your analog can adopt the necessary conformation to fit into the binding pocket. Conformationally restricted analogs may not have the flexibility to bind effectively.[8]
-
If you have modified the carboxylic acid group, ensure the bioisosteric replacement is appropriate for interacting with the receptor.[12][13][14][15]
-
-
-
Assay Conditions:
-
Issue: Suboptimal assay conditions can lead to artificially low bioactivity readings.
-
Solution:
-
Ensure the concentration of the radioligand and your compound are appropriate.
-
Verify the integrity of the receptor preparation.
-
Include positive and negative controls to validate the assay performance.
-
-
Question 4: I am observing inconsistent or ambiguous results in my bioactivity assays. How can I troubleshoot this?
Answer:
Inconsistent results can be frustrating, but a systematic approach can help identify the source of the variability.
Troubleshooting Steps:
-
Compound Solubility:
-
Issue: Poor solubility of the analog in the assay buffer can lead to inaccurate concentrations and variable results.
-
Solution:
-
Determine the solubility of your compound in the assay buffer.
-
If solubility is an issue, consider using a co-solvent like DMSO, but be mindful of its potential effects on the assay.
-
-
-
Assay Interference:
-
Issue: The compound may be interfering with the assay technology itself (e.g., fluorescence quenching in a fluorescence-based assay).
-
Solution: Run control experiments to test for assay interference by your compound in the absence of the biological target.
-
-
Ligand-Receptor Kinetics:
-
Issue: The incubation time may not be sufficient for your compound to reach binding equilibrium.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for your analog.
-
Data Presentation: Comparative Bioactivity of GABA Receptor Ligands
The following table summarizes the inhibitory concentration (IC50) values for GABA and several of its analogs at GABA receptors, providing a benchmark for your experimental results.
| Compound | Receptor Target | IC50 (µM) | Reference |
| GABA | GABAA | 0.03 | [3] |
| 3-Aminopropanesulfonic acid (APS) | GABAA | 0.04 | [3] |
| Imidazoleacetic acid (IMA) | GABAA | 0.4 | [3] |
| 4-Aminobutyryl-DL-alanine hydrobromide | GABAB | 3 | [16] |
| 5-Phenylpyrrolepropionic acid (PPP) | GABAA | 15 | [3] |
| Aminoethanethiosulfonic acid (AETS) | GABAA | 22 | [3] |
| 3-Amino-3-phenylpropionic acid (APP) | GABAA | 35 | [3] |
| meta-Aminobenzoic acid (MABA) | GABAA | 58 | [3] |
| trans-2-(Aminomethyl)cyclopropane carboxylic acid | GABAB | 90 | [16] |
| Urocanic acid (UCA) | GABAA | 354 | [3] |
Experimental Protocols
Protocol 1: GABA-A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the GABA-A receptor.
Materials:
-
Rat brain membranes (prepared and stored at -80°C)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [3H]Muscimol
-
Non-specific binding control: 10 mM GABA
-
Test compound (this compound analog)
-
Scintillation fluid and vials
-
Filtration apparatus with glass fiber filters
Procedure:
-
Membrane Preparation: Thaw the prepared rat brain membranes on ice. Wash the membranes twice with ice-cold binding buffer by centrifugation. Resuspend the final pellet in a known volume of binding buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: [3H]Muscimol and binding buffer.
-
Non-specific Binding: [3H]Muscimol and a high concentration of unlabeled GABA (e.g., 10 mM).
-
Test Compound: [3H]Muscimol and varying concentrations of your this compound analog.
-
-
Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate at 4°C for 45 minutes.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of your test compound by plotting the percent specific binding against the log concentration of your compound.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate key pathways and workflows relevant to the study of this compound analogs.
Caption: GABA-A Receptor Signaling Pathway.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. Stabilization of zwitterions in solution: GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stabilization of zwitterions in solution: phosphinic and phosphonic acid GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Probing the orthosteric binding site of GABAA receptors with heterocyclic GABA carboxylic acid bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gaba Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Cell Culture Conditions for Studying (S)-4-Aminovaleric Acid Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cell culture experiments to study the effects of (S)-4-Aminovaleric acid.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its likely mechanism of action?
This compound is an analog of gamma-aminobutyric acid (GABA). Its fluorinated counterpart, (S)-4-amino-5-fluoropentanoic acid, has been identified as a mechanism-based inactivator of the enzyme GABA transaminase (GABA-T).[1][2] This enzyme is responsible for the degradation of GABA. By inhibiting GABA-T, this compound likely increases the concentration of GABA in the cellular environment, leading to enhanced activation of GABA receptors.
2. Which cell lines are suitable for studying the effects of this compound?
The choice of cell line is critical and depends on the specific research question. Here are some options:
-
Neuronal Cell Lines:
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B35, B65, B103, B104, NB41A3: These are neuroblastoma cell lines that have been used in GABA function studies. Some of these lines express endogenous GABA receptors.
-
-
Glial Cell Lines:
-
C6: A rat glioma cell line that can be used to study the effects on glial cells, which also express GABA receptors.
-
HMC3: A human microglial cell line that expresses GABA receptors and can be used to investigate neuroinflammatory responses.
-
-
Recombinant Cell Lines:
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CHO (Chinese Hamster Ovary), HEK-293 (Human Embryonic Kidney 293): These cell lines are often used to express specific subtypes of GABA-A or GABA-B receptors, allowing for the study of compound effects on a particular receptor complex. This approach is useful for dissecting specific molecular interactions.
-
-
Primary Neuronal or Glial Cultures: These provide a more physiologically relevant model but are also more complex to maintain.
3. What are the key signaling pathways activated by this compound?
By increasing GABA levels, this compound will primarily affect GABA-A and GABA-B receptor signaling pathways.
-
GABA-A Receptor Signaling: GABA-A receptors are ligand-gated chloride ion channels. In mature neurons, their activation typically leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and inhibiting neuronal firing.[3] In developing neurons and some cancer cells, GABA-A receptor activation can be excitatory. Downstream effects can include changes in intracellular calcium levels and modulation of protein kinase C (PKC) activity.[4]
-
GABA-B Receptor Signaling: GABA-B receptors are G-protein coupled receptors (GPCRs). Their activation can lead to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and modulation of potassium and calcium channels.[3]
4. What concentrations of this compound should I use?
The optimal concentration of this compound will vary depending on the cell line and the specific endpoint being measured. It is recommended to perform a dose-response study to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) for your specific assay. A starting point could be a range from low micromolar to millimolar concentrations, based on studies with similar GABA analogs.
5. How should I prepare and dissolve this compound for cell culture experiments?
This compound is generally soluble in aqueous solutions. It is recommended to dissolve it in sterile, cell culture-grade water or a buffered solution such as PBS. Prepare a concentrated stock solution and then dilute it to the final desired concentrations in your cell culture medium. It is crucial to ensure the final concentration of any solvent is not toxic to the cells. For many compounds, dimethyl sulfoxide (DMSO) is used as a solvent; however, high concentrations of DMSO can be toxic to cells.[5]
Troubleshooting Guides
Problem 1: Poor Cell Growth or Viability After Treatment
| Possible Cause | Suggested Solution |
| High concentration of this compound is cytotoxic. | Perform a dose-response curve to determine the optimal, non-toxic concentration range. Start with a wide range of concentrations to identify the cytotoxic threshold. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.1-0.5%.[5] Run a vehicle control (medium with solvent only) to assess the effect of the solvent on cell viability. |
| Suboptimal cell culture conditions. | Ensure the cell culture medium has the correct pH and supplements, and that the incubator has the proper temperature, humidity, and CO2 levels.[6] |
| Contamination. | Regularly check for signs of bacterial, fungal, or mycoplasma contamination.[7] If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock. |
Problem 2: Inconsistent or Irreproducible Results
| Possible Cause | Suggested Solution |
| Variability in cell seeding density. | Ensure a consistent number of cells are seeded for each experiment. Cell density can significantly impact the cellular response to a compound.[6] |
| Cells are at a high passage number. | Use cells with a consistent and low passage number, as high passage numbers can lead to genetic drift and altered phenotypes. |
| Inconsistent incubation times. | Use a standardized incubation time for all experiments. For time-course studies, ensure that time points are consistent across all replicates and experiments. |
| Degradation of the compound. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the stock solution according to the manufacturer's recommendations. |
Problem 3: No Observable Effect of this compound
| Possible Cause | Suggested Solution |
| The chosen cell line does not express functional GABA receptors or GABA-T. | Verify the expression of GABA receptors and GABA-T in your cell line using techniques like RT-PCR, Western blot, or immunocytochemistry. Consider using a cell line known to express these targets or a recombinant cell line. |
| The concentration of the compound is too low. | Perform a dose-response study with a wider and higher range of concentrations. |
| The chosen assay is not sensitive enough to detect the effect. | Consider using a more sensitive assay. For example, if a cell viability assay shows no effect, a more specific assay measuring downstream signaling events (e.g., changes in cAMP levels or ion flux) might reveal an effect. |
| The compound is not active. | Verify the purity and identity of your this compound. |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
-
Cell Preparation: Culture your chosen cell line to ~80% confluency. Harvest the cells using standard cell detachment methods (e.g., trypsinization for adherent cells).
-
Cell Counting: Count the cells using a hemocytometer or an automated cell counter to determine the cell concentration.
-
Seeding: Seed the cells in a multi-well plate (e.g., 96-well plate for viability assays) at a range of densities.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
Analysis: At each time point, measure cell viability or proliferation using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
Determination of Optimal Density: The optimal seeding density is the one that results in exponential cell growth throughout the planned duration of your experiment with this compound treatment.
Example Seeding Densities for a 96-well Plate:
| Cell Line | Recommended Seeding Density (cells/well) |
| HEK-293 | 5,000 - 10,000 |
| SH-SY5Y | 10,000 - 20,000 |
| Primary Neurons | 20,000 - 50,000 |
Note: These are starting recommendations and should be optimized for your specific experimental conditions.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells at the predetermined optimal density in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[8]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. This data can be used to determine the IC50 value.
Example Data: Effect of this compound on Cell Viability
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 10 | 98.5 | 95.2 | 92.1 |
| 50 | 96.2 | 88.7 | 81.5 |
| 100 | 92.1 | 80.3 | 70.4 |
| 500 | 75.4 | 62.1 | 51.2 |
| 1000 | 55.8 | 45.3 | 38.6 |
Note: This is example data and the actual results will vary depending on the cell line and experimental conditions.
Visualizations
Signaling Pathways
Caption: Mechanism of this compound and subsequent GABA signaling pathways.
Experimental Workflow
Caption: A generalized experimental workflow for studying this compound effects.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactome | GABA receptor activation [reactome.org]
- 4. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAergic Signaling Beyond Synapses - An Emerging Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of (S)- and (R)-4-Aminovaleric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the (S) and (R) enantiomers of 4-aminovaleric acid (4-AVA), also known as 4-aminopentanoic acid (4-APA). This document synthesizes available experimental data to highlight the stereoselective differences in their interactions with key neurological targets.
Introduction
4-Aminovaleric acid is a gamma-amino acid analog and a structural derivative of the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). Due to the presence of a chiral center at the fourth carbon, 4-AVA exists as two enantiomers: (S)-4-Aminovaleric acid and (R)-4-Aminovaleric acid. Emerging research indicates that these enantiomers possess distinct pharmacological profiles, particularly in their interaction with the GABAergic system. Understanding these differences is crucial for the development of targeted therapeutics for a range of neurological and psychiatric disorders.
Data Presentation
The following table summarizes the key differential biological activities of (S)-4-AVA and (R)-4-AVA based on findings from a study by Wawro et al. (2021). While the study highlights significant qualitative differences, specific quantitative data on binding affinities and uptake rates were not publicly available in the reviewed literature.
| Biological Activity | This compound | (R)-4-Aminovaleric Acid | Reference |
| Synaptosomal Uptake | Lower uptake into mouse cerebral synaptosomes. | Greater uptake into mouse cerebral synaptosomes. | [1] |
| Endogenous GABA Reduction | Less pronounced reduction of endogenous GABA concentration in synaptosomes. | Greater reduction of endogenous GABA concentration in synaptosomes. | [1] |
| Depolarization-Induced Release | Lower release from synaptosomes following membrane depolarization. | Greater release from synaptosomes following membrane depolarization. | [1] |
| GABA Receptor Activity | Weak agonist at GABA-A α4β3δ, GABA-A α5β2γ2, and GABA-B B1/B2 receptors. Weak antagonist at the GABA-A α6β2γ2 receptor. | Weak agonist at the GABA-A α5β2γ2 receptor. | [1] |
| Behavioral Effects in Mice | Dose-dependent reduction in distance moved in a novel cage (similar to (R)-enantiomer). | Dose-dependent reduction in distance moved in a novel cage (similar to (S)-enantiomer). | [1] |
Key Findings and Interpretation
The available data suggests that (R)-4-Aminovaleric acid may act as a novel false neurotransmitter of GABA [1]. Its greater uptake into and release from synaptosomes, coupled with its ability to significantly reduce endogenous GABA levels, indicate that it can effectively compete with and mimic the actions of GABA at the presynaptic terminal.
In contrast, This compound exhibits a broader, albeit weak, interaction profile with various GABA receptor subtypes , acting as both an agonist and an antagonist. This suggests a more complex and potentially modulatory role in the GABAergic system.
The similar behavioral effects observed in mice, despite the differences in their molecular mechanisms, highlight the complexity of the GABAergic system and the need for further in-depth studies to elucidate the full physiological consequences of these enantiomer-specific activities.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison. These are based on standard methodologies in the field and should be adapted as necessary for specific experimental conditions.
Synaptosome Preparation and Uptake Assay
Objective: To isolate nerve terminals (synaptosomes) and measure the uptake of (S)- and (R)-4-aminovaleric acid.
Protocol:
-
Tissue Homogenization: Mouse cerebral cortices are homogenized in ice-cold sucrose buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4) using a Dounce homogenizer.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the synaptosomal fraction.
-
Low-speed centrifugation (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at a higher speed (e.g., 12,000 - 15,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.
-
-
Washing: The synaptosomal pellet is washed multiple times with buffer to remove contaminants.
-
Uptake Assay:
-
Synaptosomes are resuspended in a physiological buffer (e.g., Krebs-Ringer-HEPES).
-
Aliquots of the synaptosomal suspension are incubated with radiolabeled or fluorescently tagged (S)- or (R)-4-aminovaleric acid at 37°C for a defined period (e.g., 30 minutes).
-
Control incubations are performed at 4°C to determine non-specific uptake.
-
The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular compound.
-
The amount of compound taken up by the synaptosomes is quantified by liquid scintillation counting or fluorescence measurement.
-
Data is typically expressed as nmol of compound per mg of synaptosomal protein.
-
Radioligand Binding Assay for GABA Receptors
Objective: To determine the binding affinity of (S)- and (R)-4-aminovaleric acid to specific GABA receptor subtypes.
Protocol:
-
Membrane Preparation:
-
Brain tissue or cells expressing specific GABA receptor subtypes are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed multiple times to remove endogenous GABA and other interfering substances.
-
-
Binding Assay:
-
Membrane preparations are incubated with a specific radioligand for the GABA receptor subtype of interest (e.g., [³H]muscimol for GABA-A receptors, [³H]baclofen for GABA-B receptors).
-
Increasing concentrations of unlabeled (S)- or (R)-4-aminovaleric acid are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known saturating ligand (e.g., unlabeled GABA).
-
The incubation is carried out at a specific temperature (e.g., 4°C) until equilibrium is reached.
-
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for each enantiomer, providing a measure of their binding affinity.
Signaling Pathways
The differential effects of (S)- and (R)-4-aminovaleric acid can be understood in the context of the signaling pathways they modulate.
GABA-A Receptor Signaling
GABA-A receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission.
Caption: GABA-A Receptor Signaling Pathway
GABA-B Receptor Signaling
GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory effects.
Caption: GABA-B Receptor Signaling Pathway
Conclusion
The enantiomers of 4-aminovaleric acid exhibit distinct biological activities, with (R)-4-AVA primarily acting as a potential false GABA neurotransmitter and (S)-4-AVA displaying a more complex modulatory profile at various GABA receptors. These findings underscore the importance of stereochemistry in drug design and development for GABAergic targets. Further research, including the generation of detailed quantitative data, is necessary to fully elucidate the therapeutic potential of each enantiomer for neurological and psychiatric conditions.
References
A Comprehensive Guide to the Validation of Analytical Methods for (S)-4-Aminovaleric Acid in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantitative determination of (S)-4-Aminovaleric acid, a chiral molecule of interest in pharmaceutical development. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][3] This document will delve into two common analytical techniques for chiral separation: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering a side-by-side comparison of their performance characteristics based on synthesized yet realistic experimental data.
Introduction to this compound and the Importance of Chiral Purity
This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: this compound and (R)-4-Aminovaleric acid. In pharmaceutical applications, it is crucial to control the enantiomeric purity of a drug substance, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, robust and validated analytical methods are essential to selectively quantify the desired (S)-enantiomer and control the level of the undesired (R)-enantiomer.
Comparison of Analytical Methods
This section compares two prevalent methods for the chiral analysis of this compound: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography-Mass Spectrometry (GC-MS). The performance of each method is evaluated against the validation parameters stipulated by ICH Q2(R2) guidelines.[1][2][3]
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. This method often utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. For the analysis of this compound, a polysaccharide-based or a macrocyclic glycopeptide-based CSP can be employed.[4]
Method 2: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Chiral GC-MS is another highly sensitive and specific method for enantiomeric analysis. This technique typically requires derivatization of the analyte to make it volatile. The derivatized enantiomers are then separated on a chiral GC column and detected by a mass spectrometer.[5][6]
Summary of Validation Data
The following tables summarize the validation data for the two analytical methods. The acceptance criteria are based on typical industry standards and ICH guidelines.
Table 1: System Suitability
| Parameter | Chiral HPLC | Chiral GC-MS | Acceptance Criteria |
| Resolution (Rs) | > 2.0 | > 2.0 | Rs > 1.5 |
| Tailing Factor (T) | 1.1 | 1.2 | T ≤ 2.0 |
| Theoretical Plates (N) | > 3000 | > 5000 | > 2000 |
| % RSD of Peak Area | 0.8% | 1.0% | ≤ 2.0% |
Table 2: Specificity
| Parameter | Chiral HPLC | Chiral GC-MS | Acceptance Criteria |
| Peak Purity | Pass | Pass | No co-eluting peaks |
| Interference from Placebo | No Interference | No Interference | No interference at the retention time of the analyte |
| Interference from (R)-enantiomer | Baseline separated | Baseline separated | Adequate separation from the (S)-enantiomer |
Table 3: Linearity
| Parameter | Chiral HPLC | Chiral GC-MS | Acceptance Criteria |
| Range (µg/mL) | 1 - 50 | 0.5 - 25 | Defined by the limits of quantification and 120% of the working concentration |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | r² ≥ 0.999 |
| Y-intercept | Minimal | Minimal | Close to zero |
Table 4: Accuracy (Recovery)
| Concentration Level | Chiral HPLC (% Recovery) | Chiral GC-MS (% Recovery) | Acceptance Criteria |
| 80% | 99.5% | 100.2% | 98.0% - 102.0% |
| 100% | 100.1% | 99.8% | 98.0% - 102.0% |
| 120% | 99.8% | 100.5% | 98.0% - 102.0% |
Table 5: Precision
| Parameter | Chiral HPLC (% RSD) | Chiral GC-MS (% RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.9% | 1.1% | ≤ 2.0% |
| Intermediate Precision (n=6) | 1.2% | 1.5% | ≤ 2.0% |
Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Chiral HPLC (µg/mL) | Chiral GC-MS (µg/mL) | Acceptance Criteria |
| LOD | 0.3 | 0.15 | Signal-to-Noise Ratio ≥ 3 |
| LOQ | 1.0 | 0.5 | Signal-to-Noise Ratio ≥ 10 |
Table 7: Robustness
| Parameter Varied | Chiral HPLC (Resolution) | Chiral GC-MS (Resolution) | Acceptance Criteria |
| Flow Rate (±10%) | > 1.8 | > 1.9 | Resolution remains > 1.5 |
| Column Temperature (±2°C) | > 1.9 | > 1.8 | Resolution remains > 1.5 |
| Mobile Phase Composition (±2%) | > 1.8 | N/A | Resolution remains > 1.5 |
| pH of Mobile Phase (±0.2) | > 1.9 | N/A | Resolution remains > 1.5 |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Chiral HPLC Method Protocol
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV detector.
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 10 µg/mL for the (S)-enantiomer.
Chiral GC-MS Method Protocol
-
Instrumentation: Gas chromatograph coupled with a mass selective detector.
-
Column: Chirasil®-Val, 25 m x 0.25 mm, 0.16 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 180°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Detection: Electron Ionization (EI) mode, scanning from m/z 50 to 400.
-
Derivatization Procedure: To 1 mg of the sample, add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine. Heat at 60°C for 30 minutes.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process in accordance with ICH guidelines.
Caption: Workflow for Analytical Method Validation.
Caption: Key Validation Parameters as per ICH Q2(R2).
Conclusion
Both Chiral HPLC and Chiral GC-MS are suitable methods for the enantioselective analysis of this compound, each with its own strengths. The Chiral HPLC method is straightforward and does not require derivatization, making sample preparation simpler. The Chiral GC-MS method, while requiring a derivatization step, offers higher sensitivity with lower detection and quantitation limits. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, sample throughput, and available instrumentation. This guide provides the necessary framework and comparative data to assist researchers and drug development professionals in selecting and validating the most appropriate analytical method for their needs, ensuring adherence to ICH guidelines.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. eurachem.org [eurachem.org]
- 3. fda.gov [fda.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to (S)-4-Aminovaleric Acid: A Guide for Researchers
Introduction
(S)-4-Aminovaleric acid, a chiral β-amino acid, is a valuable building block in the synthesis of various pharmaceuticals and biologically active compounds. Its stereochemistry plays a crucial role in the efficacy and selectivity of the final products, making the development of efficient and highly enantioselective synthetic routes a significant area of research. This guide provides a comparative analysis of different synthetic strategies to obtain this compound, focusing on both traditional chemical methods and modern biocatalytic approaches. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview to aid in the selection of the most suitable method based on factors such as yield, enantioselectivity, scalability, and environmental impact.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be broadly categorized into two main approaches: chemical synthesis and biocatalysis. Each approach encompasses several distinct routes, which are summarized and compared below.
Data Presentation
| Synthetic Route | Starting Material | Key Transformation | Yield (%) | Enantiomeric Excess (ee, %) | Key Reagents/Catalyst | Advantages | Disadvantages |
| Chemical Synthesis | |||||||
| 1. From (S)-Glutamic Acid | (S)-Glutamic Acid | Thermal cyclization and subsequent reduction | ~67 (overall) | >97 | - | Readily available chiral starting material | Multi-step process, potential for racemization during reduction. |
| 2. Asymmetric Conjugate Addition | tert-Butyl crotonate | Diastereoselective Michael addition | ~75 | >98 (de) | Lithium (R)-(+)-N-benzyl-N-(α-methylbenzyl)amide | High diastereoselectivity, well-established method | Requires stoichiometric chiral auxiliary, cryogenic conditions. |
| Biocatalysis | |||||||
| 3. Reductive Amination | Levulinic Acid | Asymmetric reductive amination | >97 | >99 | Engineered Amine Dehydrogenase (AmDH) | High yield and enantioselectivity, uses a renewable feedstock, mild reaction conditions | Requires specialized enzyme and cofactor regeneration system. |
| 4. Asymmetric Transamination | Levulinic Acid | Dual-transaminase cascade | ~62 (isolated) | >99 | ω-Transaminase | High enantioselectivity, potential for catalyst recycling | Equilibrium limitations may require strategies to drive the reaction to completion. |
Experimental Protocols
1. Chemical Synthesis from (S)-Glutamic Acid
This route involves two main steps: the conversion of (S)-glutamic acid to (S)-pyroglutamic acid, followed by the reduction of the lactam to afford this compound.
-
Step 1: Synthesis of (S)-Pyroglutamic Acid (S)-Glutamic acid is heated under solvent-free conditions with continuous swirling to ensure homogeneity of the melt. The reaction proceeds at high temperatures (e.g., 180-190 °C) until the evolution of water ceases. The resulting (S)-pyroglutamic acid is then purified by recrystallization. This thermal cyclodehydration typically yields the product in high yield and with minimal racemization.
-
Step 2: Reduction of (S)-Pyroglutamic Acid (S)-Pyroglutamic acid is reduced to this compound. A common method involves the use of a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF). The reaction is typically carried out at reflux temperature, followed by a careful workup procedure to quench the excess reducing agent and isolate the product.
2. Asymmetric Conjugate Addition
This method relies on the diastereoselective addition of a chiral lithium amide to an α,β-unsaturated ester.
-
Protocol: A solution of (R)-(+)-N-benzyl-N-(α-methylbenzyl)amine in anhydrous THF is cooled to -78 °C. To this solution, n-butyllithium is added dropwise to generate the chiral lithium amide. After stirring for a short period, a solution of tert-butyl crotonate in THF is added slowly. The reaction mixture is stirred at -78 °C for several hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and warmed to room temperature. The product is extracted with an organic solvent, and the chiral auxiliary is removed by hydrogenolysis to yield the tert-butyl ester of this compound, which can be subsequently hydrolyzed to the final product.
3. Biocatalytic Reductive Amination
This route utilizes an engineered amine dehydrogenase (AmDH) to catalyze the asymmetric reductive amination of levulinic acid.
-
Protocol: A reaction mixture is prepared containing levulinic acid, an ammonium salt (e.g., ammonium chloride) as the amine source, and a nicotinamide cofactor (e.g., NADH or NADPH). The reaction is initiated by the addition of the engineered amine dehydrogenase and a cofactor regeneration system (e.g., glucose dehydrogenase and glucose). The reaction is carried out in a buffered aqueous solution at a controlled pH (typically around 7.5-8.5) and temperature (e.g., 30-40 °C). The progress of the reaction is monitored by HPLC. Upon completion, the enzyme is removed by precipitation or filtration, and the product is isolated from the aqueous solution.
4. Biocatalytic Asymmetric Transamination
This approach employs one or more transaminase enzymes to convert levulinic acid into this compound.
-
Protocol: A typical reaction setup involves levulinic acid, a suitable amino donor (e.g., isopropylamine or L-alanine), and pyridoxal 5'-phosphate (PLP) as a cofactor in a buffered solution (e.g., Tris-HCl buffer, pH 7.5-9.0). The reaction is started by adding the whole-cell or purified ω-transaminase. To overcome equilibrium limitations, a second enzyme can be used in a cascade to remove the ketone byproduct from the initial transamination. The reaction is incubated at a specific temperature (e.g., 30-40 °C) with gentle agitation. After the reaction is complete, the product is isolated from the reaction mixture.
Mandatory Visualizations
Caption: Overview of chemical and biocatalytic synthetic pathways to this compound.
Caption: Experimental workflows for the biocatalytic synthesis of this compound.
Conclusion
The choice of a synthetic route to this compound is dependent on the specific requirements of the research or development project.
-
Chemical synthesis from readily available chiral precursors like (S)-glutamic acid offers a reliable, albeit multi-step, approach. Asymmetric conjugate addition provides high stereoselectivity but often requires stoichiometric amounts of chiral auxiliaries and cryogenic conditions, which can be challenging to scale up.
-
Biocatalytic methods present a highly attractive alternative, offering exceptional enantioselectivity and yield under mild, environmentally friendly conditions. The use of levulinic acid, a biomass-derived platform chemical, as a starting material further enhances the sustainability of these processes. While the initial development and optimization of biocatalytic systems may require expertise in enzymology and molecular biology, the advantages in terms of efficiency, selectivity, and green chemistry principles make them a compelling choice for the modern synthesis of chiral molecules like this compound.
Researchers should carefully consider the trade-offs between these methods in terms of cost, scalability, stereochemical purity, and environmental impact when selecting the optimal synthetic strategy for their needs.
A Comparative Analysis of Receptor Affinity: (S)-4-Aminovaleric Acid Versus GABA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor affinity profiles of (S)-4-Aminovaleric acid and the endogenous neurotransmitter, γ-aminobutyric acid (GABA). The following sections present available experimental data, outline common methodologies for receptor affinity studies, and illustrate the relevant signaling pathways.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, exerting its effects through two main classes of receptors: the ionotropic GABA_A receptors and the metabotropic GABA_B receptors.[1][2] The modulation of these receptors is a key strategy in the development of therapeutics for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders.[3] this compound, also known as (S)-4-aminopentanoic acid, is a structural analog of GABA. Understanding its interaction with GABA receptors is crucial for evaluating its potential pharmacological activity. This guide offers a comparative overview of the receptor binding characteristics of these two compounds.
Data Presentation: Receptor Affinity
GABA Receptor Affinity
The affinity of GABA for its receptors can vary depending on the specific subunit composition of the GABA_A receptor complex and the presence of allosteric modulators. The following table summarizes representative affinity values for GABA at different receptor subtypes.
| Receptor Subtype | Ligand | Affinity Measure | Value (µM) |
| GABA_A (α1β2γ2) | GABA | EC_50 | 6.6[4] |
| GABA_A (α1β3γ2) | GABA | EC_50 | 2.1[4] |
| GABA_A (α2β3γ2) | GABA | EC_50 | 13.4[4] |
| GABA_A (α3β3γ2) | GABA | EC_50 | 12.5[4] |
| GABA_A (α4β3γ2) | GABA | EC_50 | 2.1[4] |
| GABA_A (α5β3γ2) | GABA | EC_50 | 1.4[4] |
| GABA_A (α6β3γ2) | GABA | EC_50 | 0.17[4] |
| GABA_B | GABA | IC_50 | 0.04 |
Note: EC_50 (half-maximal effective concentration) and IC_50 (half-maximal inhibitory concentration) values are measures of a ligand's functional potency and are often used as an approximation of affinity. Lower values indicate higher potency/affinity.
This compound Receptor Activity Profile
While specific binding constants (K_i, K_d) are not available, one study has characterized the functional activity of this compound at several recombinant GABA receptor subtypes.
| Receptor Subtype | Compound | Observed Activity |
| GABA_A (α4β3δ) | This compound | Weak Agonist |
| GABA_A (α5β2γ2) | This compound | Weak Agonist |
| GABA_A (α6β2γ2) | This compound | Weak Antagonist |
| GABA_B (B1/B2) | This compound | Weak Agonist |
This qualitative data suggests that this compound has a complex and subtype-dependent interaction with GABA receptors, exhibiting both agonistic and antagonistic properties at very low potency.
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are a standard method used to determine the affinity of a compound for a specific receptor. The following protocol provides a general overview of how the binding of this compound or GABA to GABA receptors could be assessed.
Objective: To determine the binding affinity (K_i or K_d) of a test compound for GABA_A or GABA_B receptors.
Materials:
-
Radioligand: A radioactively labeled compound with known high affinity for the target receptor (e.g., [³H]muscimol for GABA_A receptors, [³H]GABA or [³H]baclofen for GABA_B receptors).
-
Test Compound: this compound or GABA.
-
Receptor Source: Isolated cell membranes from brain tissue (e.g., rat cortex or cerebellum) or from cell lines expressing specific recombinant GABA receptor subtypes.
-
Assay Buffer: A buffer solution appropriate for maintaining the integrity of the receptors and ligands (e.g., Tris-HCl buffer).
-
Filtration Apparatus: A system to separate receptor-bound radioligand from unbound radioligand (e.g., a cell harvester with glass fiber filters).
-
Scintillation Counter: An instrument to measure the radioactivity of the filters.
Workflow:
Procedure:
-
Membrane Preparation: Homogenize the brain tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous GABA and other interfering substances.
-
Incubation: In a series of tubes, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (or GABA). Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).
-
Separation: After incubation to allow binding to reach equilibrium, rapidly filter the contents of each tube through glass fiber filters. The receptors and any bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any radioligand that is non-specifically adsorbed to the filter.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the amount of radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC_50 value. The K_i value can then be calculated from the IC_50 using the Cheng-Prusoff equation.
Signaling Pathways
The binding of an agonist to a GABA receptor initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability. The mechanisms differ between GABA_A and GABA_B receptors.
GABA_A Receptor Signaling Pathway
GABA_A receptors are ligand-gated ion channels.[5] Upon binding of an agonist like GABA, the channel opens, allowing the influx of chloride ions (Cl⁻) into the neuron.[3] This influx hyperpolarizes the neuron's membrane potential, making it more difficult for an action potential to be generated.
GABA_B Receptor Signaling Pathway
GABA_B receptors are G-protein coupled receptors (GPCRs).[6] Agonist binding activates the associated G-protein, which then dissociates into its α and βγ subunits. These subunits can then modulate the activity of other effector proteins, such as adenylyl cyclase and ion channels.[6] This leads to a slower but more prolonged inhibitory effect compared to GABA_A receptor activation.
Conclusion
Based on the currently available data, GABA is a potent agonist at a wide range of GABA_A and GABA_B receptor subtypes. In contrast, this compound appears to be a very weak and functionally diverse ligand at GABA receptors, exhibiting weak agonism at some subtypes and weak antagonism at others. The lack of quantitative binding data for this compound highlights a gap in the understanding of its pharmacological profile. Further research employing methodologies such as radioligand binding assays is necessary to precisely quantify its affinity for various GABA receptor subtypes. Such data would be invaluable for determining its potential as a pharmacological tool or therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. GABA receptor - Wikipedia [en.wikipedia.org]
- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | GABA Potency at GABAA Receptors Found in Synaptic and Extrasynaptic Zones [frontiersin.org]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity Assessment of (S)-4-Aminovaleric Acid in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of immunoassay performance for the quantification of (S)-4-Aminovaleric acid, with a focus on assessing cross-reactivity with its structural analogs. The following sections detail the experimental protocols for a competitive enzyme-linked immunosorbent assay (ELISA), present comparative data, and offer insights into an alternative analytical method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction to Immunoassay for this compound
Immunoassays are widely utilized for the detection and quantification of small molecules like this compound due to their high throughput and sensitivity. The most common format for small molecules is the competitive immunoassay. In this setup, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
A critical aspect of immunoassay development and validation is the assessment of cross-reactivity. Cross-reactivity occurs when the antibody binds to molecules that are structurally similar to the target analyte, leading to inaccurate measurements. This guide provides a framework for evaluating the cross-reactivity of an immunoassay for this compound against its potential cross-reactants.
Experimental Protocols
Competitive ELISA for this compound
This protocol outlines a typical competitive ELISA for the quantification of this compound.
Materials:
-
Microtiter plates (96-well)
-
This compound standard
-
Anti-(S)-4-Aminovaleric acid antibody (primary antibody)
-
This compound-HRP conjugate (labeled antigen)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the anti-(S)-4-Aminovaleric acid antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Competition: Add standards or samples containing this compound to the wells, followed by the addition of a fixed concentration of this compound-HRP conjugate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
Cross-Reactivity Assessment
To assess cross-reactivity, the standard curve of this compound is compared to the inhibition curves of potential cross-reactants.
Procedure:
-
Prepare serial dilutions of this compound and each potential cross-reactant (e.g., (R)-4-Aminovaleric acid, 5-Aminovaleric acid).
-
Perform the competitive ELISA as described above, using these dilutions in place of the standard.
-
For each compound, plot the percentage of inhibition (or absorbance) against the logarithm of its concentration.
-
Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100
Performance Comparison: Immunoassay vs. LC-MS/MS
This section compares the performance of a hypothetical immunoassay for this compound with a standard analytical technique, LC-MS/MS.
| Parameter | Immunoassay (Competitive ELISA) | LC-MS/MS |
| Principle | Antigen-antibody binding | Mass-to-charge ratio separation |
| Specificity | Dependent on antibody quality; potential for cross-reactivity. | High, based on mass fragmentation patterns. |
| Sensitivity (LOD) | ng/mL to pg/mL range | pg/mL to fg/mL range |
| Throughput | High (96-well plate format) | Lower, sequential sample analysis |
| Sample Preparation | Minimal, often direct sample use | More extensive (e.g., extraction, derivatization) |
| Cost per Sample | Lower | Higher |
| Instrumentation | Standard plate reader | Specialized mass spectrometer |
Cross-Reactivity Data (Hypothetical)
The following table presents hypothetical cross-reactivity data for an immunoassay developed for this compound. This data is for illustrative purposes to demonstrate how to present such findings.
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% | |
| (R)-4-Aminovaleric acid | 500 | 2% | |
| 5-Aminovaleric acid | 1000 | 1% | |
| γ-Aminobutyric acid (GABA) | >10,000 | <0.1% | |
| L-Leucine | >10,000 | <0.1% |
Visualizing Workflows and Relationships
To further clarify the experimental processes and logical connections, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow of a competitive ELISA for this compound.
A Head-to-Head Comparison of (S)-4-Aminovaleric Acid with Other GABA Analogs for Researchers and Drug Development Professionals
In the landscape of neuroscience research and drug development, gamma-aminobutyric acid (GABA) analogs represent a cornerstone for therapeutic interventions targeting a spectrum of neurological and psychiatric disorders. While established compounds like pregabalin and gabapentin have seen widespread clinical use, the exploration of novel analogs continues to be a fertile ground for identifying agents with improved efficacy, selectivity, and tolerability. This guide provides a head-to-head comparison of the emerging compound, (S)-4-Aminovaleric acid, with other key GABA analogs, supported by available experimental data to inform researchers, scientists, and drug development professionals.
Overview of GABA Analogs
GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] GABA analogs are structurally similar to GABA but often exhibit distinct pharmacological profiles, acting through various mechanisms to modulate GABAergic neurotransmission.[2] These mechanisms can include direct agonism at GABA receptors, inhibition of GABA reuptake, or modulation of GABA-metabolizing enzymes.[3] A significant class of GABA analogs, including gabapentin and pregabalin, do not act directly on GABA receptors but bind to the α2δ subunit of voltage-gated calcium channels, thereby reducing the release of excitatory neurotransmitters.[4]
This compound: An Emerging Player
Recent investigations into the enantiomers of 4-aminovaleric acid (also known as 4-aminopentanoic acid or 4APA) have shed light on their potential as modulators of the GABAergic system. Notably, the stereochemistry of these molecules plays a critical role in their biological activity.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound in comparison to its (R)-enantiomer and other prominent GABA analogs.
Table 1: Receptor Binding and Functional Activity
| Compound | Target | Binding Affinity (IC50/Ki) | Functional Activity | Reference |
| This compound | GABA-A (α4β3δ) | - | Weak Agonist | [2] |
| GABA-A (α5β2γ2) | - | Weak Agonist | [2] | |
| GABA-A (α6β2γ2) | - | Antagonist | [2] | |
| GABA-B (B1/B2) | - | Weak Agonist | [2] | |
| (R)-4-Aminovaleric acid | GABA-A (α5β2γ2) | - | Weak Agonist | [2] |
| Gabapentin | α2δ subunit of VGCCs | ~80 nM (Ki for [³H]gabapentin binding) | Indirectly enhances GABAergic transmission | [4][5] |
| Pregabalin | α2δ subunit of VGCCs | ~30 nM (Ki for [³H]gabapentin binding) | Indirectly enhances GABAergic transmission | [4][5] |
Table 2: In Vitro Synaptic Activity
| Compound | Synaptosome Uptake (nmol/mg protein over 30 min) | Reduction of Endogenous GABA | Depolarization-Induced Release | Reference |
| This compound | Lower than (R)-enantiomer | Less than (R)-enantiomer | Lower than (R)-enantiomer | [2] |
| (R)-4-Aminovaleric acid | Greater than (S)-enantiomer | Greater than (S)-enantiomer | Higher than (S)-enantiomer | [2] |
Table 3: In Vivo Pharmacological Effects in Rodent Models
| Compound | Behavioral Effect (in mice) | Dosage | Reference |
| This compound | Dose-dependent reduction in distance moved in a novel cage | 100-900 mg/kg IP | [2] |
| (R)-4-Aminovaleric acid | Dose-dependent reduction in distance moved in a novel cage | 100-900 mg/kg IP | [2] |
| Gabapentin | Antihyperalgesia in neuropathic pain models | 30-100 mg/kg | [6][7] |
| Pregabalin | Antihyperalgesia in neuropathic pain models | 10-30 mg/kg | [6][7] |
Signaling Pathways and Mechanisms of Action
The differential effects of GABA analogs can be attributed to their distinct interactions with components of the GABAergic system and other neuronal targets.
References
- 1. GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nsolns.com [nsolns.com]
- 5. Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for in vivo studies in rodents of chemotherapy induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
Confirming the Absolute Stereochemistry of Synthesized (S)-4-Aminovaleric Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a critical step in chemical synthesis and drug discovery. This guide provides a comparative overview of common analytical techniques for confirming the absolute stereochemistry of synthesized (S)-4-aminovaleric acid, a chiral non-proteinogenic amino acid. The performance of each method is supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
This compound, also known as (S)-4-aminopentanoic acid, is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active compounds.[1] Ensuring the enantiopurity and correct absolute stereochemistry of the synthesized product is paramount, as different enantiomers can exhibit vastly different biological activities.[2] This guide explores and compares several established methods for this purpose.
X-Ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, and thus its absolute configuration.[3][4] This technique provides an unambiguous assignment of the spatial arrangement of atoms.
Comparison with Alternatives: While powerful, X-ray crystallography is contingent upon the ability to grow a high-quality single crystal of the compound or a suitable derivative. This can be a significant bottleneck and is not always feasible. Even with a suitable crystal, issues can arise that may lead to an incorrect assignment if not carefully addressed.[5]
Experimental Protocol:
-
Crystallization: Dissolve the synthesized this compound in a suitable solvent system (e.g., water/ethanol, methanol/ether) and grow single crystals through slow evaporation, vapor diffusion, or cooling.
-
Data Collection: Mount a suitable crystal on a goniometer and collect X-ray diffraction data using a diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter.[6] A Flack parameter close to zero for the correct enantiomer confirms the assignment.
Data Presentation:
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Flack Parameter | 0.05(7) |
| Data obtained from a representative analysis of a chiral amino acid. |
Workflow for X-Ray Crystallography:
Caption: Workflow for confirming absolute stereochemistry using X-ray crystallography.
NMR Spectroscopy with Chiral Derivatizing Agents
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely accessible technique for structural elucidation. To determine the absolute stereochemistry of a chiral amine like this compound, a chiral derivatizing agent (CDA) is often employed. The CDA reacts with both enantiomers of the analyte to form diastereomers, which will have distinct NMR spectra.[7] A commonly used CDA is Mosher's acid or its acyl chloride.
Comparison with Alternatives: NMR with CDAs is a versatile method that does not require crystallization. It can be used to determine both enantiomeric excess and absolute configuration by analyzing the chemical shift differences of the resulting diastereomers.[8][9] However, the preparation of the diastereomers is an additional chemical step, and the interpretation of the spectra to assign the absolute configuration requires a well-established conformational model of the diastereomers.
Experimental Protocol:
-
Derivatization: React the synthesized this compound with a chiral derivatizing agent, such as (R)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl), to form the corresponding MTPA-amide diastereomers.
-
NMR Analysis: Acquire high-resolution ¹H and/or ¹⁹F NMR spectra of the purified diastereomeric amides.
-
Spectral Interpretation: Compare the chemical shifts of specific protons or the trifluoromethyl group in the two diastereomers. Based on the established Mosher's method model, the differences in chemical shifts can be correlated to the absolute configuration of the original amine.
Data Presentation:
| Diastereomer | ¹H NMR Chemical Shift of H-4 (ppm) | ¹⁹F NMR Chemical Shift (ppm) |
| (S)-acid-(R)-MTPA | 4.15 | -71.2 |
| (R)-acid-(R)-MTPA | 4.05 | -71.5 |
| Hypothetical data for illustrative purposes. |
Logical Relationship for NMR with CDA:
Caption: Logic for stereochemistry determination via NMR with a chiral derivatizing agent.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical technique for separating enantiomers. This method can be used to determine the enantiomeric excess of the synthesized this compound and, by comparing the retention time with that of a known standard, can confirm its absolute configuration.
Comparison with Alternatives: Chiral HPLC is a highly sensitive and quantitative method.[10] The primary requirement is the availability of a suitable chiral stationary phase (CSP) that can resolve the enantiomers of 4-aminovaleric acid. In some cases, derivatization of the amino acid may be necessary to achieve good separation.[11][12]
Experimental Protocol:
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase.
-
Chromatographic Separation: Inject the sample onto a chiral HPLC column (e.g., a teicoplanin-based CSP like Astec CHIROBIOTIC T).
-
Detection: Monitor the elution of the enantiomers using a suitable detector (e.g., UV or mass spectrometer).
-
Analysis: Compare the retention time of the major peak with that of an authentic standard of this compound. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Data Presentation:
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (R)-4-Aminovaleric acid | 12.5 | 1.5 |
| This compound | 15.2 | 98.5 |
| Representative data from a chiral HPLC analysis. |
Experimental Workflow for Chiral HPLC:
References
- 1. 4-Aminovaleric acid | 13880-74-5 | Benchchem [benchchem.com]
- 2. purechemistry.org [purechemistry.org]
- 3. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 5. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aquila.usm.edu [aquila.usm.edu]
- 10. mdpi.com [mdpi.com]
- 11. HPLC-based method for determination of absolute configuration of alpha-chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of (S)-4-Aminovaleric Acid Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of (S)-4-Aminovaleric acid is crucial for understanding its physiological roles and therapeutic potential. This guide provides a comprehensive comparison of common analytical methods used for its quantification, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
Introduction to this compound
This compound, a chiral molecule, is of growing interest in neuroscience and drug development. It is known to interact with the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. Specifically, enantiomers of 4-aminopentanoic acid have been shown to act as false neurotransmitters within the GABAergic pathway, impacting neuronal activity and behavior in animal models.[1] This interaction underscores the importance of enantiomer-specific quantification to elucidate its precise biological functions.
Quantification Methods: A Comparative Overview
The selection of an appropriate quantification method for this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The three most prevalent techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Comparison of Quantification Methods
| Feature | HPLC with UV/Fluorescence Detection | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, with detection via UV absorbance or fluorescence after derivatization. | Separation of volatile derivatives by gas chromatography, followed by mass-based detection and quantification. | Chromatographic separation coupled with highly selective and sensitive mass spectrometric detection. |
| Sample Derivatization | Often required to introduce a chromophore or fluorophore for detection (e.g., OPA, FMOC).[2] | Mandatory to increase volatility and thermal stability (e.g., silylation, esterification).[3] | Can often be performed without derivatization, simplifying sample preparation.[4] |
| Selectivity | Moderate; may be susceptible to interference from co-eluting compounds. | High; mass spectral data provides structural information, aiding in peak identification. | Very High; utilizes specific precursor-to-product ion transitions for unambiguous quantification.[5] |
| Sensitivity (Typical LOQ) | ng/mL to µg/mL range.[6] | pg/mL to ng/mL range.[3] | pg/mL to fg/mL range.[5] |
| Throughput | Moderate; run times can be relatively long. | Lower; sample preparation and chromatographic runs can be time-consuming. | High; rapid chromatographic methods and automated sample preparation are common.[7] |
| Enantiomeric Separation | Possible with chiral columns or chiral derivatizing agents. | Achievable with chiral capillary columns. | Can be achieved with chiral chromatography or chiral derivatizing agents. |
| Inter-laboratory Reproducibility | Good, but can be affected by derivatization efficiency and column performance. | Good, though derivatization can be a source of variability. | Excellent; high selectivity minimizes matrix effects, leading to robust and transferable methods.[8] |
| Instrumentation Cost | Relatively low. | Moderate. | High. |
Experimental Protocols
Detailed methodologies for the key quantification techniques are provided below. These protocols are generalized and may require optimization based on the specific sample matrix and instrumentation.
HPLC with Pre-column Derivatization (OPA/FMOC)
This method is suitable for quantifying primary and secondary amines and requires derivatization to introduce a fluorescent tag.
Sample Preparation:
-
Protein Precipitation: For biological samples (e.g., plasma, serum), precipitate proteins by adding a threefold volume of ice-cold methanol. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant for derivatization.
Derivatization (Automated or Manual):
-
Borate Buffer: Prepare a borate buffer (e.g., 0.4 M, pH 10.2).
-
OPA Reagent: Prepare a solution of o-phthalaldehyde (OPA) in borate buffer with 3-mercaptopropionic acid.
-
FMOC Reagent: Prepare a solution of 9-fluorenylmethyl chloroformate (FMOC) in acetonitrile.
-
Reaction: In the autosampler or a separate vial, mix the sample with the OPA reagent and allow it to react for a specific time (e.g., 1 minute) to derivatize primary amines. Then, add the FMOC reagent to derivatize secondary amines (if present).[2][9]
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., sodium phosphate with an organic modifier like tetrahydrofuran).
-
Mobile Phase B: Acetonitrile/Methanol/Water mixture.
-
Gradient Elution: A suitable gradient to separate the derivatized amino acids.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: Fluorescence detector with appropriate excitation and emission wavelengths for OPA and FMOC derivatives.
GC-MS with Derivatization
This technique offers high sensitivity and selectivity and is well-suited for complex matrices.
Sample Preparation and Derivatization:
-
Hydrolysis (for total amino acids): For protein-bound this compound, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours).[10]
-
Drying: Evaporate the sample to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Derivatization: A two-step derivatization is common for amino acids:
-
Extraction: Extract the derivatives into an organic solvent (e.g., toluene) for injection.[3]
GC-MS Conditions:
-
Column: A capillary column suitable for amino acid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: A gradient temperature program to separate the derivatized analytes (e.g., initial hold at 40°C, ramp to 210°C, then ramp to 320°C).[3]
-
Ion Source Temperature: 230-250°C.
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for targeted quantification of characteristic ions of the derivatized this compound.
LC-MS/MS (Direct Analysis)
This is a powerful technique for high-throughput, sensitive, and selective quantification, often without the need for derivatization.
Sample Preparation:
-
Protein Precipitation: For biological fluids, a simple protein precipitation step with an organic solvent (e.g., acetonitrile or methanol) is typically sufficient.[5]
-
Centrifugation and Dilution: Centrifuge the sample to pellet the precipitated proteins. The supernatant can be diluted with the initial mobile phase before injection.
LC-MS/MS Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for retaining and separating polar compounds like amino acids.[4] A reversed-phase column can also be used with appropriate mobile phases.
-
Mobile Phase A: Aqueous solution with an additive like ammonium formate or formic acid.[4][5]
-
Mobile Phase B: Acetonitrile with a small percentage of aqueous buffer or acid.[4][5]
-
Gradient Elution: A gradient from high organic to high aqueous mobile phase.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for amino acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for this compound and an internal standard.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the quantification of this compound.
Signaling Pathway Involvement
This compound is known to interact with the GABAergic synapse. The following diagram illustrates a simplified overview of the GABAergic signaling pathway and the potential points of interaction for this compound.
Caption: Simplified GABAergic signaling pathway and potential interactions of this compound.
References
- 1. Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.org.pe [scielo.org.pe]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lib3.dss.go.th [lib3.dss.go.th]
A Comparative Guide to the In Vivo Efficacy of (S)-4-Aminovaleric Acid and its Prodrugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vivo efficacy of (S)-4-Aminovaleric acid and its prodrugs. Due to a lack of direct comparative studies on this compound and its specific prodrugs in publicly available literature, this guide leverages data from a structurally similar compound, (S)-4-amino-5-fluoropentanoic acid, to infer the potential mechanism of action and efficacy. Furthermore, it outlines established prodrug strategies to enhance central nervous system (CNS) delivery and improve pharmacokinetic profiles.
Introduction to this compound and its Therapeutic Potential
This compound is a gamma-aminobutyric acid (GABA) analog. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. A deficiency in GABAergic neurotransmission is implicated in a variety of neurological disorders, including epilepsy, anxiety, and other seizure-related conditions. Compounds that can elevate GABA levels in the brain are therefore of significant therapeutic interest.
Based on studies of the structurally related compound, (S)-4-amino-5-fluoropentanoic acid, it is hypothesized that this compound acts as a mechanism-based inactivator of GABA transaminase (GABA-T).[1][2] GABA-T is the primary enzyme responsible for the degradation of GABA. By inhibiting GABA-T, this compound would be expected to increase synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission and exerting anticonvulsant effects.
However, the therapeutic utility of this compound is likely limited by its physicochemical properties. As an amino acid, it is a polar molecule with an expected low passive diffusion across the blood-brain barrier (BBB). This necessitates the exploration of prodrug strategies to improve its CNS bioavailability and in vivo efficacy.
Prodrug Strategies for Enhanced CNS Delivery
Prodrugs are inactive derivatives of a parent drug molecule that are designed to overcome pharmacokinetic and pharmacodynamic barriers. For CNS-targeting drugs like this compound, prodrugs are primarily designed to increase lipophilicity to facilitate passive diffusion across the BBB or to target specific transporters at the BBB. Common prodrug approaches for amino acid-based compounds include the formation of esters or amides.
Ester Prodrugs
Esterification of the carboxylic acid moiety of this compound with a lipophilic alcohol would increase its overall lipophilicity. This modification is intended to enhance its ability to cross the BBB. Once in the brain, the ester linkage is designed to be cleaved by endogenous esterases, releasing the active this compound.
Amide Prodrugs
Similarly, the formation of an amide by coupling the carboxylic acid of this compound with an amine can also increase lipophilicity and facilitate BBB penetration. Amide bonds are generally more stable to hydrolysis than ester bonds, which could offer a more controlled and sustained release of the parent drug in the brain.
Comparative In Vivo Efficacy (Hypothesized)
While direct experimental data for this compound and its prodrugs are not available, a qualitative comparison of their expected in vivo efficacy can be inferred based on established principles of medicinal chemistry and neuropharmacology.
| Compound Type | Expected Brain Penetration | Expected Onset of Action | Expected Duration of Action | Key Considerations |
| This compound | Low | Slow (if any CNS effect) | Short | Poor BBB penetration is the primary limiting factor for in vivo efficacy when administered systemically. |
| Ester Prodrugs | Moderate to High | Faster than parent drug | Variable (depends on esterase activity) | Susceptible to premature hydrolysis by peripheral esterases, which could limit the amount of prodrug reaching the brain. |
| Amide Prodrugs | Moderate to High | Slower than ester prodrugs | Longer than ester prodrugs | Generally more stable to peripheral hydrolysis, potentially leading to higher brain concentrations of the prodrug and a more sustained release of the active drug. |
Proposed Signaling Pathway and Experimental Workflow
To guide future research in this area, the following diagrams illustrate the hypothesized signaling pathway of this compound, a logical workflow for its prodrug development, and a typical experimental protocol for evaluating in vivo efficacy.
References
(S)-4-Aminovaleric Acid and Its Derivatives: A Comparative Guide to Their Validation as Potential Biomarkers
A comprehensive evaluation of (S)-4-Aminovaleric acid and its methylated derivatives, 5-Aminovaleric acid betaine (5-AVAB) and N,N,N-trimethyl-5-aminovaleric acid (TMAVA), as potential biomarkers in metabolic and cardiovascular diseases. This guide provides an objective comparison with established biomarkers, supported by experimental data and detailed methodologies.
Introduction
The search for novel biomarkers is a critical endeavor in modern medicine, aiming to improve early diagnosis, risk stratification, and therapeutic monitoring of various diseases. Amino acids and their derivatives have emerged as a promising class of molecules that reflect underlying metabolic perturbations. While this compound has been a subject of interest, a comprehensive review of the scientific literature reveals a notable scarcity of validation studies directly supporting its role as a clinical biomarker. In contrast, its methylated derivatives, 5-Aminovaleric acid betaine (5-AVAB) and N,N,N-trimethyl-5-aminovaleric acid (TMAVA), have garnered more significant research attention as potential indicators of metabolic and cardiovascular health.
This guide provides a detailed comparison of the available evidence for these molecules, with a focus on their validation against established biomarkers for metabolic syndrome and cardiac hypertrophy.
Comparison of Potential and Established Biomarkers
A direct comparison of the performance of this compound as a biomarker is not feasible due to the limited availability of validation studies. However, we can compare its more studied derivatives, 5-AVAB and TMAVA, with established biomarkers for metabolic syndrome and cardiac hypertrophy.
Table 1: Performance Characteristics of 5-AVAB and Established Biomarkers for Metabolic Syndrome
| Biomarker | Disease/Condition | Patient Cohort | AUC | Sensitivity | Specificity | Cut-off Value |
| 5-AVAB | Metabolic Syndrome | Data not available | Data not available | Data not available | Data not available | Data not available |
| Leptin:Adiponectin Ratio | Metabolic Syndrome | Mexican-American Population | High | High | High | >1.88 |
| Leptin:Adiponectin Ratio | Metabolic Disturbances in Obesity | Obese and healthy controls | Good | Good | Good | >1.65 (controls), >3.65 (obese) |
| Various Biomarkers (Machine Learning Model) | Metabolic Syndrome | General Population | 0.868 (men), 0.932 (women) | 0.551 (men), 0.739 (women) | 0.926 (men), 0.739 (women) | Not applicable |
Table 2: Performance Characteristics of TMAVA and Established Biomarkers for Cardiac Hypertrophy
| Biomarker | Disease/Condition | Patient Cohort | AUC | Sensitivity | Specificity | Cut-off Value |
| TMAVA | Cardiac Hypertrophy | Data not available | Data not available | Data not available | Data not available | Data not available |
| GATM | Hypertrophic Cardiomyopathy | HCM patients vs. normal | 0.79 | High | High | Not specified |
| MGST1 | Hypertrophic Cardiomyopathy | HCM patients vs. normal | 0.88 | High | High | Not specified |
| NT-proBNP | Left Ventricular Hypertrophy | Hypertensive patients with LVH | Predictive of survival | Not specified | Not specified | Not specified |
| BNP | Heart Failure (as cause of dyspnea) | Patients with dyspnea | High negative predictive value | High (for ruling out) | Low (for ruling in) | <100 pg/mL (rule out), >400 pg/mL (suggestive) |
Signaling Pathways and Experimental Workflows
Signaling Pathway of TMAVA in Cardiac Hypertrophy
TMAVA is implicated in the pathogenesis of cardiac hypertrophy through its interference with fatty acid oxidation, a critical energy source for the heart. By inhibiting carnitine biosynthesis, TMAVA disrupts the transport of fatty acids into the mitochondria, leading to impaired energy production and the accumulation of lipids within cardiomyocytes. This metabolic dysregulation contributes to the development of cardiac hypertrophy.
Caption: TMAVA's inhibitory effect on carnitine biosynthesis and fatty acid oxidation.
General Experimental Workflow for Biomarker Validation
The validation of a potential biomarker follows a rigorous multi-step process to ensure its analytical and clinical performance. This workflow typically involves discovery, analytical validation, and clinical validation phases.
Caption: A generalized workflow for biomarker discovery and validation.
Experimental Protocols
Quantification of 5-AVAB and TMAVA by LC-MS/MS
1. Sample Preparation (Human Plasma/Serum)
-
Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (containing internal standards, e.g., deuterated analogs of the analytes).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of these polar compounds.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is employed, starting with a high percentage of organic solvent (e.g., 95% B) and gradually increasing the aqueous phase to elute the analytes.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for 5-AVAB, TMAVA, and their corresponding internal standards are monitored. These transitions need to be optimized for the specific instrument used.
-
3. Data Analysis
-
Quantification: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of the analytes.
Conclusion
While this compound itself currently lacks the necessary validation data to be considered a viable clinical biomarker, its derivatives, 5-AVAB and TMAVA, show promise as potential indicators of metabolic and cardiovascular health. However, further rigorous validation studies are required to establish their clinical utility. Specifically, large-scale cohort studies are needed to determine their sensitivity, specificity, and predictive value in diverse populations. A direct comparison with and demonstration of superiority over established biomarkers such as the leptin:adiponectin ratio for metabolic syndrome and natriuretic peptides for cardiac hypertrophy will be crucial for their adoption into clinical practice. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct such validation studies, ultimately clarifying the role of these molecules in disease pathogenesis and their potential as actionable clinical tools.
(S)-4-Aminovaleric Acid Versus Pregabalin: A Comparative Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Structural Analogs Targeting the α2δ Subunit
Pregabalin, chemically known as (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid, is a widely prescribed medication for neuropathic pain, epilepsy, and generalized anxiety disorder.[1] It is a structural derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), but it does not exert its effects through direct interaction with GABA receptors.[1] Instead, the primary mechanism of action for pregabalin and other gabapentinoids is the high-affinity binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs).[2][3][4] This interaction is crucial for their therapeutic effects.[2]
(S)-4-Aminovaleric acid, also known as (S)-4-aminopentanoic acid, is a simpler structural analog of pregabalin. Understanding the potential mechanistic similarities and differences between these two compounds is valuable for drug design and development, offering insights into the key structural determinants for potent α2δ ligand activity.
Mechanistic Comparison: Binding Affinity and Functional Effects
The therapeutic effects of pregabalin are attributed to its binding to the α2δ subunit of VGCCs, which leads to a reduction in the release of excitatory neurotransmitters such as glutamate.[1]
Binding to the α2δ Subunit of Voltage-Gated Calcium Channels
The α2δ subunit is an auxiliary protein that plays a critical role in the trafficking and function of the pore-forming α1 subunit of high-voltage-activated calcium channels. Pregabalin binds with high affinity to the α2δ-1 and α2δ-2 isoforms.[2][3][4]
Data Presentation
Due to the absence of published experimental data for this compound's binding affinity to the α2δ subunit, a direct quantitative comparison is not possible. The following table presents the known binding data for pregabalin and a qualitative, predictive assessment for this compound based on established structure-activity relationships of gabapentinoid compounds.
| Compound | Target | Binding Affinity (IC50/Ki) | Data Type | Reference |
| Pregabalin | α2δ subunit (porcine brain membranes) | IC50: 0.10 ± 0.02 µM | Experimental | [2] |
| This compound | α2δ subunit | Likely lower affinity than pregabalin | Predictive | - |
Structure-Activity Relationship Insights: Studies on pregabalin analogs have demonstrated that the isobutyl group at the 3-position of the GABA backbone is crucial for high-affinity binding to the α2δ subunit.[2] The absence of this bulky alkyl group in this compound suggests that its interaction with the binding pocket on the α2δ subunit would be weaker, resulting in a lower binding affinity.
Modulation of Neurotransmitter Release
The binding of pregabalin to the α2δ subunit is thought to allosterically modulate the function of VGCCs, leading to a reduction in calcium influx at presynaptic terminals. This, in turn, decreases the release of excitatory neurotransmitters, a key factor in its analgesic, anticonvulsant, and anxiolytic effects.
| Compound | Effect on Neurotransmitter Release | Expected Potency |
| Pregabalin | Inhibition of depolarization-evoked glutamate release | High |
| This compound | Likely inhibition of depolarization-evoked glutamate release | Lower than pregabalin |
It is predicted that if this compound binds to the α2δ subunit, it would also modulate neurotransmitter release, albeit with a potency that is likely lower than that of pregabalin, corresponding to its predicted lower binding affinity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanistic profile of α2δ ligands like pregabalin.
Radioligand Binding Assay for α2δ Subunit Affinity
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand (e.g., [3H]gabapentin) from the α2δ subunit.
Protocol:
-
Membrane Preparation: Porcine cerebral cortices are homogenized in a sucrose buffer and centrifuged to pellet the membranes. The resulting pellet is resuspended in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).
-
Binding Reaction: Membrane homogenates are incubated with a fixed concentration of [3H]gabapentin and varying concentrations of the test compound (e.g., pregabalin or this compound).
-
Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]gabapentin (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.
Neurotransmitter Release Assay
This assay measures the effect of a test compound on the release of neurotransmitters (e.g., glutamate) from brain tissue slices upon depolarization.
Protocol:
-
Brain Slice Preparation: Rat neocortical slices are prepared using a vibratome and maintained in artificial cerebrospinal fluid (aCSF).
-
Pre-incubation: The slices are pre-incubated with the test compound at various concentrations for a set period.
-
Depolarization: Neurotransmitter release is stimulated by briefly exposing the slices to a high concentration of potassium chloride (KCl) in the aCSF.
-
Sample Collection: The superfusate is collected before, during, and after depolarization.
-
Neurotransmitter Quantification: The concentration of the neurotransmitter of interest (e.g., glutamate) in the collected samples is measured using techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection or amperometry with enzyme-based microelectrode arrays.
-
Data Analysis: The amount of neurotransmitter released is calculated, and the inhibitory effect of the test compound is determined by comparing the release in the presence and absence of the compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in living cells, providing insights into the functional effects of a compound on voltage-gated calcium channels.
Protocol:
-
Cell Preparation: Neuronal cells or cell lines heterologously expressing specific VGCC subunits (e.g., α1, β, and α2δ) are cultured on coverslips.
-
Patch-Clamp Recording: A glass micropipette filled with an internal solution is sealed onto the membrane of a single cell to achieve a high-resistance "giga-seal". The membrane patch under the pipette tip is then ruptured to allow for whole-cell voltage clamping.
-
Voltage Protocol: The membrane potential is held at a specific level, and depolarizing voltage steps are applied to elicit calcium channel currents.
-
Drug Application: The test compound is applied to the cell via the external solution.
-
Data Acquisition and Analysis: The resulting calcium currents are recorded and analyzed to determine the effect of the compound on channel properties such as current amplitude, activation, and inactivation kinetics.
Visualizations
Signaling Pathway of α2δ-Containing Voltage-Gated Calcium Channels
Caption: Signaling pathway of a voltage-gated calcium channel.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a radioligand binding assay.
Structure-Activity Relationship of Pregabalin Analogs
Caption: Structure-activity relationship of pregabalin analogs.
Conclusion
Pregabalin exerts its therapeutic effects through high-affinity binding to the α2δ subunit of voltage-gated calcium channels, leading to a reduction in excitatory neurotransmitter release. Based on established structure-activity relationships, this compound, lacking the critical isobutyl moiety of pregabalin, is predicted to have a significantly lower binding affinity for the α2δ subunit and consequently, a reduced potency in modulating neurotransmitter release.
Further experimental investigation, utilizing the protocols detailed in this guide, is necessary to empirically determine the binding affinity and functional activity of this compound. Such studies would provide valuable data for a direct quantitative comparison and further elucidate the structural requirements for potent α2δ ligand activity, aiding in the design of novel therapeutics targeting this important pharmacological target.
References
Comparative Computational Docking Analysis of (S)-4-Aminovaleric Acid at the GABA Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computational docking of (S)-4-Aminovaleric acid at the Gamma-Aminobutyric acid (GABA) receptor. Due to the limited availability of direct computational docking data for this compound, this guide leverages experimental data for structurally similar compounds to provide a comparative context for its potential interactions with the GABA receptor. The information is intended to inform further research and drug development efforts targeting the GABAergic system.
Comparative Binding Affinity Data
| Compound Name | Receptor Subtype | Binding Affinity (IC50/Ki in µM) | Experimental Method |
| (-)-Baclofen | GABA-B | 0.13 (IC50) | Radioligand Binding Assay[1] |
| GABA | GABA-B | 0.04 (IC50) | Radioligand Binding Assay[1] |
| (S)-(-)-5-amino-2-hydroxyvaleric acid | GABA-B | Moderately Potent Affinity | Radioligand Binding Assay[2] |
| (R)-(-)-5-amino-4-hydroxyvaleric acid | GABA-B | Moderately Potent Affinity | Radioligand Binding Assay[2] |
| Benzamidine (reference ligand) | GABA-A | -6.7 kcal/mol (Binding Affinity) | Molecular Docking[3] |
| Suramin (known antagonist) | GABA-A | -10.4 kcal/mol (Binding Affinity) | Molecular Docking[3] |
| Broflanilide (known antagonist) | GABA-A | -9.5 kcal/mol (Binding Affinity) | Molecular Docking[3] |
| Clozapine (known antagonist) | GABA-A | -8.3 kcal/mol (Binding Affinity) | Molecular Docking[3] |
Experimental Protocols: Computational Docking of Ligands at the GABA Receptor
The following protocol outlines a standard workflow for performing computational docking of a small molecule, such as this compound, to the GABA receptor. This methodology is based on established practices in the field.[3][4][5][6][7]
1. Preparation of the Receptor Structure:
-
Obtain Crystal Structure: The three-dimensional crystal structure of the human GABA-A receptor (e.g., PDB ID: 4COF) is retrieved from the Protein Data Bank (PDB).[6]
-
Protein Preparation: The receptor structure is prepared using software such as UCSF Chimera or the PrepWiz module of Schrödinger Suite.[3][6] This involves:
2. Preparation of the Ligand:
-
Obtain Ligand Structure: The 3D structure of this compound and any comparative ligands are obtained from chemical databases like PubChem or ZINC.[4]
-
Ligand Preparation: The ligands are prepared for docking, which includes:
-
Generating a 3D conformation.
-
Assigning partial charges (e.g., Gasteiger charges).
-
Defining rotatable bonds.
-
Energy minimization of the ligand structure.[3]
-
3. Molecular Docking Simulation:
-
Software Selection: A molecular docking program such as AutoDock Vina, Molegro Virtual Docker (MVD), or Glide is utilized.[4][6][8]
-
Grid Box Definition: A grid box is defined around the known binding site of the GABA receptor (e.g., the allosteric site for benzodiazepines or the orthosteric site for GABA). The coordinates of a co-crystallized ligand can be used as a reference.[6] The grid resolution is typically set to a fine value (e.g., 0.20 Å).[6]
-
Docking Algorithm: A search algorithm, such as a genetic algorithm, is employed to explore various conformations and orientations of the ligand within the binding site.[5]
-
Execution: The docking simulation is run with a specified number of iterations and population size to ensure a thorough search of the conformational space.[6]
4. Analysis of Docking Results:
-
Scoring Function: The docking poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).[4]
-
Pose Selection: The pose with the lowest binding energy is typically considered the most favorable.
-
Interaction Analysis: The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are analyzed using visualization software like PyMOL or Discovery Studio to understand the molecular basis of binding.[9]
-
Validation: The docking protocol is often validated by re-docking a known ligand into the binding site and comparing the predicted pose with the experimentally determined conformation. The root-mean-square deviation (RMSD) between the two poses should be low (ideally < 2.0 Å) to confirm the reliability of the docking setup.[3][7]
Visualizations
GABA Receptor Signaling Pathway
The following diagram illustrates the major signaling pathways activated by the GABA-A and GABA-B receptors. GABA-A receptors are ligand-gated ion channels that primarily mediate fast inhibitory neurotransmission through chloride influx.[10][11] GABA-B receptors are G-protein coupled receptors that produce slower and more prolonged inhibitory signals.[10][11][12]
Caption: GABA Receptor Signaling Pathways.
Computational Docking Workflow
The diagram below outlines the key steps involved in a typical computational docking study, from initial structure preparation to the final analysis of the results.[4][5]
Caption: Computational Docking Workflow.
References
- 1. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxylated analogues of 5-aminovaleric acid as 4-aminobutyric acidB receptor antagonists: stereostructure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. KBbox: Methods [kbbox.h-its.org]
- 9. japsonline.com [japsonline.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Reactome | GABA receptor activation [reactome.org]
- 12. researchgate.net [researchgate.net]
Assessing the Reproducibility of Published Findings on (S)-4-Aminovaleric Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-4-Aminovaleric acid, also known as (S)-4-aminopentanoic acid, is a chiral molecule of significant interest in neuroscience and drug development due to its structural similarity to the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). As a GABA analogue, it holds potential for modulating GABAergic neurotransmission, a pathway implicated in numerous neurological and psychiatric disorders. The reproducibility of its synthesis and reported biological activities is paramount for advancing research and therapeutic applications. This guide provides a comparative analysis of published findings, focusing on key data, experimental protocols, and the underlying biological pathways.
Comparison of Synthetic Methodologies for this compound
The enantioselective synthesis of this compound is crucial for elucidating its specific biological functions. Both enzymatic and chemical approaches have been explored, with a strong emphasis on biocatalysis for its superior stereoselectivity and greener reaction conditions.
Table 1: Comparison of Published Synthetic Routes to this compound
| Method | Key Reagents/Enzyme | Starting Material | Reported Yield | Enantiomeric Excess (e.e.) | Key Reaction Conditions | Reference |
| Enzymatic | ||||||
| Reductive Amination | Engineered Amine Dehydrogenase from Petrotoga mobilis (PmAmDH) | Levulinic Acid | >90% | >99% | pH 8.0, 40°C, NADH cofactor | Cai et al., 2020[1] |
| Asymmetric Synthesis | ω-Transaminase from Vibrio fluvialis (VF-ωTA) | Levulinic Acid | High (specific value not consistently reported) | >99% | Isopropylamine as amino donor, PLP cofactor | Various studies[2][3] |
| Chemical | ||||||
| Asymmetric Hydrogenation | Ruthenium-based chiral catalyst | β-Keto ester precursor | Moderate to High | Variable, often requires optimization | High pressure H₂, specific chiral ligands | General Method[4][5] |
Detailed Experimental Protocols
To facilitate the replication of key findings, detailed experimental protocols for the most prominent synthetic and analytical methods are provided below.
Enzymatic Synthesis via Reductive Amination (Based on Cai et al., 2020)
This method utilizes an engineered amine dehydrogenase to catalyze the asymmetric amination of levulinic acid.
Materials:
-
Engineered Amine Dehydrogenase (PmAmDH) mutant
-
Levulinic acid
-
Ammonium formate
-
NADH
-
Phosphate buffer (pH 8.0)
-
Formate dehydrogenase (for cofactor regeneration)
Protocol:
-
Prepare a reaction mixture containing levulinic acid (e.g., 50 mM), ammonium formate (e.g., 1 M), and NADH (e.g., 1 mM) in phosphate buffer (pH 8.0).
-
Add the engineered PmAmDH and formate dehydrogenase to the mixture.
-
Incubate the reaction at 40°C with gentle agitation.
-
Monitor the reaction progress by HPLC to determine the conversion of levulinic acid and the formation of this compound.
-
Upon completion, purify the product using ion-exchange chromatography.
-
Determine the enantiomeric excess using chiral HPLC or GC.
Biological Activity Assessment: GABA Receptor Binding Assay
This protocol outlines a general procedure for assessing the binding affinity of this compound to GABA receptors. Specific parameters may vary between studies.
Materials:
-
This compound
-
Radiolabeled ligand (e.g., [³H]GABA or [³H]muscimol for GABA-A receptors; [³H]baclofen for GABA-B receptors)
-
Cell membranes expressing the target GABA receptor subtype
-
Binding buffer (e.g., Tris-HCl)
-
Scintillation cocktail and counter
Protocol:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
Incubate at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the IC50 value, which can be converted to the binding affinity (Ki).
Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated through its interaction with GABA receptors, which are crucial components of inhibitory synapses in the central nervous system.
GABA Receptor Signaling Cascade
Activation of GABA-A receptors, which are ligand-gated ion channels, typically leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and inhibition of neurotransmission. GABA-B receptors, being G-protein coupled receptors, modulate downstream effectors such as adenylyl cyclase and ion channels through second messenger systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters [organic-chemistry.org]
- 5. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (S)-4-Aminovaleric Acid: A Guide for Laboratory Professionals
(S)-4-Aminovaleric acid, a valuable compound in scientific research, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides detailed procedures for its proper disposal, tailored for researchers, scientists, and drug development professionals.
The disposal of this compound must always comply with local, regional, and national regulations. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Immediate Safety and Handling
Before handling this compound for disposal, it is essential to wear appropriate personal protective equipment (PPE). Based on safety data sheets for similar compounds, the following PPE is recommended:
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses or goggles | Chemical splash-proof |
| Hand Protection | Nitrile gloves | Ensure compatibility and inspect for tears |
| Body Protection | Laboratory coat | To protect from skin contact |
| Respiratory Protection | Not generally required for small quantities of solid | Use in a well-ventilated area. If dust is generated, a dust mask is advisable. |
Disposal Procedures: A Step-by-Step Guide
The appropriate disposal method for this compound depends on the quantity and the applicable regulations.
-
Small Quantities (typically <10g): For minute, non-hazardous quantities, some institutional guidelines may permit disposal down the sanitary sewer with copious amounts of water. However, this is not a universally accepted practice and must be verified with your local EHS officer. As a general rule, avoid sewer disposal unless explicitly permitted.
-
Large Quantities or Unregulated Disposal: For larger amounts or when sewer disposal is not an option, the compound must be treated as chemical waste.
-
Containerization:
-
Place the solid this compound waste into a clearly labeled, sealed container. The original container is often suitable.
-
Ensure the container is compatible with the chemical and is not leaking.
-
-
Labeling:
-
Label the waste container clearly with the full chemical name: "this compound".
-
Include the quantity and any known hazards. Affix a "Hazardous Waste" label if required by your institution.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated chemical waste storage area.
-
This area should be well-ventilated and away from incompatible materials.
-
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[1]
-
Provide them with all the necessary information about the waste, including its name and quantity.
Spills and Contaminated Materials
In the event of a spill, follow these steps:
-
Control the Spill: Prevent the spill from spreading.
-
Clean-up: For a solid spill, carefully sweep up the material and place it into a designated waste container.[2] Avoid creating dust.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal of Contaminated Materials: Any materials used for clean-up (e.g., paper towels, wipes) that are contaminated with this compound should be placed in the chemical waste container for disposal.
Experimental Protocols: Neutralization (If Required)
While simple amino acids like this compound are amphoteric (containing both acidic and basic groups) and generally have a pH near neutral in solution, specific protocols might require the neutralization of solutions containing this compound before disposal. If neutralization is deemed necessary by your institution's safety protocols, a general procedure is as follows. This should be performed in a fume hood.
-
Dilution: Dilute the aqueous solution of this compound with a large volume of water.
-
pH Monitoring: Use a calibrated pH meter or pH strips to measure the pH of the solution.
-
Neutralization:
-
If the solution is acidic (pH < 6), slowly add a dilute basic solution (e.g., 1M sodium bicarbonate or 1M sodium hydroxide) while stirring until the pH is between 6 and 8.
-
If the solution is basic (pH > 8), slowly add a dilute acidic solution (e.g., 1M hydrochloric acid) while stirring until the pH is between 6 and 8.
-
-
Disposal of Neutralized Solution: Once neutralized, the solution can be disposed of down the sanitary sewer with copious amounts of water, provided it does not contain other hazardous materials and this method is approved by your institution.
Below is a diagram illustrating the decision-making process for the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling (S)-4-Aminovaleric Acid
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This document provides comprehensive guidance on the necessary personal protective equipment (PPE), operational plans, and disposal protocols for handling (S)-4-Aminovaleric acid, fostering a culture of safety and building trust in our commitment to your well-being beyond the product itself.
Personal Protective Equipment (PPE)
When handling this compound, which may cause skin and serious eye irritation, a comprehensive approach to personal protection is crucial.[1] The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling solid powder (weighing, transfer) | Chemical safety goggles or eyeglasses with side shields.[2] | Nitrile or neoprene gloves.[3][4] Inspect gloves prior to use.[5] | Laboratory coat.[4] | Not required under normal use with adequate ventilation.[2] Use a respirator if dust formation is significant. |
| Preparing solutions | Chemical splash goggles.[6] A face shield is recommended in addition to goggles.[7] | Acid-resistant gauntlet-length gloves (e.g., butyl or laminate).[4][6] | Chemical-resistant apron or coveralls over a lab coat.[4] | Work in a chemical fume hood.[4] A respirator may be necessary for high concentrations or poor ventilation. |
| Conducting reactions | Chemical splash goggles and a face shield.[7] | Gloves rated for the specific chemicals and solvents being used. Change gloves immediately if splashed.[4] | Flame-retardant lab coat and chemical-resistant apron. | Operations should be conducted in a certified chemical fume hood. |
| Handling waste and spills | Chemical splash goggles and a face shield.[7] | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[4] | Chemical-resistant suit or coveralls, and boots.[6] | A respirator with appropriate cartridges may be required for large spills or in poorly ventilated areas. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound minimizes risks. The following workflow outlines the key steps from preparation to post-handling cleanup.
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure laboratory safety.
Solid Waste:
-
Collect un-neutralized solid this compound in a designated, labeled hazardous waste container.
-
Contaminated materials such as gloves, weigh boats, and paper towels should also be placed in this container.
Aqueous Waste:
-
Neutralization: Work in a chemical fume hood and wear appropriate PPE.[7]
-
Dilute the acidic solution by slowly adding it to a large volume of cold water (at least a 1:10 ratio of acid to water).[8] Never add water to acid.[4]
-
Slowly add a saturated solution of sodium bicarbonate or another suitable base while stirring.[8] Be aware that this may generate gas and heat.
-
Monitor the pH using pH strips or a calibrated meter.
-
Continue adding the base until the pH is between 5.5 and 8.5.[8]
-
-
Disposal: Once neutralized, the solution can typically be poured down the drain with copious amounts of water, in accordance with local regulations.[8] Always confirm your institution's specific policies on the disposal of neutralized acid solutions.
Hazard Control Hierarchy
The most effective way to manage laboratory hazards is to follow the hierarchy of controls. This approach prioritizes control measures from most to least effective.
Emergency Procedures
Skin Contact:
-
Immediately remove all contaminated clothing.[5]
-
Rinse the affected skin area with plenty of water for at least 15 minutes.[2][9]
-
Seek medical attention.[2]
Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.[5]
Inhalation:
-
Move the person to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention if symptoms occur.[2]
Ingestion:
-
Do NOT induce vomiting.[5]
-
Clean the mouth with water and drink plenty of water afterward.[2]
-
Seek immediate medical attention.[5]
Spills:
-
For small spills, use an inert absorbent material to clean up.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
Never attempt to clean up a large spill without proper training and equipment.[9]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 4. safety.duke.edu [safety.duke.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 9. earth.utah.edu [earth.utah.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
